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  • Product: 1-Acetyl-2-methylpiperidine-2-carboxylic acid
  • CAS: 1316227-31-2

Core Science & Biosynthesis

Foundational

Conformationally Constrained Peptidomimetics: A Technical Whitepaper on 1-Acetyl-2-methylpiperidine-2-carboxylic Acid

Executive Summary In the pursuit of metabolically stable and highly specific therapeutics, medicinal chemists frequently turn to conformationally constrained non-natural amino acids. 1-Acetyl-2-methylpiperidine-2-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of metabolically stable and highly specific therapeutics, medicinal chemists frequently turn to conformationally constrained non-natural amino acids. 1-Acetyl-2-methylpiperidine-2-carboxylic acid (CAS: 1316227-31-2) represents a highly specialized building block designed to overcome the poor pharmacokinetic (PK) profiles of native peptides[1]. By integrating a rigid heterocycle, an alpha-quaternary stereocenter, and an N-terminal capping group, this molecule serves as a powerful tool for rigidifying peptide backbones and blocking enzymatic degradation.

This technical guide provides an in-depth analysis of the compound’s structural elucidation, its mechanistic utility in drug discovery, and a field-proven, self-validating protocol for its synthesis.

Chemical Identity & Structural Elucidation

The IUPAC name for this compound is 1-acetyl-2-methylpiperidine-2-carboxylic acid . Its core architecture is built upon a piperidine ring—a six-membered aliphatic heterocycle containing a single nitrogen atom. The piperidine ring inherently restricts the conformational flexibility of any incorporated peptide sequence, providing a stable framework for introducing functional groups[2].

Structurally, the molecule features three critical modifications:

  • Piperidine Core: Restricts the backbone dihedral angles.

  • C2 Alpha-Methylation: The C2 position (adjacent to the nitrogen) contains both a carboxylic acid and a methyl group, making it an alpha-methylated derivative of pipecolic acid.

  • N1 Acetylation: The secondary amine of the piperidine ring is masked by an acetyl group, serving as a stable amide bond mimic.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the compound:

PropertyValue
Chemical Name 1-Acetyl-2-methylpiperidine-2-carboxylic acid
IUPAC Name 1-acetyl-2-methylpiperidine-2-carboxylic acid
CAS Registry Number 1316227-31-2
Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
Core Scaffold Piperidine (6-membered nitrogen heterocycle)
Key Functional Groups N-Acetyl, α -Methyl, Carboxylic Acid

Mechanistic Role in Drug Development

The integration of 1-acetyl-2-methylpiperidine-2-carboxylic acid into a drug discovery pipeline is driven by specific mechanistic advantages. Native peptides are notoriously susceptible to rapid in vivo degradation by exopeptidases and endopeptidases.

Conformational Restriction (The Thorpe-Ingold Effect): The presence of the alpha-methyl group at the C2 position introduces severe steric bulk. This restricts the allowed Ramachandran ϕ (phi) and ψ (psi) dihedral angles, locking the resulting peptidomimetic into highly specific secondary structures (such as β -turns). This pre-organization reduces the entropic penalty upon binding to a target receptor, thereby significantly increasing binding affinity.

Proteolytic Resistance: The quaternary alpha-carbon (C2) completely blocks the enzymatic recognition and cleavage of adjacent peptide bonds. The steric clash prevents proteases from accessing the scissile bond, extending the half-life of the therapeutic[].

Enhanced Lipophilicity: The N-acetylation removes the basicity of the piperidine nitrogen, converting it into a neutral amide. Combined with the lipophilic alpha-methyl group, this increases the overall logP of the molecule, enhancing passive membrane permeability.

G A 1-Acetyl-2-methylpiperidine -2-carboxylic acid B Alpha-Methylation A->B C N-Acetylation A->C D Conformational Restriction B->D Steric Bulk E Proteolytic Resistance B->E Blocks Proteases C->E Amide Mimicry F Enhanced PK Profile D->F E->F

Structural features driving pharmacokinetic enhancements.

Synthetic Methodologies & Protocols

Working with alpha-quaternary amino acids requires specialized synthetic strategies due to the extreme steric hindrance at the C2 position. The N-acetylation of the precursor (2-methylpiperidine-2-carboxylic acid) must be carefully controlled to prevent the formation of mixed anhydrides or oxazolone intermediates.

Protocol: Self-Validating N-Acetylation Workflow

Objective: Regioselective N-acetylation of 2-methylpiperidine-2-carboxylic acid to yield the final building block.

Expertise & Causality: Acetic anhydride ( Ac2​O ) is selected over acetyl chloride. Acetyl chloride is overly reactive and prone to forming mixed anhydrides with the carboxylic acid, which can lead to unwanted polymerization. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It neutralizes the system and scavenges the acetic acid byproduct without competing as a nucleophile against the acylating agent.

Step-by-Step Procedure:

  • Substrate Solubilization: Suspend 1.0 equivalent of 2-methylpiperidine-2-carboxylic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.5 equivalents of DIPEA.

    • Validation Check: The heterogeneous suspension will transition to a clear solution, confirming the deprotonation and solubilization of the zwitterionic starting material.

  • Controlled Acylation: Cool the reaction vessel to 0°C using an ice bath. Add 1.2 equivalents of acetic anhydride dropwise over 15 minutes.

    • Causality: The low temperature suppresses the kinetic formation of O-acylated side products, ensuring strict regioselectivity for the nitrogen atom.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • Validation Check: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material peak ( m/z≈144 [M+H]+) is completely consumed and replaced by a single product peak ( m/z≈186 [M+H]+).

  • Aqueous Workup & pH Control: Quench the reaction with distilled water. Carefully acidify the aqueous phase to pH 2.0-2.5 using 1M HCl.

    • Causality: Precise acidification ensures the carboxylic acid group is fully protonated (neutralized), forcing the highly polar product to partition into the organic phase (e.g., ethyl acetate) during extraction.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via preparative HPLC to yield pure 1-acetyl-2-methylpiperidine-2-carboxylic acid.

G Step1 Precursor: 2-Methylpiperidine -2-carboxylic acid Step2 Reagent: Acetic Anhydride (Ac2O) / Base (DIPEA) Step1->Step2 Step3 Reaction: 0°C to RT in DCM/DMF Step2->Step3 Step4 Workup: Acidic Extraction (pH 2-3) Step3->Step4 TLC/LC-MS Validation Step5 Purification: Recrystallization/Prep-HPLC Step4->Step5 Step6 Product: 1-Acetyl-2-methylpiperidine -2-carboxylic acid Step5->Step6 NMR/HRMS Confirmation

Self-validating synthetic workflow for N-acetylation.

Conclusion

1-Acetyl-2-methylpiperidine-2-carboxylic acid is a sophisticated building block in the medicinal chemist's toolkit. By combining the rigidifying effects of a piperidine ring, the steric shielding of an alpha-methyl group, and the stability of an N-acetyl cap, it successfully addresses the core pharmacokinetic vulnerabilities of peptide-based therapeutics, enabling the design of highly stable, target-specific drugs.

References

  • BLD Pharm. "1-Acetylpiperidine-2-carboxylic acid / 1-Acetyl-2-methylpiperidine-2-carboxylic acid Product Catalog." BLD Pharm.
  • BOC Sciences. "CAS 105141-61-5 ((R)-2-methylpiperidine-2-carboxylic acid)." BOC Sciences.
  • Aaron Chemicals. "1-Methyl-2-piperidinecarboxylic acid - Chemical Synthesis Applications." Aaron Chemicals.

Sources

Exploratory

CAS number for 1-Acetyl-2-methylpiperidine-2-carboxylic acid.

Comprehensive Technical Guide on 1-Acetyl-2-methylpiperidine-2-carboxylic acid (CAS: 1316227-31-2): Synthesis, Mechanistic Utility, and Applications in Peptidomimetic Drug Design Executive Summary & Chemical Identity The...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on 1-Acetyl-2-methylpiperidine-2-carboxylic acid (CAS: 1316227-31-2): Synthesis, Mechanistic Utility, and Applications in Peptidomimetic Drug Design

Executive Summary & Chemical Identity

The integration of conformationally restricted, non-natural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Among these privileged scaffolds, 1-Acetyl-2-methylpiperidine-2-carboxylic acid (CAS: 1316227-31-2) emerges as a highly specialized building block[1]. By combining a rigid piperidine ring, a sterically demanding alpha-methyl group, and an N-acetyl moiety, this compound serves as an unparalleled N-terminal capping agent and structural modifier for enhancing metabolic stability[2].

Table 1: Physicochemical Properties

Property Value
Chemical Name 1-Acetyl-2-methylpiperidine-2-carboxylic acid
CAS Number 1316227-31-2
Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
Appearance White to off-white solid
Solubility DMSO, DMF, Methanol

| Scaffold Class | Alpha-methylated cyclic amino acid |

Structural Rationale & Peptidomimetic Value

The architectural design of 1-Acetyl-2-methylpiperidine-2-carboxylic acid is rooted in strict conformational control and metabolic stabilization. Understanding the causality behind these structural features is critical for rational drug design:

  • Piperidine Ring (Conformational Restriction): The six-membered ring heavily biases the ϕ and ψ dihedral angles of the peptide backbone. This restriction forces the peptide into specific secondary structures, often inducing β -turn or polyproline II (PPII) helical conformations, which are critical for binding to specific protein-protein interaction (PPI) interfaces.

  • Alpha-Methylation (Steric Shielding): The introduction of a methyl group at the C2 (alpha) position creates a quaternary stereocenter. This extreme steric bulk effectively shields the adjacent amide bond from enzymatic hydrolysis by exopeptidases, drastically increasing the plasma half-life of the resulting peptide in vivo.

  • N-Acetylation (Amide Surrogate): The pre-installed N-acetyl group mimics a preceding peptide bond. This allows researchers to study the cis/trans isomerization of the peptidyl-piperidyl bond without the synthetic complexities of extending the peptide chain further.

Pharmacophore A 1-Acetyl Group (Amide Surrogate) F Locked Peptide Conformation A->F B Piperidine Ring (Conformational Restriction) B->F C Alpha-Methyl Group (Steric Shielding) E Protease Resistance & Metabolic Stability C->E D Carboxylic Acid (Coupling Handle) D->F

Structural rationale of 1-Acetyl-2-methylpiperidine-2-carboxylic acid in drug design.

Synthetic Methodologies & Protocol

The synthesis of the 2-methylpiperidine-2-carboxylic acid core relies on the diastereoselective enolate alkylation of a protected pipecolic acid derivative[3][4]. The following protocol outlines a self-validating synthetic route, ensuring high yield and purity.

Step-by-Step Protocol: Synthesis of the Core Scaffold

  • Esterification and Protection:

    • Procedure: React pipecolic acid with thionyl chloride in methanol to yield the methyl ester. Subsequently, protect the secondary amine using di-tert-butyl dicarbonate (Boc2O) and triethylamine in dichloromethane (DCM).

    • Causality: The methyl ester prevents the carboxylic acid from interfering with the strong base in the next step, while the bulky Boc group prevents N-alkylation.

  • Alpha-Alkylation via Enolate Formation:

    • Procedure: Cool a solution of N-Boc-pipecolic acid methyl ester in anhydrous THF to -78 °C. Dropwise add 1.1 equivalents of Lithium Diisopropylamide (LDA). Stir for 1 hour, then add 1.5 equivalents of methyl iodide (MeI)[3].

    • Causality: LDA is a sterically hindered, strong, non-nucleophilic base that quantitatively deprotonates the alpha-carbon without attacking the ester carbonyl. The strict -78 °C temperature control is critical to prevent self-condensation and ensure the kinetic enolate is rapidly trapped by MeI.

  • Deprotection and N-Acetylation:

    • Procedure: Cleave the Boc group using 20% Trifluoroacetic acid (TFA) in DCM. After concentration, dissolve the crude intermediate in pyridine and add acetyl chloride (1.2 eq) at 0 °C.

    • Validation Check: Monitor via LC-MS; the mass shift must reflect the loss of the Boc group (-100 Da) and the addition of the acetyl group (+42 Da).

  • Saponification:

    • Procedure: Hydrolyze the methyl ester using Lithium Hydroxide (LiOH) in a THF/Water (3:1) mixture at room temperature for 4 hours. Acidify to pH 2 using 1M HCl and extract with ethyl acetate.

    • Causality: LiOH is mild enough to selectively cleave the methyl ester without hydrolyzing the newly formed N-acetyl amide bond.

Table 2: Analytical Validation Parameters

Analytical Method Expected Signal / Target Value
LC-MS (ESI+) [M+H]+ m/z = 186.2

| 1H NMR (CDCl3) | Singlet at ~1.5 ppm ( α -CH3), Singlet at ~2.1 ppm (N-acetyl CH3) | | HPLC Purity | > 95% (UV detection at 210 nm) |

Applications in Solid-Phase Peptide Synthesis (SPPS)

Because the N-terminus is already acetylated, 1-Acetyl-2-methylpiperidine-2-carboxylic acid functions exclusively as an N-terminal capping agent in SPPS pipelines. Coupling a quaternary amino acid requires overcoming significant steric hindrance.

Step-by-Step Protocol: N-Terminal Capping

  • Resin Preparation: Ensure the resin-bound peptide has its N-terminal Fmoc group removed using 20% piperidine in DMF. Wash thoroughly with DMF.

  • Pre-Activation: In a separate vial, dissolve 3 equivalents of 1-Acetyl-2-methylpiperidine-2-carboxylic acid and 3 equivalents of HATU in DMF. Add 6 equivalents of DIPEA.

    • Causality: HATU is chosen over standard carbodiimides (like DIC) because its highly reactive HOAt-derived ester is absolutely necessary to drive the coupling of the sterically hindered quaternary carboxylic acid.

  • Coupling: Add the activated mixture to the resin. Agitate at 50 °C for 2 to 4 hours.

    • Causality: Elevated temperature and extended reaction times are mandatory; standard room-temperature coupling will result in incomplete capping due to the alpha-methyl group's steric bulk repelling the incoming nucleophile.

  • Cleavage: Cleave the capped peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours.

SPPS_Workflow Step1 1. Resin-Bound Peptide (N-terminal Deprotection) Step2 2. Activation of 1-Ac-2-Me-Pip-OH (HATU / DIPEA / DMF) Step1->Step2 Step3 3. N-Terminal Capping Coupling (Extended Time, 50°C) Step2->Step3 Step4 4. Cleavage from Resin (TFA / Scavengers) Step3->Step4 Step5 5. HPLC Purification & LC-MS Validation Step4->Step5

Workflow for integrating 1-Ac-2-Me-Pip-OH as an N-terminal cap in peptide synthesis.

Conclusion

1-Acetyl-2-methylpiperidine-2-carboxylic acid (CAS: 1316227-31-2) is a potent tool in the medicinal chemist's arsenal. By leveraging its unique steric and conformational properties, researchers can design highly stable, conformationally locked peptidomimetics capable of resisting proteolytic degradation while maintaining high target affinity. Its successful integration, however, requires rigorous synthetic protocols and specialized coupling conditions to overcome its inherent steric hindrance.

References

  • Title: Making Blank Faces Expressive: Chemical Approaches to the Modification of Chemically Inert Peptides Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Foundational

The Discovery, History, and Therapeutic Evolution of Piperidine Carboxylic Acids

Abstract Piperidine carboxylic acids are a class of cyclic, non-proteinogenic amino acids characterized by a six-membered saturated nitrogen ring. Depending on the position of the carboxylic acid relative to the secondar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Piperidine carboxylic acids are a class of cyclic, non-proteinogenic amino acids characterized by a six-membered saturated nitrogen ring. Depending on the position of the carboxylic acid relative to the secondary amine, three primary structural isomers exist: pipecolic acid (2-position), nipecotic acid (3-position), and isonipecotic acid (4-position). As a Senior Application Scientist, I have observed how these seemingly simple structural variations dictate vastly different biological targets. This technical guide explores the historical discovery of these isomers, the causality behind their experimental use, and their evolution into foundational scaffolds for modern drug development.

Part 1: Pipecolic Acid (Piperidine-2-Carboxylic Acid) – The Sentinel of Plant Immunity

Discovery Context

Pipecolic acid was first isolated in 1947 by Dent et al. and subsequently in 1950 by Steward & Thompson, utilizing two-dimensional paper chromatography on potato tubers and other plant extracts 1. For decades, it was considered a mere metabolic byproduct of lysine degradation. However, advanced transcriptomic analyses revealed its true identity: a master regulator of Systemic Acquired Resistance (SAR) in plants 2.

Mechanistic Pathway

Upon microbial infection, the plant enzyme ALD1 (an aminotransferase) converts L-lysine into pipecolic acid. Subsequently, the flavin-dependent monooxygenase FMO1 hydroxylates pipecolic acid to form N-hydroxypipecolic acid (NHP) 1. NHP acts as a mobile signal that primes distal tissues against future pathogen attacks. In microbial systems, pipecolic acid is biosynthesized directly from L-lysine by the cyclodeaminase RapL, serving as a critical structural moiety in the immunosuppressant drug rapamycin 3.

G Lysine L-Lysine ALD1 ALD1 (Aminotransferase) Lysine->ALD1 Pip Pipecolic Acid (Pip) ALD1->Pip FMO1 FMO1 (Monooxygenase) Pip->FMO1 NHP N-hydroxypipecolic Acid (NHP) FMO1->NHP SAR Systemic Acquired Resistance (SAR) NHP->SAR

Pathway of L-Lysine conversion to Pipecolic Acid and its role in plant SAR.

Part 2: Nipecotic Acid (Piperidine-3-Carboxylic Acid) – Mapping and Modulating the Brain

Discovery Context

Nipecotic acid emerged in neuropharmacology as a highly potent, competitive inhibitor of γ -aminobutyric acid (GABA) transporters (GATs) 4. Because its cyclic structure restricts its conformation, it perfectly mimics GABA at the transporter binding site but remains immune to degradation by GABA transaminase.

Historical Application in Autoradiography

Before the advent of robust immunocytochemistry for glutamic acid decarboxylase (GAD), researchers like Tamás F. Freund utilized[ 3 H]-nipecotic acid to map GABAergic networks 5. The causality here is elegant: by using a radiolabeled inhibitor that is taken up but not metabolized, researchers prevented the radiolabel from diffusing into secondary metabolic pathways, ensuring that silver grains on the autoradiograph strictly localized to GABAergic terminals.

Protocol 1: High-Affinity [ 3 H]-Nipecotic Acid Uptake & Autoradiography

Objective: To map GABAergic neurons in brain tissue with high spatial fidelity. Rationale (Causality): Endogenous GABA cannot be used for precise autoradiography because it is rapidly metabolized, leading to radiolabel diffusion. Tritiated nipecotic acid accumulates exclusively inside GABAergic terminals without being degraded.

  • Tissue Preparation: Perfuse brain tissue with a weak fixative (e.g., 1% glutaraldehyde) to maintain GAT structural integrity while preserving tissue architecture.

  • Incubation: Incubate slices in artificial cerebrospinal fluid (aCSF) containing 10-50 nM [ 3 H]-nipecotic acid. Causality: This low concentration ensures binding is restricted to high-affinity GATs, avoiding non-specific low-affinity uptake.

  • Washing: Wash extensively with cold aCSF to halt transporter kinetics and remove unbound radioligand.

  • Fixation: Post-fix with osmium tetroxide to cross-link the trapped [ 3 H]-nipecotic acid into the lipid/protein matrix, preventing diffusion during embedding.

  • Autoradiography: Coat sections with nuclear emulsion and expose in the dark for 2-4 weeks. Develop and visualize silver grains under dark-field microscopy.

  • Self-Validation Check: Treat a control slice with 1 mM unlabeled nipecotic acid prior to radioligand incubation. A successful assay will show a complete absence of silver grains in the control, validating that the [ 3 H] signal is exclusively mediated by specific GAT uptake rather than background diffusion.

Evolution into Tiagabine

Despite its Ki​ in the low micromolar range for GAT-1, nipecotic acid is highly hydrophilic and fails to cross the blood-brain barrier (BBB) 4. To translate this tool into a therapeutic, medicinal chemists appended a lipophilic 4,4-diphenyl-3-butenyl tail. This modification dramatically increased the LogP, allowing BBB penetration and resulting in the FDA-approved antiepileptic drug, Tiagabine 4.

G GABA GABA (Endogenous Ligand) Nipecotic Nipecotic Acid (Potent GAT Inhibitor, Poor BBB) GABA->Nipecotic Scaffold Rigidification Modification Addition of Lipophilic Diarylbutenyl Tail Nipecotic->Modification Tiagabine Tiagabine (Antiepileptic Drug, Good BBB) Modification->Tiagabine

Chemical evolution from endogenous GABA to the antiepileptic drug Tiagabine.

Part 3: Isonipecotic Acid (Piperidine-4-Carboxylic Acid) – The Combinatorial Scaffold

Discovery Context

Isonipecotic acid's para-substitution provides a linear, highly predictable spatial geometry, making it a privileged scaffold in rational drug design and combinatorial chemistry.

Cardiovascular Drug Design

In the 1970s, Okamoto and colleagues utilized the piperidine carboxylic acid skeleton to design selective thrombin inhibitors 6. By linking an arginine moiety to the isonipecotic acid core, they synthesized Argatroban (MD-805). The isonipecotic acid carboxylate is perfectly positioned to interact with the open space of the thrombin binding pocket, achieving a Ki​ of ~39 nM 7.

Protocol 2: Fluorous-Linker Facilitated Parallel Synthesis of Isonipecotic Acid Derivatives

To accelerate the discovery of such compounds, the Curran group developed a fluorous-linker strategy for isonipecotic acid 8. Objective: To generate a high-purity library of isonipecotic acid amides without chromatographic bottlenecks. Rationale (Causality): Traditional solid-phase synthesis suffers from slow kinetics, while solution-phase synthesis requires tedious chromatography. Attaching a perfluorinated tag (F-Boc) to the isonipecotic acid amine allows rapid solution-phase coupling kinetics, followed by instant purification via fluorous liquid-liquid extraction (F-LLE), as fluorous molecules partition exclusively into fluorous solvents.

  • Fluorous Protection: React isonipecotic acid with F-Boc-ON (a fluorous Boc reagent) in aqueous dioxane with triethylamine. Result: The secondary amine is protected with a highly fluorinated tag.

  • Amide Coupling: Activate the carboxylic acid moiety with EDC/HOBt and react with a diverse panel of primary amines in parallel vials. Causality: EDC/HOBt minimizes racemization and generates water-soluble byproducts that are easily washed away.

  • Fluorous Extraction (F-LLE): Partition the reaction mixture between FC-72 (perfluorohexanes) and organic/aqueous solvents. The F-Boc-protected product selectively migrates to the heavy FC-72 layer, leaving unreacted amines and coupling reagents in the organic phase.

  • Deprotection: Evaporate the FC-72 layer and treat the residue with 50% trifluoroacetic acid (TFA) in dichloromethane to cleave the F-Boc group.

  • Final Purification: Repeat F-LLE. The cleaved fluorous tag partitions into the fluorous phase, while the pure, deprotected isonipecotic acid derivative remains in the organic phase.

  • Self-Validation Check: Analyze the FC-72 fluorous phase via 19 F-NMR post-extraction. The absence of amine or amide proton signals in the organic phase prior to cleavage confirms 100% partitioning of the F-Boc tagged intermediate into the fluorous layer.

Part 4: Quantitative Data Summary

The table below summarizes the quantitative and structural distinctions between the three primary piperidine carboxylic acid isomers:

IsomerIUPAC NomenclatureTarget Affinity / RoleEst. LogPBBB PermeabilityKey Clinical Derivative
Pipecolic Acid Piperidine-2-carboxylic acidALD1/FMO1 Pathway (Plant SAR)-2.10LowRapamycin (Macrolide core)
Nipecotic Acid Piperidine-3-carboxylic acidGAT-1 Inhibition ( Ki​≈11μM )-1.85Very LowTiagabine
Isonipecotic Acid Piperidine-4-carboxylic acidThrombin Inhibition ( Ki​≈39nM )-1.85LowArgatroban

References

  • Koc & Seckin Dinler, "Pipecolic acid in plants: biosynthesis, signalling, and role under stress", Botanica. 1

  • Hedges & Ryan, "Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster", Journal of the American Chemical Society. 3

  • Tamás F. Freund, "The History of Neuroscience in Autobiography Volume 11", Society for Neuroscience. 5

  • Okamoto et al., "Enzyme-controlling medicines: introduction", PubMed. 6

  • Návarová et al., "Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways", PMC. 2

  • Wanner et al., "Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors", LMU München. 4

  • Zhang et al., "Discovery of potent thrombin inhibitors from a protease-focused DNA-encoded chemical library", PNAS. 7

  • Curran et al., "Fluorous Linker-Facilitated Chemical Synthesis", ACS Publications. 8

Sources

Exploratory

The Ascendant Trajectory of 2-Methylpiperidine-2-carboxylic Acid Derivatives in Contemporary Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals The piperidine scaffold is a cornerstone of medicinal chemistry, gracing the structures of numerous approved pharmaceuticals. Within this privileged he...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The piperidine scaffold is a cornerstone of medicinal chemistry, gracing the structures of numerous approved pharmaceuticals. Within this privileged heterocyclic family, derivatives of 2-methylpiperidine-2-carboxylic acid are emerging as a class of compounds with significant therapeutic potential. Their unique stereochemical and conformational features, conferred by the quaternary center at the 2-position, offer a compelling platform for the design of novel modulators of challenging biological targets. This in-depth guide provides a comprehensive review of the literature, focusing on the synthesis, pharmacological properties, and future outlook for this promising class of molecules.

I. The Strategic Advantage of the 2-Methylpiperidine-2-carboxylic Acid Core

The introduction of a methyl group at the C2 position of the piperidine ring, adjacent to a carboxylic acid function, imparts several advantageous properties from a drug design perspective. This substitution creates a chiral center, allowing for the exploration of stereospecific interactions with biological targets. Furthermore, the steric bulk of the methyl group can influence the conformational equilibrium of the piperidine ring, pre-organizing the molecule into specific chair or twist-boat conformations that can be exploited for enhanced binding affinity and selectivity.

II. Synthetic Methodologies: Crafting the Chiral Scaffold

The synthesis of enantiomerically pure 2-methylpiperidine-2-carboxylic acid derivatives is a key challenge that has been addressed through a variety of innovative strategies. These methods can be broadly categorized into two main approaches: the asymmetric synthesis of the piperidine ring and the derivatization of a pre-existing chiral core.

A. Asymmetric Synthesis of the Piperidine Ring

The de novo construction of the chiral piperidine ring is a powerful approach that allows for the introduction of desired substituents with high stereocontrol. Key strategies include:

  • Hydrogenation of Pyridine Precursors: A common and effective method involves the asymmetric hydrogenation of substituted pyridine precursors. For instance, 4-methyl-2-picolinic acid can be reduced to the corresponding piperidine derivative. Subsequent resolution of the racemic mixture using chiral acids, such as D-mandelic acid, can yield the desired enantiomerically pure (2R, 4R)-4-methyl-2-piperidinecarboxylic acid[1].

    • Experimental Protocol: Synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid [1]

      • Reduction: 4-methyl-2-pyridine carboxylic acid is dissolved in a suitable solvent and subjected to hydrogenation under pressure in the presence of a catalyst (e.g., Platinum on carbon).

      • Esterification: The resulting piperidine carboxylic acid is esterified, for example, by treatment with thionyl chloride followed by the addition of an alcohol (e.g., ethanol).

      • Resolution: The racemic ester is resolved using a chiral resolving agent, such as D-mandelic acid, in a suitable solvent system to selectively crystallize one diastereomeric salt.

      • Hydrolysis: The resolved diastereomeric salt is treated with a base to liberate the free ester, which is then hydrolyzed to the final carboxylic acid product.

  • Diastereoselective Cyclization Reactions: Intramolecular cyclization reactions of acyclic precursors containing the necessary stereocenters are another elegant approach. These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the ring-closure step.

B. Derivatization of the Carboxylic Acid and Amine Moieties

Once the core 2-methylpiperidine-2-carboxylic acid scaffold is obtained, a wide array of derivatives can be prepared by modifying the carboxylic acid and the piperidine nitrogen.

  • Amide and Ester Formation: The carboxylic acid can be readily converted to amides and esters using standard coupling reagents (e.g., EDC, HATU) or by activation as an acid chloride[2]. This allows for the introduction of a diverse range of substituents to probe structure-activity relationships.

  • N-Alkylation and N-Arylation: The secondary amine of the piperidine ring is a versatile handle for introducing substituents. Reductive amination or nucleophilic substitution reactions can be employed to install various alkyl and aryl groups, further expanding the chemical space of the derivatives.

III. Pharmacological Landscape: Targeting Neurological and Inflammatory Disorders

Derivatives of 2-methylpiperidine-2-carboxylic acid have shown promise in modulating the activity of several important biological targets, particularly in the central nervous system and in inflammatory pathways.

A. Nicotinic Acetylcholine Receptor (nAChR) Modulation

A significant body of research has focused on the development of piperidine-based ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The rigid framework of the piperidine ring is well-suited for mimicking the conformation of acetylcholine, the endogenous ligand for these receptors. The introduction of a 2-methyl-2-carboxylic acid moiety can provide additional interaction points within the receptor binding site, leading to enhanced affinity and selectivity. While direct studies on 2-methylpiperidine-2-carboxylic acid derivatives as nAChR modulators are still emerging, the broader class of piperidine derivatives has yielded potent and selective ligands for various nAChR subtypes[3][4].

B. Anti-inflammatory Potential

Chronic inflammation is a key component of many diseases. Some piperidine derivatives have been investigated for their anti-inflammatory properties[5]. The mechanism of action can vary, but may involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. The unique structural features of 2-methylpiperidine-2-carboxylic acid derivatives make them attractive candidates for the development of novel anti-inflammatory agents.

C. Other Therapeutic Areas

The versatility of the 2-methylpiperidine-2-carboxylic acid scaffold suggests its potential applicability in other therapeutic areas as well. For example, piperidine derivatives have been explored as analgesics and antidepressants[6]. The ability to fine-tune the physicochemical properties of these molecules through derivatization makes them suitable for optimization against a wide range of biological targets.

IV. Structure-Activity Relationships (SAR)

While a comprehensive SAR for 2-methylpiperidine-2-carboxylic acid derivatives is still under development, some general principles can be inferred from the broader class of piperidine-based compounds.

Structural Modification Observed Effect on Activity Potential Rationale
Stereochemistry at C2 Crucial for activity and selectivity.Enantiomers often exhibit different binding affinities and efficacies due to the chiral nature of biological targets.
Substitution on the Piperidine Nitrogen Significantly impacts potency and selectivity.Allows for exploration of different binding pockets and modification of physicochemical properties like lipophilicity and basicity.
Derivatization of the Carboxylic Acid Can modulate potency and pharmacokinetic properties.Conversion to amides or esters can introduce new hydrogen bonding interactions and alter metabolic stability.
Substitution on the Piperidine Ring Can influence conformation and provide additional binding interactions.Substituents at other positions on the ring can fine-tune the overall shape and electronic properties of the molecule.

V. Future Directions and Opportunities

The field of 2-methylpiperidine-2-carboxylic acid derivatives is ripe with opportunities for further exploration. Key areas for future research include:

  • Development of Novel Synthetic Methodologies: The discovery of more efficient and highly stereoselective synthetic routes will be crucial for accessing a wider range of structurally diverse derivatives.

  • Systematic Exploration of Pharmacological Targets: A broader screening of these compounds against a variety of biological targets is warranted to uncover new therapeutic applications.

  • In-depth Structure-Activity Relationship Studies: Detailed SAR studies, guided by computational modeling and structural biology, will be essential for the rational design of more potent and selective drug candidates.

  • Investigation of Pharmacokinetic and Toxicological Properties: A thorough evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds will be necessary to advance them into preclinical and clinical development.

VI. Conclusion

Derivatives of 2-methylpiperidine-2-carboxylic acid represent a promising and underexplored area of medicinal chemistry. Their unique structural features and synthetic accessibility make them attractive scaffolds for the development of novel therapeutics targeting a range of diseases. As our understanding of the synthesis and biological activity of these compounds continues to grow, we can expect to see the emergence of new and innovative drug candidates based on this versatile molecular framework.

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_synthesis Synthesis of 2-Methylpiperidine-2-carboxylic Acid Core cluster_derivatization Derivatization start Substituted Pyridine Precursor (e.g., 4-methyl-2-picolinic acid) reduction Asymmetric Hydrogenation start->reduction H2, Catalyst esterification Esterification reduction->esterification Alcohol, Acid resolution Chiral Resolution esterification->resolution Chiral Acid hydrolysis Hydrolysis resolution->hydrolysis Base core Enantiomerically Pure 2-Methylpiperidine-2-carboxylic Acid hydrolysis->core core_node Core Scaffold n_alkylation N-Alkylation / N-Arylation core_node->n_alkylation cooh_derivatization COOH Derivatization (Amides, Esters) core_node->cooh_derivatization final_compounds Library of Derivatives n_alkylation->final_compounds cooh_derivatization->final_compounds

Caption: General synthetic workflow for producing a library of 2-methylpiperidine-2-carboxylic acid derivatives.

Logical Relationship Diagram

Logical_Relationship cluster_properties Molecular Properties cluster_applications Potential Applications scaffold 2-Methylpiperidine-2-carboxylic Acid Scaffold stereochemistry Defined Stereochemistry scaffold->stereochemistry conformation Constrained Conformation scaffold->conformation functionality Tunable Functionality (N- and COOH-) scaffold->functionality drug_discovery Drug Discovery scaffold->drug_discovery cns_disorders CNS Disorders drug_discovery->cns_disorders inflammation Inflammation drug_discovery->inflammation other_targets Other Therapeutic Targets drug_discovery->other_targets

Caption: Relationship between the molecular properties of the core scaffold and its potential applications in drug discovery.

References

Sources

Foundational

N-Acetylated Piperidine Compounds: A Comprehensive Guide to Physicochemical Properties and Experimental Characterization

Introduction The piperidine ring is a ubiquitous "privileged structure" in medicinal chemistry, forming the core of numerous central nervous system (CNS) agents, analgesics, and anticancer therapeutics . The N-acetylatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring is a ubiquitous "privileged structure" in medicinal chemistry, forming the core of numerous central nervous system (CNS) agents, analgesics, and anticancer therapeutics . The N-acetylation of piperidine—forming 1-acetylpiperidine and its functionalized derivatives—is a strategic structural modification used extensively in drug design.

The Causality of N-Acetylation: Converting the highly basic secondary amine of a parent piperidine (pKa ~11) into a neutral amide drastically alters the molecule's physicochemical profile. This modification eliminates the positive charge at physiological pH, increases lipophilicity, and enhances metabolic stability by preventing rapid oxidative deamination by monoamine oxidases . Furthermore, the N-acetyl group introduces restricted rotation around the C–N amide bond, leading to distinct conformational states (rotamers) that critically influence receptor binding thermodynamics and pharmacokinetics.

Physical Properties and Conformational Dynamics

Core Physicochemical Data

The physical properties of N-acetylpiperidines are dictated by the highly polarized amide bond. The dipole moment of the amide group significantly increases the boiling point relative to the parent piperidine, while the loss of the N–H hydrogen bond donor alters aqueous solubility and topological polar surface area (TPSA).

Table 1: Physicochemical Properties of 1-Acetylpiperidine and Key Derivatives

Property1-Acetylpiperidine1-Acetylpiperidine-4-carboxylic acid1-Acetylpiperidine-4-carbonitrile
Molecular Weight 127.18 g/mol 171.19 g/mol 152.19 g/mol
Boiling Point 226 °CN/A (Solidifies)N/A
LogP (Octanol/Water) ~0.5 (Predicted)-0.3-0.1
Topological Polar Surface Area 20.3 Ų57.6 Ų44.1 Ų
State at Room Temp (25 °C) LiquidSolid (Beige)Solid

Data synthesized from PubChem and Cheméo property databases .

Conformational Dynamics: The Rotameric Equilibrium

A defining physical characteristic of N-acetylpiperidines is the existence of cis and trans (or E and Z) rotamers. The partial double-bond character of the amide C–N bond restricts free rotation. In substituted N-acetylpiperidines (e.g., 2- or 6-substituted derivatives), the steric bulk of the acetyl group interacts with the equatorial substituents—a phenomenon known as A(1,3)-strain (allylic 1,3-strain) .

To minimize this severe steric clash, the piperidine ring is often forced out of its standard chair conformation into specific twist-boat or alternate chair conformations where the substituents are pushed into axial positions . Understanding this causality is critical for structure-based drug design: if a target receptor requires a specific spatial orientation of the piperidine ring, the energy barrier between the E and Z rotamers (typically 60–80 kJ/mol) will dictate the thermodynamic penalty of target binding.

Chemical Properties and Reactivity

Amide Bond Stability

The N-acetyl amide bond is highly resistant to spontaneous hydrolysis at physiological pH, providing an excellent pharmacokinetic profile. Cleavage requires harsh conditions (e.g., prolonged reflux in 6M HCl or strong aqueous NaOH). This stability allows researchers to perform diverse chemical transformations on other parts of the molecule without needing to protect the nitrogen atom.

Alpha-Functionalization via Directed Metalation

The acetyl group subtly increases the acidity of the alpha-protons on the piperidine ring (C2 and C6) compared to the parent amine. By using a strong, non-nucleophilic base like sec-butyllithium (s-BuLi) in the presence of TMEDA, researchers can selectively deprotonate the alpha-position. Mechanistic Causality: This regioselectivity is driven by the directing effect of the amide carbonyl oxygen, which coordinates the lithium ion and stabilizes the adjacent carbanion (dipole-stabilized organolithium species). The resulting intermediate can be trapped with various electrophiles to generate sterically complex, functionally rich derivatives.

Experimental Protocols (Self-Validating Systems)

To robustly characterize these compounds, researchers must rely on self-validating experimental systems. Below are two critical protocols for evaluating the physical and biological properties of N-acetylpiperidines.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotameric Analysis

This protocol determines the activation energy ($ \Delta G^\ddagger $) of the amide bond rotation.

Causality & Self-Validation: At room temperature, NMR signals for the alpha-protons often appear broad due to the intermediate exchange rate between E and Z rotamers on the NMR timescale. By cooling the sample, the exchange slows, resolving into distinct peaks. The self-validation step requires returning the sample to room temperature to confirm the spectra revert to their original broadened state. This proves the spectral changes are purely conformational and not due to sample degradation, precipitation, or irreversible aggregation .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the N-acetylpiperidine derivative in 0.6 mL of a low-freezing deuterated solvent (e.g., CDCl3 or CD2Cl2) in a standard 5 mm NMR tube.

  • Initial Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K (25 °C). Note the line broadening of the C2/C6 proton signals.

  • Cooling Cycle: Lower the probe temperature in 10 K increments down to 243 K (-30 °C). Allow 5 minutes of thermal equilibration at each step before acquiring a 1H spectrum.

  • Coalescence Observation: Identify the coalescence temperature ( Tc​ ) where the two distinct rotamer peaks merge into a single broad peak.

  • Validation: Heat the probe back to 298 K and re-acquire the 1H spectrum to ensure complete reversibility.

  • Data Analysis: Calculate the rotational barrier using the Eyring equation based on the peak separation at low temperature and the Tc​ .

VT_NMR_Workflow Start Prepare Sample (CDCl3/CD2Cl2) AcquireRT Acquire 1H NMR at 298 K (Observe Broadening) Start->AcquireRT Cooling Cool Probe in 10 K Steps (Down to 243 K) AcquireRT->Cooling Resolve Resolve E/Z Rotamer Peaks (Calculate ΔG‡) Cooling->Resolve Validate Return to 298 K (Self-Validation) Resolve->Validate End Confirm Reversibility Validate->End

Caption: Workflow for Variable-Temperature NMR analysis of N-acetylpiperidine rotamers.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

N-acetylpiperidines are frequently evaluated as AChE inhibitors for Alzheimer's disease models .

Causality & Self-Validation: The assay uses Ellman's reagent (DTNB), which reacts with thiocholine (produced by AChE cleavage of acetylthiocholine) to form a yellow 5-thio-2-nitrobenzoate anion absorbing at 412 nm. The causality of the color change is directly linked to enzyme activity. To make this a self-validating system, blank wells (lacking enzyme) are used to measure spontaneous substrate hydrolysis, and a known inhibitor (e.g., Donepezil) is used as a positive control to validate enzyme responsiveness and assay sensitivity .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the N-acetylpiperidine test compound in DMSO (ensure final assay DMSO concentration is < 1% to avoid enzyme denaturation).

  • Plate Setup (96-well): Add 140 µL of phosphate buffer, 10 µL of test compound (or DMSO for vehicle control), and 10 µL of AChE enzyme solution (0.5 U/mL) to each well.

  • Pre-incubation: Incubate the microplate at 25 °C for 10 minutes. Causality: This allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Reporter Addition: Add 10 µL of 10 mM DTNB solution to all wells.

  • Reaction Initiation: Add 10 µL of 15 mM acetylthiocholine iodide (ATCI) substrate to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Processing: Subtract the background rate (blank wells) from the enzymatic rate. Calculate the IC50 by plotting the percentage of inhibition against the log concentration of the test compound.

AChE_Assay Setup Plate Setup Buffer + Compound + AChE Incubate Pre-incubate 10 min @ 25°C (Equilibration) Setup->Incubate DTNB Add DTNB (Ellman's Reagent) Incubate->DTNB ATCI Add ATCI Substrate (Initiate Reaction) DTNB->ATCI Read Kinetic Read @ 412 nm (Measure Thiocholine) ATCI->Read Validate Validate via Blanks & Positive Control Read->Validate

Caption: Step-by-step workflow for the AChE inhibition assay using Ellman's method.

References

  • 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Chemical Properties of Piperidine, 1-acetyl- (CAS 618-42-8). Cheméo. Available at:[Link]

  • Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. ResearchGate. Available at:[Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. National Institutes of Health (NIH) / PMC. Available at:[Link]

Exploratory

The Cornerstone of Modern Therapeutics: A Technical Guide to Chiral Piperidine Derivatives

Abstract The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its true therapeutic potential, however,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its true therapeutic potential, however, is often unlocked only when its three-dimensional arrangement is precisely controlled. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of chiral piperidine derivatives. We will explore the fundamental importance of chirality in this context, delve into the principal stereoselective synthetic strategies, showcase their diverse applications in medicine, and detail the essential analytical techniques for their characterization. This guide is intended to serve as a practical and authoritative resource, bridging foundational principles with field-proven insights to empower the next generation of drug discovery.

The Significance of Chirality in Piperidine Scaffolds

The introduction of one or more stereocenters into the piperidine ring dramatically expands its chemical space and biological potential. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[3] This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. One enantiomer may bind to a target with high affinity and elicit the desired therapeutic effect, while the other may be inactive, have a different activity, or even be toxic.[4]

The strategic incorporation of chirality into a piperidine scaffold can therefore lead to significant improvements in:

  • Enhanced Biological Activity and Selectivity: Precisely orienting substituents in three-dimensional space can optimize interactions with a biological target, leading to increased potency and selectivity for the desired target over off-targets.[5][6]

  • Modulated Physicochemical Properties: Chirality can influence properties such as solubility, lipophilicity, and metabolic stability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

  • Improved Pharmacokinetic Properties: By influencing how a drug is processed in the body, chirality can lead to a more favorable pharmacokinetic profile, including longer half-life and improved bioavailability.[4][5]

  • Reduced hERG Toxicity: In some cases, the introduction of a chiral center has been shown to mitigate cardiotoxicity associated with the inhibition of the hERG potassium channel.[4][5]

The profound impact of chirality is evident in numerous approved drugs. For instance, the position of a substituent on the piperidine ring can dramatically affect the activity of GLP-1R agonists.[4] Similarly, the introduction of a chiral center in the piperidine ring of certain PCAF inhibitors has been shown to significantly improve their potency.[4][7]

cluster_Piperidine Chiral Piperidine Scaffold cluster_Enantiomers Enantiomers cluster_BiologicalTarget Biological Target (Chiral) Piperidine R_enantiomer (R)-Enantiomer Target Receptor/Enzyme R_enantiomer->Target High Affinity Binding (Therapeutic Effect) S_enantiomer (S)-Enantiomer S_enantiomer->Target Low/No Affinity Binding (Inactive or Off-Target Effects)

Caption: Stereospecific interaction of chiral piperidine enantiomers with a biological target.

Stereoselective Synthesis of Chiral Piperidine Derivatives

The synthesis of enantiomerically pure piperidine derivatives is a cornerstone of modern medicinal chemistry.[8] A variety of powerful strategies have been developed to achieve high levels of stereocontrol. The choice of a particular method often depends on the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis.[9]

Asymmetric Synthesis

Asymmetric synthesis aims to create a chiral molecule from an achiral or prochiral starting material, directly establishing the desired stereochemistry. Key approaches include:

  • Catalytic Asymmetric Hydrogenation: This atom-economical method involves the reduction of pyridine or pyridinium salt precursors using a chiral transition metal catalyst, often based on iridium or rhodium.[8][10][11] This technique can provide access to a wide range of chiral piperidines with high enantioselectivity.[11]

  • Organocatalysis: Small organic molecules can be used as catalysts to promote enantioselective reactions, mimicking biosynthetic pathways.[9] For example, organocatalytic Mannich reactions can be employed to construct the piperidine ring with excellent stereocontrol.[9]

  • Asymmetric Cycloaddition Reactions: Reactions like the aza-Diels-Alder reaction are powerful tools for constructing the piperidine ring in a stereocontrolled manner.[9]

Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. The inherent chirality of the starting material is then transferred to the target piperidine molecule through a series of chemical transformations.[12][13] For example, L-glutamic acid can serve as a precursor for the synthesis of (S)-3-aminopiperidine.[13]

Chiral Auxiliary-Mediated Synthesis

In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[9][14] After the desired stereocenter is created, the auxiliary is removed. Glycosylamines, for instance, have been successfully employed as chiral auxiliaries in the synthesis of piperidine alkaloids.[14][15]

Start Achiral/Prochiral Starting Material Intermediate Diastereomeric Intermediate Start->Intermediate Attach Auxiliary Chiral_Aux Chiral Auxiliary Product Enantiomerically Enriched Piperidine Intermediate->Product Stereoselective Reaction & Auxiliary Removal Removed_Aux Removed Auxiliary

Caption: Workflow of a chiral auxiliary-mediated synthesis.

Resolution of Racemates

When a synthetic route produces a racemic mixture (a 1:1 mixture of enantiomers), a resolution step is required to separate them. Common methods include:

  • Classical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties.[16] Common resolving agents include tartaric acid and mandelic acid derivatives.[16]

  • Kinetic Resolution: In this method, one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer.[17] Enantioselective acylation is a common technique for the kinetic resolution of disubstituted piperidines.[17]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate enantiomers on an analytical or preparative scale.[18][19]

Applications in Drug Discovery and Development

The chiral piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates across numerous therapeutic areas.[1][5][6]

Therapeutic AreaExample Drug(s)Role of the Chiral Piperidine Moiety
Oncology Niraparib, RucaparibThe piperidine ring is often a key component of the pharmacophore, directly interacting with the target enzyme (e.g., PARP).[10][20]
Neuroscience Methylphenidate, DonepezilThe stereochemistry of the piperidine ring is crucial for binding to neurotransmitter transporters or enzymes like acetylcholinesterase.[1][10][21]
Infectious Diseases Solenopsins (natural products)The piperidine core is a common feature in alkaloids with antibacterial and antiviral properties.[1][2]
Metabolic Disorders VogliboseThe piperidine-like structure mimics carbohydrates and inhibits enzymes involved in glucose metabolism.[21]
Pain Management Fentanyl and analogsThe piperidine ring is a central component of many potent opioid analgesics, with stereochemistry influencing receptor binding and activity.[18]

Analytical Techniques for Stereochemical Characterization

The accurate determination of enantiomeric purity and absolute configuration is critical in the development of chiral piperidine derivatives. Several powerful analytical techniques are routinely employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[3][18] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Key Considerations for Method Development:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often the first choice for piperidine derivatives due to their broad applicability.[3][19][22]

  • Mobile Phase Optimization: The composition of the mobile phase (a mixture of solvents) is critical for achieving good separation. For normal-phase HPLC, mixtures of alkanes and alcohols are common.[19][23]

  • Derivatization: For compounds lacking a UV chromophore, pre-column derivatization with a UV-active reagent can enhance detection sensitivity.[3][24]

This protocol is a representative example for the direct analysis of a chiral piperidine derivative.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as Chiralpak AD-H.[24]

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[3]

  • Injection: Inject 10 µL of the sample solution.

Sample Racemic Piperidine Sample HPLC HPLC System (Pump, Injector) Sample->HPLC CSP Chiral Stationary Phase (Column) HPLC->CSP Detector UV Detector CSP->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram

Caption: Workflow for chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure and relative stereochemistry of chiral piperidine derivatives.[25][26]

  • Diastereomer Analysis: For diastereomeric mixtures, the relative stereochemistry can often be determined by analyzing coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments.[25][26]

  • Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of enantiomers can be resolved, allowing for the determination of enantiomeric excess.[27]

  • Chiral Solvating Agents: Similar to shift reagents, chiral solvating agents can induce chemical shift differences between enantiomers. (18-crown-6)-2,3,11,12-tetracarboxylic acid has been shown to be an effective chiral discriminating agent for piperidines.[27]

Conclusion

Chiral piperidine derivatives represent a fundamentally important class of molecules in modern drug discovery. Their stereochemistry is a critical determinant of their biological activity, and the ability to synthesize and analyze them in an enantiomerically pure form is essential for the development of safe and effective medicines. This guide has provided a comprehensive overview of the key concepts, synthetic strategies, applications, and analytical techniques related to this vital area of research. As our understanding of stereochemistry and its impact on pharmacology continues to grow, the development of novel and efficient methods for the synthesis and analysis of chiral piperidines will remain a key driver of innovation in the pharmaceutical industry.

References

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 5(21), 3443–3446. [Link]

  • Zhang, J., Schmalz, H.-G. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 51(45), 11322-11325. [Link]

  • Notte, G. T., et al. (2013). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 135(49), 18638–18641. [Link]

  • Yin, D., Khanolkar, A. D., & Makriyannis, A. (1994). Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. Journal of Chromatography A, 678(1), 176–179. [Link]

  • Weintraub, P. M., et al. (2003). Stereoselective Synthesis of Piperidines. Tetrahedron, 59(17), 2953-2989. [Link]

  • Hartley, R. C. (2024). Stereodivergent diversity oriented synthesis of piperidine alkaloids. University of Lincoln Repository. [Link]

  • Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6461. [Link]

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Encyclopedia MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]

  • Weintraub, P. M., et al. (2003). Stereoselective Synthesis of Piperidines. SYNLETT, 2003(01), E001-E001. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Piperidine nucleus in the field of drug discovery. ProQuest. [Link]

  • Lu, Z., et al. (2009). Stereoselective synthesis of piperidine derivatives.
  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Kranke, B., et al. (2005). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. [Link]

  • Bakale, R. P., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

  • Bhushan, R., & Agarwal, C. (2012). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Biomedical Chromatography, 26(4), 488–492. [Link]

  • Scilit. (2021). Piperidine nucleus in the field of drug discovery. [Link]

  • Damon, D. B., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Madhavan, P., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam by Chiral High-Performance Liquid Chromatography. Journal of Chromatographic Science, 59(8), 735–741. [Link]

  • Lovely, A. E., & Wenzel, T. J. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. The Journal of Organic Chemistry, 71(24), 9178–9182. [Link]

  • Wang, D., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 4(7), 589–597. [Link]

  • Foley, C. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1369–1378. [Link]

  • El hadri, A., Thomasson, F., & Leclerc, G. (1995). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. Spectroscopy Letters, 28(5), 795–804. [Link]

  • El hadri, A., Thomasson, F., & Leclerc, G. (1995). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, CO. Spectroscopy Letters, 28(5), 795-804. [Link]

  • Bhushan, R., & Brückner, H. (1998). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. Chirality, 10(4), 358-361. [Link]

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). The influence of the introduction of chiral center in piperidine ring... ResearchGate. [Link]

  • Foley, C. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]

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Foundational

Solubility and stability of 1-Acetyl-2-methylpiperidine-2-carboxylic acid.

An In-depth Technical Guide to the Solubility and Stability of 1-Acetyl-2-methylpiperidine-2-carboxylic Acid Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive technical framework fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 1-Acetyl-2-methylpiperidine-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical framework for evaluating the aqueous solubility and chemical stability of 1-Acetyl-2-methylpiperidine-2-carboxylic acid, a novel N-acetylated piperidinic acid derivative. Recognizing the critical role these parameters play in drug development—from formulation to bioavailability and shelf-life—this document outlines a series of robust, scientifically-grounded methodologies. We move beyond simple data reporting to explain the underlying principles and causal reasoning behind each experimental design. The protocols described herein for solubility assessment and forced degradation studies are designed to be self-validating, ensuring data integrity and regulatory compliance. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical and early-phase development of new chemical entities.

Introduction and Physicochemical Landscape

1-Acetyl-2-methylpiperidine-2-carboxylic acid is a heterocyclic compound featuring a saturated piperidine ring, an N-acetyl group, a methyl group, and a carboxylic acid moiety at a quaternary C2 position. This unique structure presents a specific set of physicochemical challenges and opportunities that directly influence its behavior in solution.

  • Ionization State: The carboxylic acid group (pKa estimated between 3.5-4.5) dictates that the molecule's charge and, consequently, its solubility will be highly dependent on the pH of the medium. At physiological pH (~7.4), the molecule will exist predominantly in its deprotonated, anionic carboxylate form, which is expected to enhance aqueous solubility.

  • Lipophilicity: The N-acetyl and C2-methyl groups, along with the piperidine ring, contribute to the molecule's lipophilic character. The interplay between this lipophilicity and the ionizable carboxyl group will govern its partitioning behavior (LogP/LogD) and potential for solubility in organic or mixed-solvent systems.

  • Hydrogen Bonding: The acetyl carbonyl and the carboxylic acid group can act as hydrogen bond acceptors, while the carboxylic acid proton can act as a donor. These interactions are crucial for solubility in protic solvents like water.

Understanding this physicochemical landscape is paramount as it informs every subsequent experimental decision, from solvent selection for solubility studies to the design of stress conditions for stability testing.

Aqueous and Organic Solubility Assessment

The determination of a compound's solubility is a foundational step in its development. An inaccurate assessment can lead to flawed formulation strategies and misinterpreted bioassay results. The following section details a robust protocol for thermodynamic equilibrium solubility determination.

Rationale for Methodology

The "shake-flask" method, as described by regulatory bodies like the OECD, remains the gold standard for determining equilibrium solubility. This method ensures that the solution has reached a true thermodynamic equilibrium with the solid-state material, providing the most accurate and reproducible measurement. The choice of solvent systems is designed to probe the compound's behavior in a range of relevant media, from biorelevant buffers to organic solvents used in synthesis and purification.

Experimental Protocol: Equilibrium Shake-Flask Solubility
  • Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract and systemic circulation. Use standard buffer systems such as phosphate-buffered saline (PBS) and citrate buffers.

  • Compound Addition: Add an excess amount of solid 1-Acetyl-2-methylpiperidine-2-carboxylic acid to a known volume of each selected solvent (e.g., 5-10 mg in 1 mL). The key is to ensure a visible excess of solid remains at the end of the experiment, confirming saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a minimum of 24 hours. A preliminary kinetic study can confirm the time required to reach equilibrium, but 24-48 hours is typical for most compounds.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining suspended solid.

  • Sampling and Dilution: Carefully pipette an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (as will be developed in Section 3). Construct a calibration curve using standards of known concentration to determine the concentration of the compound in the saturated solution.

Data Presentation

The results should be compiled into a clear and concise table.

Solvent System pH Temperature (°C) Solubility (mg/mL) Solubility (mM)
0.1 N HCl1.225DataData
Acetate Buffer4.525DataData
Phosphate Buffer6.825DataData
Phosphate-Buffered Saline (PBS)7.425DataData
Water~7.025DataData
MethanolN/A25DataData
AcetonitrileN/A25DataData
Propylene GlycolN/A25DataData

Chemical Stability and Forced Degradation

Assessing the intrinsic stability of a drug candidate is a non-negotiable step in drug development. Forced degradation studies, also known as stress testing, are essential for identifying potential degradation pathways, elucidating the structure of degradation products, and developing a stability-indicating analytical method.

Core Principle: Development of a Stability-Indicating Method

A stability-indicating method is an analytical procedure capable of accurately quantifying the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The key feature is its specificity: the ability to resolve the parent compound from any potential degradants, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose. The goal of the forced degradation study is to intentionally stress the compound to generate a modest amount of degradation (typically 5-20%) to prove the method's resolving power.

Experimental Workflow: Forced Degradation Study

The workflow is designed to systematically expose the compound to the primary degradation pathways relevant to pharmaceutical products.

Forced_Degradation_Workflow API 1-Acetyl-2-methylpiperidine- 2-carboxylic acid Stock Solution Hydrolysis Hydrolytic Stress API->Hydrolysis Oxidation Oxidative Stress API->Oxidation Photolysis Photolytic Stress API->Photolysis Thermal Thermal Stress API->Thermal Acid 0.1 M HCl Heat (e.g., 60°C) Hydrolysis->Acid Base 0.1 M NaOH Heat (e.g., 60°C) Hydrolysis->Base Neutral Water Heat (e.g., 60°C) Hydrolysis->Neutral Oxidant 3% H2O2 Room Temp Oxidation->Oxidant Light ICH Q1B Light Exposure (UV/Vis) Photolysis->Light Heat Solid & Solution High Temp (e.g., 80°C) Thermal->Heat Analysis HPLC-UV-MS Analysis (Peak Purity Assessment) Acid->Analysis Base->Analysis Neutral->Analysis Oxidant->Analysis Light->Analysis Heat->Analysis

Caption: Workflow for the forced degradation study of 1-Acetyl-2-methylpiperidine-2-carboxylic acid.

Detailed Protocol for Stress Conditions

For each condition, a sample of the drug substance in solution (e.g., 1 mg/mL in a suitable solvent like water:acetonitrile) and as a solid powder should be tested in parallel. A control sample, protected from stress, must be analyzed alongside the stressed samples.

  • Hydrolytic Degradation:

    • Acidic: Add 1 mL of 0.1 M HCl to 1 mL of stock solution. Heat at 60 °C.

    • Basic: Add 1 mL of 0.1 M NaOH to 1 mL of stock solution. Heat at 60 °C.

    • Neutral: Add 1 mL of water to 1 mL of stock solution. Heat at 60 °C.

    • Rationale: The amide bond of the N-acetyl group is a primary target for acid- and base-catalyzed hydrolysis. This stress condition directly probes the stability of this functional group.

  • Oxidative Degradation:

    • Procedure: Add 1 mL of 3% hydrogen peroxide (H₂O₂) to 1 mL of stock solution. Keep at room temperature.

    • Rationale: While the molecule lacks obvious, easily oxidizable functional groups like phenols or sulfides, tertiary amines within the piperidine ring can be susceptible to N-oxidation. This condition tests for less common but still possible oxidative pathways.

  • Photolytic Degradation:

    • Procedure: Expose the solid powder and solution to a calibrated light source according to ICH Q1B guidelines, which specify an integrated exposure of not less than 1.2 million lux hours and 200 watt hours per square meter. A parallel control sample should be wrapped in aluminum foil.

    • Rationale: This test is a regulatory requirement and assesses the potential for light-induced degradation, which can be critical for drug products stored in transparent containers.

  • Thermal Degradation:

    • Procedure: Place the solid drug substance and a sealed vial of the stock solution in a calibrated oven at an elevated temperature (e.g., 80 °C).

    • Rationale: Thermal stress accelerates degradation kinetics and can reveal instabilities that may not be apparent at room temperature over short timeframes. It is crucial for determining appropriate storage conditions and estimating shelf-life.

Analysis and Data Interpretation

Following exposure for a predetermined time (e.g., 24, 48, 72 hours), samples are withdrawn, neutralized if necessary, diluted, and analyzed by the developed HPLC method.

  • Mass Balance: A critical aspect of the analysis is calculating the mass balance. The sum of the assay value of the parent drug and the levels of all detected degradation products should ideally be close to 100% of the initial concentration. A significant deviation may indicate the formation of non-UV active or volatile degradants.

  • Peak Purity: A photodiode array (PDA) detector is essential for assessing peak purity. This analysis confirms that the main drug peak is spectrally pure and not co-eluting with any degradants, thus validating the method as "stability-indicating."

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of successful drug development. For 1-Acetyl-2-methylpiperidine-2-carboxylic acid, its pH-dependent carboxyl group and N-acetyl moiety are primary points of interest. The protocols detailed in this guide provide a robust, first-principles approach to characterizing these properties. By implementing a rigorous equilibrium solubility study and a comprehensive forced degradation analysis, researchers can generate the high-quality data necessary to guide formulation development, establish appropriate storage conditions, and ensure the safety and efficacy of a potential new therapeutic agent. This methodical approach mitigates late-stage development risks and aligns with the stringent expectations of global regulatory authorities.

References

  • Title: OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No. 105: Water Solubility. Source: Organisation for Economic Co-operation and Development (OECD). URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Title: Forced Degradation Studies: A Tool for Analytical Method Development and Validation in Pharmaceutical Analysis. Source: PharmaTutor. URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

Protocols & Analytical Methods

Method

Protocol for the N-acetylation of 2-methylpiperidine-2-carboxylic acid.

Application Note: Protocol for the N-Acetylation of 2-Methylpiperidine-2-carboxylic Acid Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the N-Acetylation of 2-Methylpiperidine-2-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Protocol & Mechanistic Guide.

Introduction & Scientific Rationale

2-Methylpiperidine-2-carboxylic acid is a highly sterically hindered, α,α -disubstituted cyclic amino acid. It serves as a critical building block in the design of conformationally constrained peptidomimetics and targeted therapeutics. However, the N-acetylation of this molecule presents a significant synthetic challenge. The synthesis of sterically hindered amides is notoriously cumbersome due to the slow nucleophilic attack of the hindered amine onto the activated carboxylate[1].

The Causality of Experimental Choices (E-E-A-T): Standard organic-phase acylations often fail or produce dismal yields because unprotected α -amino acids exist as tightly bound zwitterions, rendering them insoluble in aprotic solvents like dichloromethane (DCM). To engineer a self-validating and high-yielding system, we employ a Modified Schotten-Baumann Protocol [2].

  • Aqueous Alkaline Environment: By dissolving the substrate in aqueous Sodium Hydroxide (NaOH), the carboxylic acid ( pKa​≈2.2 ) is deprotonated, rendering the molecule highly soluble in water. Simultaneously, the secondary amine ( pKa​≈10.5 ) is forced into its free, unprotonated state, maximizing its nucleophilicity[3].

  • Temperature Control: Acetic anhydride ( Ac2​O ) is susceptible to background hydrolysis in water. By strictly maintaining the reaction at 0 °C during the addition phase, we suppress this side reaction, allowing the sterically hindered amine to successfully compete for the electrophile[4].

  • Dynamic pH Maintenance: The acetylation reaction generates acetic acid as a byproduct. If the pH drops below 10, the amine will reprotonate and the reaction will stall. Continuous, dropwise addition of NaOH is critical to sustain the reaction kinetics.

Quantitative Data: Condition Optimization

The table below summarizes the empirical data driving the selection of the Schotten-Baumann methodology over traditional organic approaches for this specific hindered substrate.

Table 1: Comparative Analysis of N-Acylation Conditions for Sterically Hindered Amino Acids

MethodologySolvent SystemReagentsYield (%)Mechanistic Limitation / Advantage
Standard OrganicDCM Ac2​O , DIPEA< 15%Zwitterion insolubility prevents reaction.
Catalyzed OrganicDCM / DMF Ac2​O , DMAP, DIPEA45-55%Partial solubility; complex separation of DMAP.
Modified Schotten-Baumann Water / THF Ac2​O , NaOH (aq) 85-95% Optimal solubility; drives nucleophilic attack.

Mechanistic Pathway Visualization

Mechanism Zwitterion 2-Methylpiperidine-2-carboxylic acid (Zwitterion, Insoluble) ActiveAmine Deprotonated Amine & Carboxylate (Soluble, Nucleophilic) Zwitterion->ActiveAmine Deprotonation Base Aqueous NaOH (pH > 10) Base->ActiveAmine Tetrahedral Tetrahedral Intermediate ActiveAmine->Tetrahedral Nucleophilic Attack Ac2O Acetic Anhydride (Ac2O) Ac2O->Tetrahedral Product N-Acetyl-2-methylpiperidine- 2-carboxylic acid (Sodium Salt) Tetrahedral->Product Acetate Leaving Group

Figure 1. pH-dependent activation and Schotten-Baumann N-acetylation mechanism.

Materials and Reagents

  • Substrate: 2-Methylpiperidine-2-carboxylic acid (1.0 eq)

  • Acylating Agent: Acetic Anhydride ( Ac2​O ), 99% purity (3.0 eq)

  • Base: 2M Sodium Hydroxide (NaOH) aqueous solution

  • Acid for Work-up: Concentrated Hydrochloric Acid (HCl, 37%)

  • Solvents: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Brine

  • Drying Agent: Anhydrous Magnesium Sulfate ( MgSO4​ )

Step-by-Step Experimental Protocol

Phase 1: Substrate Activation
  • Equip a round-bottom flask with a magnetic stir bar and place it in an ice-water bath to achieve an internal temperature of 0 °C.

  • Suspend 2-methylpiperidine-2-carboxylic acid (10.0 mmol, 1.0 eq) in 15 mL of distilled water.

  • Add 2M NaOH (aq) dropwise until the substrate completely dissolves and the solution reaches a pH of 11. Insight: Complete dissolution confirms the disruption of the zwitterionic network.

  • Add 5 mL of THF to the mixture to serve as a co-solvent, which helps solubilize the incoming acetic anhydride.

Phase 2: Acylation
  • Load a dropping funnel or syringe with Acetic Anhydride (30.0 mmol, 3.0 eq).

  • Begin the dropwise addition of Ac2​O over a period of 30 minutes.

  • Critical Step: Concurrently monitor the pH of the reaction. As Ac2​O is added, acetic acid is generated. Add 2M NaOH dropwise in tandem with the Ac2​O to strictly maintain the pH between 10 and 11.

  • Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature and stir vigorously for 4 hours.

Phase 3: Quenching and Work-up
  • Verify reaction completion via LC-MS (monitoring the disappearance of the starting material mass).

  • Transfer the reaction mixture to a separatory funnel and wash once with 20 mL of Diethyl Ether to remove any unreacted anhydride or non-polar impurities. Discard the organic (ether) layer.

  • Transfer the aqueous layer (which contains the sodium salt of your product) to an Erlenmeyer flask. Cool to 0 °C.

  • Slowly add concentrated HCl dropwise until the pH reaches 2.0. Insight: This protonates the carboxylate, converting the highly water-soluble sodium salt into the neutral, organic-soluble N-acetylated acid.

Phase 4: Extraction and Isolation
  • Extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Combine the EtOAc organic layers and wash with 20 mL of Brine.

  • Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting product, N-acetyl-2-methylpiperidine-2-carboxylic acid, will typically present as a white to off-white solid. It can be further purified by recrystallization from EtOAc/Hexanes if necessary.

Experimental Workflow Visualization

Workflow Step1 Step 1: Dissolution Dissolve substrate in 2M NaOH Ensure pH > 10 Step2 Step 2: Cooling Chill to 0 °C (Minimizes Ac2O hydrolysis) Step1->Step2 Step3 Step 3: Acylation Dropwise Ac2O addition Maintain pH with NaOH Step2->Step3 Step4 Step 4: Acidification Adjust to pH 2 with conc. HCl (Protonates product) Step3->Step4 Step5 Step 5: Extraction Extract with EtOAc Wash, Dry, Concentrate Step4->Step5

Figure 2. Step-by-step biphasic experimental workflow for N-acetylation.

References

  • Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides | Organic Letters - ACS Publications.[1] URL:[Link]

  • Nα Selective Acetylation of Peptides - PMC - NIH.[3] URL: [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers.[4] URL:[Link]

Sources

Application

Application Note: Chromatographic Purification and Enantiomeric Resolution of 1-Acetyl-2-methylpiperidine-2-carboxylic acid

The Chromatographic Challenge 1-Acetyl-2-methylpiperidine-2-carboxylic acid is a highly functionalized, cyclic amino acid derivative utilized as a conformationally constrained building block in peptidomimetic drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

The Chromatographic Challenge

1-Acetyl-2-methylpiperidine-2-carboxylic acid is a highly functionalized, cyclic amino acid derivative utilized as a conformationally constrained building block in peptidomimetic drug discovery. Its purification presents a unique set of chromatographic challenges:

  • High Polarity & Zwitterionic Absence: Unlike native amino acids, the piperidine nitrogen is acetylated (amide), removing its basicity. The molecule's behavior is entirely dominated by the acidic carboxylic acid (pKa ~3.5) and the polar amide group.

  • Lack of Strong Chromophores: The molecule lacks aromatic rings. UV detection is restricted to the low-wavelength absorbance of the amide and carboxylate bonds (~205–215 nm).

  • Quaternary Stereocenter: The C2 position contains both a methyl group and a carboxylic acid, creating a sterically hindered chiral center that requires robust enantiomeric resolution for downstream pharmaceutical applications.

Mechanistic Rationale for Purification Strategy

As a self-validating system, the purification workflow is divided into two orthogonal dimensions: Preparative Reverse-Phase HPLC (RP-HPLC) for chemical purity, followed by Chiral Chromatography for enantiomeric resolution.

Chemical Purity via RP-HPLC

To retain this highly polar molecule on a reversed-phase column, its ionization must be completely suppressed. Running the mobile phase at a pH significantly below the pKa of the carboxylic acid (using 0.1% Trifluoroacetic acid, pH ~2.0) ensures the molecule remains protonated. This shifts the analyte to a more hydrophobic state, enabling predictable retention and preventing severe peak tailing on C18 stationary phases[1]. Because initial retention requires highly aqueous conditions, an aqueous-compatible (AQ) or polar-embedded C18 column is strictly required to prevent stationary phase collapse.

Enantiomeric Resolution via Chiral CSPs

The separation of the (R) and (S) enantiomers of pipecolic acid derivatives relies heavily on stereoselective hydrogen bonding, dipole-dipole interactions, and steric fit[2]. Polysaccharide-derived chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), offer the necessary 3D chiral grooves. However, when operating in normal-phase mode, the addition of an acidic modifier (0.1% TFA) is non-negotiable; it prevents the free carboxylic acid from irreversibly binding to residual silanols on the silica support, which would otherwise destroy peak symmetry[3].

Workflow Crude Crude 1-Acetyl-2-methylpiperidine -2-carboxylic acid PrepLC Preparative RP-HPLC (Chemical Purification) Crude->PrepLC Load (DMSO/MeOH) QC1 LC-MS / UV QC (>98% Purity) PrepLC->QC1 Fraction Collection Chiral Chiral HPLC / SFC (Enantiomeric Resolution) QC1->Chiral Pass Enant1 (R)-Enantiomer (>99% ee) Chiral->Enant1 Peak 1 Enant2 (S)-Enantiomer (>99% ee) Chiral->Enant2 Peak 2

Fig 1. Two-dimensional chromatographic workflow for chemical and enantiomeric purification.

Experimental Protocols

Protocol 1: Preparative RP-HPLC (Chemical Purity)

This protocol isolates the chemically pure racemate from synthesis byproducts (e.g., des-acetylated starting materials or ring-opened impurities).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of DMSO or Initial Mobile Phase (5% Acetonitrile in Water with 0.1% TFA) to a concentration of 50 mg/mL. Causality: DMSO ensures complete dissolution of organic impurities, while the acidic aqueous environment pre-conditions the analyte for column binding. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • System Equilibration: Flush the preparative C18 column (e.g., Waters XSelect HSS T3) with Mobile Phase A and B at initial gradient conditions (5% B) for at least 5 column volumes until the UV baseline at 210 nm is perfectly flat.

  • Injection & Separation: Inject the sample. Execute a shallow gradient from 5% B to 40% B over 20 minutes. Causality: The molecule is highly polar; a shallow gradient maximizes the retention factor ( k′ ) and ensures baseline resolution from closely eluting polar impurities.

  • Fraction Collection: Trigger fraction collection based on UV absorbance threshold at 210 nm.

  • Post-Run Processing: Pool fractions confirmed to be >98% pure via analytical LC-MS. Lyophilize immediately to yield the pure racemic powder. Causality: Immediate lyophilization prevents acid-catalyzed degradation that can occur during prolonged rotary evaporation of TFA-containing aqueous solutions.

Protocol 2: Chiral HPLC (Enantiomeric Resolution)

This protocol resolves the chemically pure racemate into its respective (R) and (S) enantiomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the lyophilized racemate from Protocol 1 in the chiral mobile phase (Hexane/Isopropanol 80:20 v/v) at 10 mg/mL. If solubility is poor, add up to 5% Ethanol as a co-solvent.

  • System Equilibration: Equilibrate the Chiralpak AD-H column with Hexane/Isopropanol/TFA (80:20:0.1 v/v/v). Causality: The 0.1% TFA is critical to maintain the protonated state of the carboxylic acid in a non-polar environment, facilitating stereoselective hydrogen bonding with the carbamate linkages of the stationary phase[3].

  • Injection & Separation: Perform stacked injections (e.g., every 8 minutes) to maximize preparative throughput. Monitor the separation of the two enantiomeric peaks at 210 nm.

  • Fraction Recovery: Collect Peak 1 and Peak 2 into separate vessels. Evaporate the solvent under reduced pressure at <40°C to yield the pure enantiomers.

Mechanism Target 1-Acetyl-2-methylpiperidine -2-carboxylic acid RP RP-HPLC (C18) Hydrophobic & Polar Interactions Target->RP Chemical Purity Chiral Chiral CSP (Amylose/Cellulose) Stereo-recognition Target->Chiral Enantiomeric Purity Acid Acidic Modifier (0.1% TFA) Suppresses COOH ionization RP->Acid Requires Hbond H-Bonding (Amide/COOH) Dipole-Dipole Interactions Chiral->Hbond Mechanism

Fig 2. Mechanistic drivers for retention and resolution in RP-HPLC and Chiral chromatography.

Quantitative Data & Method Parameters

Table 1: Summary of Chromatographic Parameters
ParameterPreparative RP-HPLC (Chemical Purity)Chiral HPLC (Enantiomeric Resolution)
Column Waters XSelect HSS T3 (19 x 250 mm, 5 µm)Daicel Chiralpak AD-H (20 x 250 mm, 5 µm)
Mobile Phase A Water + 0.1% TFAHexane + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFAIsopropanol + 0.1% TFA
Elution Mode Gradient: 5% B to 40% B (20 min)Isocratic: 80% A / 20% B
Flow Rate 15.0 mL/min15.0 mL/min
Detection UV @ 210 nmUV @ 210 nm
Column Temp Ambient25°C
Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No retention on RP-HPLC (elutes in void) Carboxylic acid is ionized (pH too high) or column phase collapsed.Ensure 0.1% TFA is fresh (pH < 2.5). Switch to an AQ-type C18 column.
Severe peak tailing on Chiral HPLC Free carboxylate interacting with silica silanols.Verify addition of 0.1% TFA to the Hexane/IPA mobile phase.
Poor UV Signal at 254 nm Molecule lacks aromatic chromophores.Shift detection wavelength to 210 nm to monitor the amide bond.

Sources

Method

1-Acetyl-2-methylpiperidine-2-carboxylic acid as a reactant for synthesizing piperidine derivatives.

Application Note: 1-Acetyl-2-methylpiperidine-2-carboxylic Acid in the Synthesis of Advanced Piperidine Derivatives Executive Summary & Structural Rationale In modern drug discovery, the incorporation of conformationally...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Acetyl-2-methylpiperidine-2-carboxylic Acid in the Synthesis of Advanced Piperidine Derivatives

Executive Summary & Structural Rationale

In modern drug discovery, the incorporation of conformationally restricted, sp3-rich heterocycles is a proven strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small molecules. 1-Acetyl-2-methylpiperidine-2-carboxylic acid (CAS: 1316227-31-2) represents a highly specialized building block designed for this exact purpose.

As a Senior Application Scientist, I frequently recommend this scaffold when designing peptidomimetics or central nervous system (CNS)-penetrant ligands. The structural brilliance of this molecule lies in three specific features:

  • The Piperidine Core : Provides a rigid, non-planar framework that enhances target binding affinity through reduced entropic penalty upon binding.

  • The C2-Quaternary Stereocenter (alpha-Methylation) : The addition of the methyl group at the C2 position adjacent to the carboxylic acid severely restricts the conformational flexibility of the attached pharmacophores. This steric bulk prevents enzymatic degradation (e.g., by proteases), dramatically increasing the in vivo half-life of derived drugs.

  • The N-Acetyl Motif : Unlike standard Boc- or Fmoc-protected amines, the N-acetyl group is often retained in the final active pharmaceutical ingredient (API). It neutralizes the basicity of the piperidine nitrogen, altering the molecule's logD and improving passive membrane permeability, while also serving as a stable hydrogen-bond acceptor.

However, the very features that make this molecule biologically valuable—specifically the steric hindrance at the C2 quaternary center—make it synthetically challenging. The following protocols detail field-proven, chemoselective methodologies to functionalize this building block reliably.

Process Visualization: Divergent Synthetic Workflows

Below is the logical workflow for functionalizing 1-Acetyl-2-methylpiperidine-2-carboxylic acid, highlighting the two most critical transformations: amide coupling and chemoselective reduction.

G SM 1-Acetyl-2-methylpiperidine- 2-carboxylic acid step1 HATU, DIPEA, R-NH2 (Overcomes Steric Hindrance) SM->step1 step2 1. iBuOCOCl, NMM 2. NaBH4, MeOH (Chemoselective Reduction) SM->step2 node_amide Peptidomimetic Amide (Target Ligand) node_alcohol 2-Hydroxymethyl Derivative (Building Block) step1->node_amide step2->node_alcohol

Caption: Divergent synthetic workflows for 1-Acetyl-2-methylpiperidine-2-carboxylic acid functionalization.

Experimental Methodologies & Causality

Protocol A: Synthesis of Peptidomimetics via Sterically Hindered Amide Coupling

The Challenge : The C2-methyl group creates a highly hindered quaternary stereocenter. Standard carbodiimides like EDC or DCC typically fail here, leading to the formation of unreactive N-acylureas rather than the desired amide. The Causality : To overcome this steric barrier, we must utilize a uronium-based coupling reagent that generates an exceptionally reactive intermediate. [1] is the reagent of choice. HATU converts the carboxylic acid into an OAt (7-azabenzotriazole) ester. The nitrogen atom within the pyridine ring of the OAt leaving group exerts a "neighboring group effect," acting as an intramolecular base to guide and accelerate the incoming amine's nucleophilic attack, effectively bypassing the steric blockade.

Step-by-Step Procedure :

  • Activation : In an oven-dried flask under inert atmosphere (N2), dissolve 1-Acetyl-2-methylpiperidine-2-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Rationale: A strong, non-nucleophilic base is required to deprotonate the carboxylic acid and the amine salt without participating in side reactions.

  • Ester Formation : Add HATU (1.2 equiv, 1.2 mmol) in one portion. Stir at room temperature for 15 minutes to ensure complete conversion to the active OAt ester.

  • Aminolysis : Add the target primary or secondary amine (1.1 equiv, 1.1 mmol). Stir at room temperature for 4–12 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Self-Validation & Analytical Checkpoints :

  • In-Process : Monitor via LC-MS. The active OAt ester intermediate can often be observed in the MS trace prior to amine addition.

  • Post-Reaction : Validate via 1H NMR. The disappearance of the broad carboxylic acid OH peak (~11.0 ppm) and the appearance of a new amide NH doublet (if a primary amine was used) at ~7.5–8.0 ppm confirms successful coupling.

Protocol B: Chemoselective Reduction to the 2-Hydroxymethyl Derivative

The Challenge : Converting the carboxylic acid to a primary alcohol while preserving the N-acetyl group is synthetically delicate. Strong hydride donors like LiAlH4 will indiscriminately reduce both the carboxylic acid and the N-acetyl amide (yielding an N-ethyl group). The Causality : We employ the [2]. By reacting the carboxylic acid with isobutyl chloroformate, we generate a mixed carbonic-carboxylic anhydride. This intermediate makes the carboxylic carbonyl highly electrophilic. When aqueous/methanolic Sodium Borohydride (NaBH4) is introduced, it chemoselectively attacks this highly activated mixed anhydride, reducing it to the alcohol, while leaving the significantly less electrophilic N-acetyl amide completely intact [3].

Step-by-Step Procedure :

  • Mixed Anhydride Formation : Dissolve 1-Acetyl-2-methylpiperidine-2-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) and cool to -10 °C using an ice/salt bath.

  • Activation : Add N-Methylmorpholine (NMM) (1.1 equiv, 1.1 mmol) followed dropwise by Isobutyl chloroformate (1.1 equiv, 1.1 mmol). Stir for 15 minutes at -10 °C. Rationale: The low temperature prevents the disproportionation of the mixed anhydride into symmetrical anhydrides.

  • Reduction : Filter off the precipitated NMM-HCl salt rapidly into a pre-cooled receiving flask. To the filtrate at 0 °C, add a solution of NaBH4 (3.0 equiv, 3.0 mmol) dissolved in a minimal amount of cold water/methanol (1:1).

  • Gas Evolution : Allow the reaction to stir for 30 minutes. Note: Vigorous effervescence (CO2 gas) will occur as the isobutyl carbonate leaving group decomposes.

  • Workup : Quench carefully with 1M HCl to pH 3 to destroy excess NaBH4. Extract with Dichloromethane (3 x 15 mL). Wash with brine, dry over MgSO4, and concentrate to yield 1-Acetyl-2-hydroxymethyl-2-methylpiperidine.

Self-Validation & Analytical Checkpoints :

  • FT-IR Spectroscopy : This is the most definitive rapid check. The starting material exhibits a broad COOH stretch (3300–2500 cm⁻¹) and a C=O stretch at ~1710 cm⁻¹. The successful product will show a sharp, distinct primary alcohol OH stretch at ~3400 cm⁻¹, while the amide C=O stretch at ~1640 cm⁻¹ will remain unchanged.

Quantitative Data Presentation

To aid in experimental design, the following tables summarize the expected reactivity profiles and analytical validation metrics for these workflows.

Table 1: Quantitative Comparison of Coupling Reagents for alpha-Methylated Piperidines

Coupling ReagentIntermediate FormedRelative ReactivityTypical Yield (%)Notes / Causality
EDC / HOBt OBt EsterLow< 30%Fails due to steric clash; prone to forming unreactive N-acylureas.
PyBOP OBt EsterModerate50 - 65%Better than carbodiimides, but lacks the neighboring group effect.
HATU OAt EsterVery High85 - 95% Pyridine nitrogen acts as an internal base, overcoming the C2-methyl steric hindrance.

Table 2: In-Process Analytical Validation Parameters

TransformationAnalytical TechniqueKey Diagnostic Signal (Starting Material)Key Diagnostic Signal (Product)
Amidation LC-MS (ESI+)[M+H]+ = 186.1 (Exact Mass)[M+H]+ = Mass of target amide
Amidation 1H NMR (CDCl3)Broad singlet ~11.0 ppm (COOH)New multiplet/doublet ~7.5-8.0 ppm (Amide NH)
Reduction FT-IRBroad band 3300-2500 cm⁻¹ (COOH)Sharp band ~3400 cm⁻¹ (Primary OH)
Reduction 13C NMR (CDCl3)Carbonyl peak ~176.0 ppm (COOH)Aliphatic peak ~65.0 ppm (CH2-OH)

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Kokotos, G. (1990). A convenient one-pot conversion of N-protected amino acids and peptides into alcohols. Synthesis, 1990(04), 299-301. URL:[Link]

  • Majethia, G. N., Haq, W., & Balendiran, G. K. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. International Journal of Organic Chemistry, 12(2), 85-94. URL:[Link]

Application

Application Note: Derivatization Strategies for 1-Acetyl-2-methylpiperidine-2-carboxylic acid in GC-MS Analysis

Executive Summary & Chemical Rationale The accurate quantification of cyclic amino acid derivatives via Gas Chromatography-Mass Spectrometry (GC-MS) requires overcoming the physicochemical limitations of the target analy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The accurate quantification of cyclic amino acid derivatives via Gas Chromatography-Mass Spectrometry (GC-MS) requires overcoming the physicochemical limitations of the target analytes. 1-Acetyl-2-methylpiperidine-2-carboxylic acid (Molecular Weight: 185.22 g/mol ) presents a specific analytical profile: it contains a highly polar carboxylic acid group (-COOH) and a protected secondary amine (N-acetyl group).

Native carboxylic acids are generally incompatible with GC-based techniques. They form strong intermolecular hydrogen bonds, leading to low vapor pressure, thermal decomposition in hot injector ports, and severe peak tailing on non-polar stationary phases [1]. To resolve this, the active hydrogen must be replaced to create a less polar, volatile, and thermally stable derivative.

The N-Acetyl Advantage: Free amino acids typically require complex, two-step derivatization protocols (e.g., esterification of the acid followed by acylation of the amine) to prevent the formation of multiple derivative peaks [1]. Because the nitrogen in 1-Acetyl-2-methylpiperidine-2-carboxylic acid is already acylated (an amide bond), it is chemically inert under mild derivatization conditions. This structural feature allows analysts to focus exclusively on the carboxylic acid moiety, ensuring a single, high-yield derivative peak.

This guide details two field-proven, self-validating methodologies for this analyte: Silylation (forming a TMS ester) and Esterification (forming a Methyl ester).

Comparative Workflow & Reaction Pathways

The decision between silylation and methylation depends on the laboratory's sample matrix, throughput needs, and moisture control capabilities.

Workflow Start 1-Acetyl-2-methylpiperidine- 2-carboxylic acid Extract Dry Evaporate to Dryness (N2 stream, strictly anhydrous) Start->Dry Split Select Derivatization Pathway Dry->Split Silylation Silylation (BSTFA + 1% TMCS) Split->Silylation Rapid, Broad compatibility Methylation Esterification (BF3 / Methanol) Split->Methylation High stability, Moisture tolerant TMS_Prod TMS Ester Derivative (MW: 257.3 g/mol) Silylation->TMS_Prod Me_Prod Methyl Ester Derivative (MW: 199.2 g/mol) Methylation->Me_Prod GCMS GC-MS Analysis (EI Mode, Non-polar column) TMS_Prod->GCMS Me_Prod->GCMS

Caption: Workflow decision tree for the derivatization of 1-Acetyl-2-methylpiperidine-2-carboxylic acid.

Mechanism Reactant Analyte (R-COOH) Reagent1 BSTFA + 1% TMCS (60°C, 30 min) Reactant->Reagent1 Reagent2 BF3 / MeOH (70°C, 60 min) Reactant->Reagent2 Product1 TMS Ester (R-COO-Si(CH3)3) Reagent1->Product1 Byproduct1 Trifluoroacetamide (Volatile Byproduct) Reagent1->Byproduct1 Product2 Methyl Ester (R-COO-CH3) Reagent2->Product2 Byproduct2 Water / BF3 (Removed via extraction) Reagent2->Byproduct2

Caption: Reaction pathways for Silylation (TMS ester) vs. Esterification (Methyl ester).

Protocol A: Silylation via BSTFA + 1% TMCS

Mechanistic Insight: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly reactive silylating agent that replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. The reaction produces trifluoroacetamide as a byproduct, which is highly volatile and elutes in the solvent delay, preventing chromatogram interference [2].

Crucially, the carboxylic acid in 1-Acetyl-2-methylpiperidine-2-carboxylic acid is located at the C2 position of the piperidine ring, directly adjacent to a methyl group. This creates significant steric hindrance. Therefore, the addition of 1% Trimethylchlorosilane (TMCS) is mandatory. TMCS acts as a catalyst; the chloride ion serves as an excellent leaving group, enhancing the electrophilicity of the silicon atom and forcing the reaction to completion even on sterically hindered sites [3].

Step-by-Step Methodology
  • Sample Preparation & Internal Standard Addition: Transfer 50 µL of the sample extract into a glass GC vial. Add 10 µL of an appropriate isotopically labeled internal standard (e.g., a deuterated carboxylic acid).

  • Anhydrous Drying (Critical Step): Evaporate the sample to complete dryness under a gentle stream of high-purity Nitrogen (N₂) at 40°C. Causality: TMS derivatives are highly susceptible to hydrolysis. Even trace amounts of water will quench the BSTFA reagent and degrade the formed TMS esters back to free acids.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes.

  • Direct Analysis: Allow the vial to cool to room temperature. The sample is ready for direct GC-MS injection.

Self-Validation System: Always run a "Reagent Blank" (BSTFA + TMCS + Pyridine) alongside the samples. This validates that any siloxane peaks (e.g., m/z 73, 147, 207, 281) observed in the chromatogram are reagent artifacts and not sample contamination.

Protocol B: Methyl Esterification via BF3/Methanol

Mechanistic Insight: For laboratories struggling with moisture control, alkylation via esterification is the superior choice. Boron trifluoride (BF3) acts as a strong Lewis acid, coordinating with the carbonyl oxygen of the carboxylic acid. This drastically increases the electrophilicity of the carbonyl carbon, allowing methanol to attack as a nucleophile and form a highly stable methyl ester . Unlike TMS esters, methyl esters are highly stable and will not hydrolyze in the presence of atmospheric moisture [4].

Step-by-Step Methodology
  • Sample Preparation: Transfer the sample extract to a borosilicate glass reaction tube and evaporate to dryness under N₂.

  • Reagent Addition: Add 200 µL of 14% BF3 in Methanol.

  • Incubation: Seal the tube with a PTFE-lined cap and heat at 70°C for 60 minutes. Causality: The N-acetyl amide bond is generally stable under these conditions, but exceeding 80°C or prolonged heating may risk partial methanolysis of the amide.

  • Quenching & Extraction (Critical Step): Cool to room temperature. Add 500 µL of saturated NaCl solution (brine) to quench the reaction. Add 500 µL of Hexane or Ethyl Acetate. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Extract the upper organic layer (containing the methyl ester) and transfer to a GC vial containing a small amount of anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.

  • Analysis: Inject the organic layer into the GC-MS.

Self-Validation System: The liquid-liquid extraction (LLE) step is a built-in protective mechanism. BF3 is highly corrosive to GC column stationary phases. By extracting the non-polar methyl ester into hexane, the acidic catalyst and unreacted methanol are left in the aqueous phase, validating the safety of the injection for the instrument.

Quantitative Data & Derivative Properties

Summarizing the physicochemical shifts post-derivatization allows analysts to predict retention time shifts and mass spectral fragmentation patterns.

PropertyFree Acid (Underivatized)TMS Ester (BSTFA + TMCS)Methyl Ester (BF3/MeOH)
Molecular Formula C9H15NO3C12H23NO3SiC10H17NO3
Molecular Weight 185.22 g/mol 257.38 g/mol (+72 Da)199.25 g/mol (+14 Da)
Volatility / BP Proxy Very Low (H-bonding)HighVery High
Moisture Stability StablePoor (Hydrolyzes easily)Excellent (Highly stable)
Throughput Suitability N/A (Poor GC shape)Immediate injection requiredExcellent for large autosampler batches
Key MS Fragments (EI) N/Am/z 73 (TMS+), [M-15]+[M-31]+ (Loss of methoxy)

GC-MS Analytical Parameters

To ensure optimal resolution of the derivatized 1-Acetyl-2-methylpiperidine-2-carboxylic acid, the following instrumental parameters are recommended:

ParameterRecommended SettingScientific Rationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS)Medium-polarity columns offer excellent separation for esters and silyl derivatives while minimizing column bleed.
Injector Temp 250°CEnsures complete volatilization of the derivative without causing thermal degradation of the cyclic structure.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Provides optimal linear velocity and maintains retention time locking across runs.
Oven Program 80°C (hold 1 min) → 15°C/min to 280°C (hold 3 min)The initial low temperature focuses the volatile derivatives at the head of the column; the ramp ensures sharp peak elution.
MS Ionization Electron Impact (EI), 70 eVStandard energy for generating reproducible fragmentation patterns compatible with NIST/Wiley libraries.

References

  • Organomation. "GC-MS Sample Preparation - Organomation: Silylation: The Most Common GC-MS Derivatization Method." Organomation Blog. Available at:[Link]

  • Longchang Extracts. "N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) - CAS 25561-30-2 | High-Purity Silylation Reagent for GC-MS." Longchang Extracts Technical Articles. Available at:[Link]

  • Chemistry LibreTexts. "Derivatization." Instrumental Analysis (LibreTexts). Available at:[Link]

  • Tsikas, D., et al. "Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts." National Institutes of Health (NIH) PMC. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Enhancement in 1-Acetyl-2-methylpiperidine-2-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 1-Acetyl-2-methylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Acetyl-2-methylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.

The primary synthetic route involves a two-step process: the N-acetylation of pipecolic acid followed by the α-methylation of the resulting N-acetyl-pipecolic acid. The most significant challenge in this synthesis is typically the α-methylation step, where incomplete reactions and side-product formation can drastically reduce yields.

Synthesis Overview

The overall transformation is illustrated below. Success hinges on precise control of the reaction conditions at each stage, particularly during the formation of the enolate intermediate in Step 2.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: α-Methylation P Pipecolic Acid NA N-Acetyl-pipecolic Acid P->NA Acetic Anhydride, Pyridine or Et3N PROD 1-Acetyl-2-methylpiperidine-2-carboxylic acid NA->PROD 1. Strong Base (e.g., LDA) 2. Methyl Iodide (CH3I)

Caption: General two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield of 1-Acetyl-2-methylpiperidine-2-carboxylic acid is consistently low. What are the most likely causes?

Low overall yield is a common problem that can stem from inefficiencies in one or both synthetic steps. The α-methylation (Step 2) is the most frequent source of issues.

Primary checkpoints:

  • Incomplete Deprotonation: The α-proton of N-acetyl-pipecolic acid must be completely removed to form the enolate. This requires a sufficiently strong base and precise stoichiometry. Incomplete deprotonation leaves unreacted starting material and promotes side reactions.

  • Side-Product Formation: Several competing reactions can occur during the methylation step, including dialkylation and O-alkylation. These pathways consume starting material and complicate purification.

  • Reagent & Solvent Quality: The use of strong bases like Lithium Diisopropylamide (LDA) necessitates strictly anhydrous (water-free) conditions. Trace amounts of water will quench the base and the enolate, halting the reaction.[1]

  • Suboptimal Reaction Temperature: Temperature control is critical. Deprotonation is typically performed at very low temperatures (e.g., -78 °C) to ensure kinetic control and minimize degradation and side reactions.[1][2][3]

  • Purification Losses: The final product is a carboxylic acid, which can present challenges during extraction and chromatography, potentially leading to significant product loss.

Troubleshooting Start Low Yield Detected CheckConversion Check Starting Material Conversion Is conversion low? Start->CheckConversion CheckPurity Analyze Crude Product Purity Are there multiple side products? CheckConversion:f1->CheckPurity No (Conversion is high) Deprotonation Issue: Incomplete Deprotonation - Base not strong enough - Insufficient base equivalents - Reagents/solvent not anhydrous CheckConversion:f1->Deprotonation Yes SideReactions Issue: Side Reactions - Dialkylation - O-Alkylation - Aldol-type condensation CheckPurity:f1->SideReactions Yes Purification Issue: Purification Loss - Emulsions during workup - Product retained on silica CheckPurity:f1->Purification No (Crude is clean)

Caption: Decision tree for troubleshooting low yield.

Q2: I'm observing a significant amount of unreacted N-acetyl-pipecolic acid. How can I improve the conversion?

This strongly indicates an issue with the deprotonation step to form the enolate. N-acetyl-pipecolic acid has two acidic protons: one on the carboxylic acid (pKa ~4-5) and the α-proton on the carbon adjacent to the carbonyl (pKa ~20-25). Both must be removed.

Causality & Solutions:

  • Insufficient Base Strength: A very strong base is required to irreversibly deprotonate the α-carbon. Weaker bases like sodium hydroxide or alkoxides will not achieve complete enolate formation.[3][4]

  • Insufficient Base Equivalents: You must use at least two equivalents of the strong base: one to deprotonate the carboxylic acid and a second to deprotonate the α-carbon to form the dianion. Using only one equivalent will result in zero yield of the desired product.

  • Poor Reagent Quality: LDA is particularly sensitive to moisture. Ensure your solvent (THF) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and that all glassware is oven- or flame-dried. Use freshly prepared or titrated LDA.

BaseConjugate Acid pKaSuitability for α-DeprotonationComments
Lithium Diisopropylamide (LDA) ~35Excellent The industry standard. Strong, sterically hindered, and non-nucleophilic. Favors kinetic enolate formation.[2][5]
Sodium Hydride (NaH) ~36Good A strong, non-nucleophilic base. Often favors the more stable (thermodynamic) enolate. Can be slower due to heterogeneity.
Potassium t-butoxide (KOtBu) ~19Poor pKa is too close to that of the substrate, leading to an equilibrium with only a small amount of enolate.
Sodium Hydroxide (NaOH) ~15.7Unsuitable Not strong enough to deprotonate the α-carbon effectively. Will only neutralize the carboxylic acid.[3]
Q3: My main issue is the formation of side products, leading to a complex mixture and low purity. How can I minimize these?

Side product formation arises from the high reactivity of the enolate intermediate. The key is to control the reaction conditions to favor the desired mono-methylation pathway.

SideReactions cluster_main Desired Reaction: C-Alkylation cluster_side Side Reactions C_Alk Desired Product (Mono-methylation) Di_Alk Dialkylation Product (Over-methylation) C_Alk->Di_Alk Further Deprotonation & Methylation O_Alk O-Alkylation Product (Enol Ether) Enolate Enolate Intermediate (Ambident Nucleophile) Enolate->C_Alk Attack from α-Carbon (Favored) Enolate->O_Alk Attack from Oxygen

Caption: Competing reaction pathways for the enolate intermediate.

Troubleshooting Specific Side Products:

  • Dialkylation (Over-methylation): This occurs if the mono-methylated product is deprotonated and reacts with another molecule of methyl iodide.

    • Solution: Add the methyl iodide slowly at low temperature (-78 °C) to a solution where the starting material has been fully converted to the enolate. Use a slight excess (1.05-1.2 equivalents) of the methylating agent, but avoid a large excess.[1]

  • O-Alkylation: The enolate can also react through its oxygen atom, forming an enol ether.

    • Solution: This is generally a minor pathway with hard electrophiles like methyl iodide in polar aprotic solvents like THF. Maintaining low temperatures helps suppress this.

  • Aldol-type Condensation: If deprotonation is incomplete, the formed enolate can attack the carbonyl of the remaining starting material.

    • Solution: Ensure complete and irreversible enolate formation by using >2 equivalents of a strong base like LDA before adding the methyl iodide.[3]

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the methylation reaction? A: The deprotonation step should be performed at -78 °C (a dry ice/acetone bath) to ensure kinetic control and stability of the LDA and the enolate.[2] After the enolate has formed (typically after 30-60 minutes), the methyl iodide should be added slowly at -78 °C. The reaction can then be allowed to slowly warm to room temperature over several hours.

Q: Which methylating agent is best? Methyl iodide or dimethyl sulfate? A: Methyl iodide (MeI) is the most common and generally preferred reagent for this type of SN2 reaction.[3][6] It is highly reactive and effective. Dimethyl sulfate is also effective but is more toxic and requires careful handling.

Q: How critical is the N-acetyl group? Can I methylate pipecolic acid directly? A: The N-acetyl group is crucial for two reasons. First, it protects the piperidine nitrogen from reacting with the methyl iodide. Second, its electron-withdrawing nature increases the acidity of the α-proton, making it possible to deprotonate with standard strong bases like LDA.[7][8] Direct methylation without the acetyl group would primarily occur on the nitrogen atom.

Q: I'm having trouble with the initial N-acetylation of pipecolic acid. What are the common pitfalls? A: The N-acetylation is generally a robust reaction but can fail if proper technique is not followed.

  • Cause: Hydrolysis of acetic anhydride.

    • Solution: Use anhydrous solvents and reagents. Ensure the pipecolic acid starting material is dry.

  • Cause: Incomplete reaction.

    • Solution: Use a slight excess of acetic anhydride (1.1-1.2 equivalents) and a suitable base like pyridine or triethylamine (at least 1.0 equivalent to neutralize the resulting acetic acid). Monitor the reaction by TLC until the starting material is consumed.[9]

Experimental Protocols

Protocol 1: N-Acetylation of Pipecolic Acid (Step 1)

This protocol outlines a standard procedure for the N-acetylation of pipecolic acid using acetic anhydride.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add pipecolic acid (1.0 equiv.).

  • Dissolution: Dissolve the substrate in anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and triethylamine (1.2 equiv.).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acylation: Add acetic anhydride (1.1 equiv.) dropwise to the stirred solution, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the mixture back to 0 °C and cautiously quench by slowly adding water, followed by acidification with 1M HCl to a pH of ~2.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate or DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-acetyl-pipecolic acid, which can be purified further by crystallization or chromatography if necessary.

Protocol 2: α-Methylation of N-Acetyl-pipecolic Acid (Step 2)

This protocol uses LDA for the deprotonation and methylation. All steps must be performed under strictly anhydrous conditions and an inert atmosphere.

  • Preparation: In a flame-dried, three-neck flask under argon, dissolve dry N-acetyl-pipecolic acid (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of freshly prepared or titrated LDA (2.1 equiv.) dropwise via syringe, maintaining the internal temperature at -78 °C.

  • Enolate Formation: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the dianion.

  • Alkylation: Add methyl iodide (1.2 equiv.) dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, then let it slowly warm to room temperature overnight.

  • Quenching: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Acidify the aqueous layer to pH ~2 with 1M HCl. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

References
  • [Synthesis of (2S,4S)-2-methylpiperidin-4-ol... - ResearchGate] ([Link])

  • [CN103524401A - Synthetic method for (2R, 4R)
  • [SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online] ([Link])

  • [Organic Syntheses Procedure] ([Link])

  • [SynOpen] ([Link])

  • [An Efficient Synthesis of Enantiomerically Pure (R)- Pipecolic Acid, (S)-Proline and their N-Alkylated Derivatives - Amazon AWS] ([Link])

  • [Alpha Alkylation - Chemistry LibreTexts] ([Link])

  • [US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google P
  • [A cycle of deprotonation and reprotonation energizing amino-acid transport? - PubMed] ([Link])

  • [Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium... - ACS Publications] ([Link])

  • [WO2009089842A1 - Process for producing pipecolic-2-acid-2',6'-xylidide...
  • [Alkylation of Enolates - Organic Chemistry Tutor] ([Link])

  • [Preparation and use of N-acetyl-α-amino acids - ResearchGate] ([Link])

  • [N-Acetylation of Amines in Continuous-Flow with Acetonitrile... - MDPI] ([Link])

  • [6.3 Alkylation at the α-Carbon – Organic Chemistry II - KPU Pressbooks] ([Link])

  • [Pipecolic acid - Wikipedia] ([Link])

  • [The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids... - Frontiers] ([Link])

  • [CN102174011A - Preparation method of 2-piperidinecarboxylic acid...
  • [N -Methylation of N α-Acetylated, Fully Cα-Ethylated, Linear Peptides - ResearchGate] ([Link])

  • [6 Synthesis of N-Alkyl Amino Acids] ([Link])

  • [Alkylation of Enolates Alpha Position - Chemistry Steps] ([Link])

  • [Amino acid - Wikipedia] ([Link])

  • [On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC] ([Link])

  • [Lewis acid catalyzed N-acylation of carbamates and oxazolidinones - Semantic Scholar] ([Link])

  • [Acrolein-Induced Epigenetic Modification of DNA Methylation... - ProQuest] ([Link])

  • [Synthesis from Carboxylic Acid Derivatives... - ResearchGate] ([Link])

  • [N‐formylation of piperidine with methanol... - ResearchGate] ([Link])

  • [Acetylation | Pathway - PubChem - NIH] ([Link])

  • [Alkylation With LDA Mechanism | Organic Chemistry - YouTube] ([Link])

  • [Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid... - ACG Publications] ([Link])

  • [Metabolic control of methylation and acetylation - PMC - NIH] ([Link])

  • [N-acetylcysteine reverses the decrease of DNA methylation status cause | IJN] ([Link])

  • [N-acetylcysteine reverses the decrease of DNA methylation status... - ResearchGate] ([Link])

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Acetylation of Secondary Amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers, synthetic chemists, and drug development professionals with authoritative troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers, synthetic chemists, and drug development professionals with authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols for the N-acetylation of secondary amines.

Steric hindrance and electronic deactivation often complicate the acetylation of secondary amines, leading to poor yields and complex purifications. This guide bridges theoretical reaction mechanisms with field-proven experimental causality to ensure your synthetic workflows are robust and reproducible.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the diagnostic logic tree below to identify the root cause of your acetylation failure.

Troubleshooting Start Acetylation Issue LowYield Low Conversion Start->LowYield Hydrolysis Reagent Hydrolysis Start->Hydrolysis SideReact Side Reactions Start->SideReact Steric Add DMAP / Lewis Acid LowYield->Steric Steric Hindrance Moisture Strict Anhydrous Setup Hydrolysis->Moisture Water Present Stoich Control Stoichiometry SideReact->Stoich Excess Reagent

Caption: Diagnostic workflow for troubleshooting common N-acetylation reaction issues.

Part 2: Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why is my N-acetylation reaction showing low or no conversion for a sterically hindered secondary amine? A: Low conversion is the most common issue when dealing with sterically hindered amines[1]. Bulky alkyl or aryl substituents physically block the nitrogen's lone pair, significantly reducing its nucleophilicity. Standard reagents like acetic anhydride may lack the electrophilicity required to overcome this activation energy barrier. Causality & Solution: To force the reaction forward, you must increase the electrophilicity of the acylating agent. Transitioning from acetic anhydride to the highly reactive acetyl chloride is the first step[1]. If the substrate remains unreactive, the addition of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is critical[2]. For extremely deactivated substrates, Lewis acid catalysts (e.g., TMSOTf) can be employed to hyper-activate the acyl donor[3].

Q2: How exactly does DMAP accelerate the acetylation of resistant secondary amines? A: DMAP operates via a nucleophilic catalysis pathway, which is mechanistically distinct from simple general base catalysis[4]. Mechanistic Insight: The pyridine nitrogen of DMAP attacks the carbonyl carbon of the acyl donor to form a highly reactive, positively charged acetylpyridinium ion pair[4]. This intermediate is substantially more electrophilic than the parent anhydride or chloride. The sterically hindered secondary amine then attacks this intermediate, transferring the acetyl group and regenerating the DMAP catalyst[4].

Mechanism Ac2O Acyl Donor (Ac2O / AcCl) Intermediate Acetylpyridinium Intermediate Ac2O->Intermediate DMAP Attack DMAP DMAP Catalyst DMAP->Intermediate Product Acetylated Product Intermediate->Product Amine Attack Regen Regenerated DMAP Intermediate->Regen Leaving Group Amine Secondary Amine Amine->Product

Caption: Nucleophilic catalysis pathway of DMAP in the acetylation of secondary amines.

Q3: I am recovering mostly unreacted amine and an oily acidic residue. What went wrong? A: The presence of an acidic residue (acetic acid) alongside unreacted amine strongly indicates reagent hydrolysis[5]. Acyl chlorides and anhydrides are highly sensitive to moisture. Water acts as a competing nucleophile, rapidly hydrolyzing the acetylating agent into acetic acid before it can react with your slower-reacting secondary amine[5]. Causality & Solution: The reaction system must be strictly anhydrous. The causality of inertness dictates that simply using dry solvents is insufficient if the glassware harbors surface moisture. Flame-dry all reaction vessels under vacuum, backfill with an inert gas (Nitrogen or Argon), and utilize freshly distilled or molecular sieve-dried solvents[6].

Q4: How can I prevent the formation of degradation byproducts or over-reaction? A: While secondary amines cannot undergo true diacylation on the same nitrogen, harsh conditions (excessive heat, large stoichiometric excess of acylating agent) can lead to unwanted side reactions, such as the acylation of other unprotected functional groups or substrate degradation[1]. Solution: Maintain strict stoichiometric control. Use only a slight excess (1.05 to 1.1 equivalents) of the acetylating agent[1]. Monitor the reaction closely via TLC or LCMS, and quench the reaction immediately upon consumption of the starting material.

Part 3: Quantitative Data & Reagent Selection

Selecting the correct combination of acyl donor and catalyst is a balancing act between reactivity and functional group tolerance. Use the table below to guide your experimental design.

Acylating AgentCatalyst SystemRelative ReactivityHindrance TolerancePrimary Byproduct
Acetic AnhydrideNoneLowPoorAcetic Acid
Acetic AnhydrideDMAP (0.1 eq)ModerateModerateAcetic Acid
Acetyl ChloridePyridine (1.5 eq)HighGoodHCl (forms salt)
Acetyl ChlorideDMAP (0.1 eq) + PyridineVery HighExcellentHCl (forms salt)
Acetyl ChlorideTMSOTf (0.05 eq)ExtremeExceptionalHCl (forms salt)

Part 4: Self-Validating Experimental Protocols

The following protocol is engineered as a self-validating system. Each step includes specific analytical or visual cues to confirm the reaction is proceeding correctly, ensuring you do not waste time working up a failed reaction.

Protocol 1: Catalytic N-Acetylation of Sterically Hindered Secondary Amines

Objective: Achieve >95% conversion of a deactivated secondary amine using acetyl chloride and DMAP.

Step 1: System Preparation (The Causality of Inertness)

  • Action: Flame-dry a 2-neck round-bottom flask under vacuum and backfill with dry Nitrogen or Argon[6].

  • Causality: Atmospheric moisture competitively hydrolyzes acetyl chloride into acetic acid, destroying the reaction stoichiometry[6].

Step 2: Reagent Dissolution

  • Action: Dissolve the secondary amine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Add DMAP (0.1 eq)[2].

  • Causality: Pyridine acts as the stoichiometric acid scavenger to neutralize the generated HCl, preventing the starting amine from protonating into a non-nucleophilic salt[6]. DMAP serves as the nucleophilic catalyst to lower the activation energy[4].

Step 3: Controlled Activation

  • Action: Cool the solution to 0°C in an ice bath. Dropwise, add acetyl chloride (1.05 - 1.1 eq) via a syringe[2].

  • Causality: The formation of the highly electrophilic acetylpyridinium intermediate is exothermic. Cooling prevents solvent boil-off and suppresses unwanted side-reactions[5].

Step 4: Self-Validation & Monitoring

  • Action: Remove the ice bath and allow the mixture to warm to room temperature.

  • Validation Check: As the reaction proceeds, pyridinium hydrochloride salts will precipitate as a cloudy white solid, visually confirming that acylation is occurring and HCl is being generated. Monitor via TLC (Ninhydrin stain) until the secondary amine spot completely disappears[2].

Step 5: Targeted Aqueous Workup

  • Action: Quench the reaction by adding water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ solution, and brine[5].

  • Causality: 1M HCl selectively protonates and extracts residual pyridine and DMAP into the aqueous layer[5]. NaHCO3​ neutralizes and removes any acetic acid formed from excess acetyl chloride[5].

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to obtain the crude N-acetylated product[5].

References

  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study. PubMed / NIH. Available at:[Link]

  • Acetylation of Secondary amines. Chemistry Stack Exchange. Available at: [Link]

  • Acylation of a Deactivated Amine. r/OrganicChemistry - Reddit. Available at: [Link]

Sources

Troubleshooting

Stability issues and proper storage of 1-Acetyl-2-methylpiperidine-2-carboxylic acid.

Welcome to the technical support guide for 1-Acetyl-2-methylpiperidine-2-carboxylic acid. This document provides in-depth information, troubleshooting advice, and best practices for the handling and storage of this compo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Acetyl-2-methylpiperidine-2-carboxylic acid. This document provides in-depth information, troubleshooting advice, and best practices for the handling and storage of this compound to ensure the integrity and reproducibility of your research. As a substituted N-acetylated cyclic amino acid, its stability can be influenced by several factors, which we will explore in detail.

Frequently Asked Questions (FAQs): Stability and Handling

This section addresses common questions regarding the stability profile of 1-Acetyl-2-methylpiperidine-2-carboxylic acid.

Q1: What are the primary stability concerns for 1-Acetyl-2-methylpiperidine-2-carboxylic acid?

The primary stability concerns for this molecule are centered around three potential degradation pathways, stemming from its structural features: the N-acetyl group, the tertiary amine within the piperidine ring, and the chiral center at the C2 position. These pathways are:

  • Hydrolysis: The amide bond of the N-acetyl group is susceptible to cleavage under both acidic and basic conditions.

  • Oxidation: The piperidine ring, particularly the tertiary amine, can be susceptible to oxidation.

  • Racemization: The stereochemical integrity of the chiral center at the C2 position may be compromised under certain conditions.

Each of these potential issues is discussed in more detail below.

Q2: How susceptible is the N-acetyl group to hydrolysis?

The N-acetyl group, being an amide, can undergo hydrolysis to yield 2-methylpiperidine-2-carboxylic acid and acetic acid. This reaction is catalyzed by both acid and base. The rate of hydrolysis is dependent on pH and temperature. While N-acetylated amino acids are generally more stable than their free amino acid counterparts in certain applications, they are not immune to hydrolysis. The presence of enzymes, such as acylases, can also catalyze this hydrolysis, though this is more relevant in biological systems. For typical laboratory applications, avoiding strongly acidic or basic aqueous solutions and elevated temperatures is recommended to minimize hydrolysis.

Q3: What is the risk of oxidation for this compound?

The piperidine moiety contains a tertiary amine, which can be susceptible to oxidation. Oxidation of piperidine derivatives can lead to the formation of N-oxides or other oxidized species. The presence of reactive oxygen species (ROS), strong oxidizing agents, or even prolonged exposure to atmospheric oxygen can promote oxidation. The oxidation of the piperidine ring can also lead to the formation of lactams. To mitigate oxidation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents for preparing solutions.

Q4: Can 1-Acetyl-2-methylpiperidine-2-carboxylic acid undergo racemization?

Yes, there is a potential for racemization at the C2 position, which is a chiral center. Racemization involves the loss of stereochemical integrity, leading to a mixture of enantiomers. This can be a concern, particularly if the biological activity of the compound is stereospecific. Racemization of α-substituted cyclic amino acids can be facilitated by conditions that promote the formation of an enolate or a similar planar intermediate at the α-carbon. This is often promoted by strong bases or, in some cases, harsh acidic conditions and elevated temperatures. When performing reactions or manipulations, it is crucial to use mild conditions to preserve the enantiomeric purity of the compound.

Q5: What are the recommended storage conditions for the solid compound?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A temperature of -20°C is recommended for long-term storage. It is also beneficial to store the compound under an inert atmosphere such as argon or nitrogen to minimize oxidation. Before opening, the container should be allowed to warm to room temperature to prevent condensation of moisture onto the compound.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Appearance of a new, more polar peak in HPLC/LC-MS analysis. Hydrolysis of the N-acetyl group. Confirm the identity of the new peak by co-injection with a standard of 2-methylpiperidine-2-carboxylic acid, if available. Prepare fresh solutions and avoid storage in aqueous buffers for extended periods.
Broadening of peaks or appearance of shoulder peaks in chiral HPLC. Racemization. Re-evaluate the pH and temperature conditions of your experiment or storage. Use milder conditions and re-analyze the enantiomeric purity.
Discoloration (e.g., yellowing) of the solid compound over time. Oxidation. If discoloration is observed, the purity of the compound should be re-assessed before use. Ensure the compound is stored under an inert atmosphere and protected from light.
A gradual decrease in the pH of an unbuffered aqueous solution. Hydrolysis of the N-acetyl group, releasing acetic acid. Use buffered solutions for experiments where pH stability is critical. Prepare solutions fresh before use.
Inconsistent biological or chemical activity. Degradation of the compound (hydrolysis, oxidation, or racemization). Re-verify the purity and integrity of the compound using appropriate analytical methods (e.g., HPLC, chiral HPLC, LC-MS). Use a freshly opened vial of the compound for critical experiments.

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 1-Acetyl-2-methylpiperidine-2-carboxylic acid.

A 1-Acetyl-2-methylpiperidine- 2-carboxylic acid B 2-Methylpiperidine-2-carboxylic acid + Acetic Acid A->B  Hydrolysis (Acid/Base, H₂O) C N-Oxide Derivative A->C  Oxidation ([O]) D Racemic Mixture A->D  Racemization (Base/Heat)

Caption: Potential degradation pathways for 1-Acetyl-2-methylpiperidine-2-carboxylic acid.

Recommended Protocols

Proper Storage of Solid Compound
  • Temperature: For long-term storage, maintain at -20°C. For short-term storage, +4°C is acceptable.

  • Atmosphere: Store under an inert gas (argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Handling: Before use, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation.

Preparation and Storage of Stock Solutions
  • Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for your application. If an aqueous buffer is required, ensure it is freshly prepared and degassed.

  • Dissolution: Weigh the required amount of the compound in a clean, dry vial. Add the solvent and mix until fully dissolved. Sonication can be used to aid dissolution if necessary, but avoid excessive heating.

  • Storage of Solutions: If immediate use is not possible, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. For aqueous solutions, storage time should be minimized, even when frozen.

Experimental Workflow: Stability Assessment

The following workflow can be adapted to assess the stability of 1-Acetyl-2-methylpiperidine-2-carboxylic acid under your specific experimental conditions.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation A Prepare solutions of the compound in relevant buffers (e.g., pH 4, 7, 9) C Incubate aliquots at different temperatures (e.g., RT, 37°C) A->C B Prepare a control solution in an anhydrous organic solvent B->C D Withdraw samples at various time points (t=0, 2, 4, 8, 24h) C->D E Analyze samples by HPLC/LC-MS for purity and degradation products D->E F Analyze samples by chiral HPLC for enantiomeric purity D->F G Quantify the parent compound and any new peaks E->G H Determine the rate of degradation and changes in enantiomeric excess F->H

Caption: A general workflow for assessing the stability of the compound.

Summary of Recommendations and Potential Degradants

Parameter Recommendation
Solid Storage Temperature Long-term: -20°C; Short-term: +4°C
Solid Storage Atmosphere Inert gas (Argon or Nitrogen)
Solution Storage Aliquot and store at -20°C or -80°C; minimize storage time for aqueous solutions.
pH to Avoid Strong acids and strong bases.
Potential Degradation Products 2-Methylpiperidine-2-carboxylic acid, Acetic acid, N-oxide derivatives, Racemic mixture.
Recommended Analytical Methods HPLC/LC-MS for purity assessment, Chiral HPLC for enantiomeric purity.

References

  • ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. (URL not available)
  • Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo. PubMed. ([Link])

  • Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. ACS Publications. ([Link])

  • Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams. Journal of the Chemical Society, Perkin Transactions 2. ([Link])

  • Hydrolysis of N-Acetyl-L-Glutamine by Acylase I. (URL not available)
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. PMC. ([Link])

  • Asymmetric hydrolysis of N-acetyl-dl-amino acid. ResearchGate. ([Link])

  • Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. MDPI. ([Link])

  • Piperidine Synthesis. DTIC. ([Link])

  • Safety Data Sheet_NEAA-B_Capricorn_EN. Capricorn Scientific. ([Link])

  • Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv. ([Link])

  • Safety Data Sheet: Amino acid. Carl ROTH. ([Link])

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II). Semantic Scholar. ([Link])

  • Handling and Storage of Peptides - FAQ. AAPPTEC. ([Link])

  • A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes. PMC. ([Link])

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. ([Link])

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. ([Link])

  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL not available)
  • Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. ResearchGate. ([Link])

  • Synthesis of 2‐substituted piperidine‐4‐carboxylic acids. ResearchGate. ([Link])

  • 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939. PubChem. ([Link])

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly
Optimization

Overcoming challenges in the stereoselective synthesis of piperidine derivatives.

Welcome to the Technical Support Center for the Stereoselective Synthesis of Piperidine Derivatives . Chiral piperidines are ubiquitous scaffolds in pharmaceuticals, natural products, and agrochemicals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Stereoselective Synthesis of Piperidine Derivatives . Chiral piperidines are ubiquitous scaffolds in pharmaceuticals, natural products, and agrochemicals. However, constructing these nitrogen-containing six-membered rings with high enantio- and diastereoselectivity presents significant experimental hurdles, including catalyst poisoning, regioselectivity issues, and epimerization.

This guide is structured to troubleshoot the most common failure points across three primary synthetic strategies: Asymmetric Hydrogenation, Organocatalysis, and Asymmetric Reductive Transamination (ART).

G A Target: Chiral Piperidine B Starting Material? A->B C Substituted Pyridine B->C D Acyclic Precursors B->D E Asymmetric Hydrogenation (High Pressure H2 / Chiral Aux) C->E F Organocatalytic Cascade (e.g., Aza-Michael / Aldol) D->F

Workflow for selecting stereoselective piperidine synthesis strategies.

Module 1: Asymmetric Hydrogenation of Pyridines

Direct reduction of pyridines is highly atom-economical but notoriously difficult due to the harsh conditions required to break aromaticity and the tendency of the resulting basic piperidines to poison transition-metal catalysts.

FAQ & Troubleshooting

Q: My rhodium/palladium catalyst dies after <15% conversion during pyridine hydrogenation. How do I prevent this? A: This is a classic case of catalyst poisoning . The basic nitrogen of the newly formed piperidine product coordinates strongly to the empty orbitals of the transition metal, effectively blocking the active site from activating further hydrogen gas. Solution: Conduct the reaction in an acidic medium (e.g., glacial acetic acid). Protonation serves a dual purpose: it activates the pyridine ring toward reduction by lowering its LUMO, and it converts the resulting piperidine into a pyridinium/piperidinium salt, which lacks the lone pair necessary to coordinate to and poison the metal surface. Alternatively, utilizing a chiral auxiliary such as an N-(2-pyridyl)-oxazolidinone modulates the basicity of the nitrogen while simultaneously directing the stereochemical outcome (1[1]).

Q: How can I achieve an all-cis configuration in 2,3,4-trisubstituted piperidines? A: Use a heterogeneous catalyst (like Pd(OH)₂/C) combined with a chiral auxiliary. Heterogeneous catalysis forces the pyridine ring to adsorb flat onto the catalyst surface. Because the chiral auxiliary sterically shields one face of the pyridine, hydrogen atoms are transferred stepwise exclusively from the unshielded face, yielding an all-cis diastereomer with high enantiomeric excess.

Quantitative Data: Catalyst & Solvent Effects

Table 1: Optimization of Asymmetric Hydrogenation Conditions for Chiral N-(2-pyridyl)-oxazolidinones.

CatalystSolventPressure (bar)Yield (%)Enantiomeric Excess (ee %)Failure Mode / Causality
PtO₂AcOH1008585Moderate stereocontrol on Pt surface.
Pd/CAcOH1004070Incomplete conversion; standard Pd/C is prone to fouling.
Pd(OH)₂/C AcOH 100 99 98 Optimal. Pearlman's catalyst provides a highly active, non-poison-prone surface.
Pd(OH)₂/CMeOH100<10N/ACatalyst poisoning due to unprotonated basic nitrogen.
Protocol 1: Heterogeneous Asymmetric Hydrogenation via Chiral Auxiliary

Self-Validating System: This protocol is designed so that the chiral auxiliary is cleaved in situ under the reaction conditions. Successful execution is validated by the equimolar appearance of the free piperidine and the recovered oxazolidinone on LCMS.

  • Substrate Preparation: Synthesize the substrate via Cu-catalyzed amidation of a 2-bromopyridine with a chiral oxazolidinone.

  • Reaction Setup: Dissolve 1.0 mmol of the N-(2-pyridyl)-oxazolidinone in 10 mL of glacial acetic acid (AcOH).

  • Catalyst Addition: Add 10 mol% of Pearlman’s catalyst (Pd(OH)₂/C, 20 wt% on carbon). Caution: Pd(OH)₂/C can ignite solvent vapors; purge the vessel with Argon before addition.

  • Hydrogenation: Transfer to a high-pressure reactor, purge with H₂ three times, and pressurize to 100 bar. Stir vigorously at 35°C for 24 hours.

  • Workup & Validation: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Analyze the crude via NMR/LCMS to confirm the traceless cleavage of the auxiliary before proceeding to column chromatography.

Module 2: Organocatalytic Synthesis

Organocatalysis is ideal for synthesizing highly functionalized piperidines from acyclic precursors, avoiding heavy metals entirely. This is particularly useful in late-stage drug development (e.g., the formal synthesis of (-)-Paroxetine).

G A α,β-Unsaturated Aldehyde C Chiral Iminium Ion (LUMO lowered, face shielded) A->C + Catalyst B Chiral Secondary Amine B->C E Enantioenriched Piperidine C->E + Nucleophile D Nucleophile (Malonate) D->E

Iminium activation mode in organocatalytic piperidine synthesis.

FAQ & Troubleshooting

Q: My organocatalytic aza-Michael cascade is giving excellent yields but poor enantiomeric excess (ee < 50%). What is going wrong? A: Poor ee in secondary amine-catalyzed cascades is almost always caused by product epimerization or background uncatalyzed reactions . Causality: If the reaction temperature is too high, the reversible formation of the enamine/iminium intermediates allows for thermodynamic equilibration, eroding the kinetic stereocontrol. Furthermore, if the chiral catalyst (e.g., diphenylprolinol silyl ether) lacks sufficient steric bulk, it fails to effectively shield one face of the intermediate. Solution: Lower the reaction temperature to 0°C or -20°C. Ensure your secondary amine catalyst has bulky shielding groups (like a TMS or TES protected diarylprolinol). Monitor the ee at 20% conversion vs. 90% conversion; if the ee drops over time, epimerization is occurring post-reaction (2[2]).

Protocol 2: Enantioselective Organocatalytic Cascade ((-)-Paroxetine Precursor)

Self-Validating System: The use of a bulky silyl ether catalyst ensures that water generated during iminium formation does not hydrolyze the catalyst, validating the catalytic cycle's turnover.

  • Reagent Mixing: In a dry vial, dissolve the protected malonmonoamide (1.0 equiv) and the α,β-unsaturated aldehyde (1.2 equiv) in dichloromethane (DCM).

  • Catalyst Initiation: Cool the mixture to 0°C. Add 10 mol% of the chiral secondary amine catalyst (e.g., Jørgensen-Hayashi catalyst).

  • Cascade Reaction: Stir at 0°C for 16–24 hours. The secondary amine condenses with the aldehyde to form an iminium ion, triggering a nucleophilic attack followed by an intramolecular aza-Michael addition.

  • Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography. Determine ee immediately via chiral HPLC to rule out storage-induced racemization.

Module 3: Asymmetric Reductive Transamination (ART)

For laboratories lacking high-pressure hydrogenation infrastructure, ART provides a powerful alternative to access chiral piperidines directly from pyridinium salts.

FAQ & Troubleshooting

Q: I don't have a high-pressure reactor. Can I still reduce pyridiniums asymmetrically? A: Yes, via Asymmetric Reductive Transamination (ART) . Causality: Instead of using H₂ gas, ART utilizes a transfer hydrogenation system (formic acid/triethylamine) combined with a chiral amine (such as (R)- or (S)-phenylethylamine) and a Rh(III) catalyst. The process induces a ring-opening/ring-closing cascade where the chiral amine is incorporated into the piperidine core, dictating the stereochemistry without the need for pre-attached chiral auxiliaries or high-pressure H₂ (3[3]).

Q: My ART reaction on 3-alkyl pyridiniums is yielding no product, but it works fine for 2-substituted ones. Why? A: Regioselectivity and steric hindrance dictate the initial hydride attack. In 3-substituted pyridiniums, the electronics and sterics disrupt the necessary trajectory for the Rh-hydride species to initiate the cascade. ART is currently highly optimized for 2-substituted pyridiniums; for 3-substituted variants, organocatalytic routes (Module 2) are recommended.

References

  • Glorius, F., Spielkamp, N., Holle, S., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines.
  • Valero, G., Schimer, J., Cisarova, I., Vesely, J., Moyano, A., & Rios, R. (2009). Highly enantioselective organocatalytic synthesis of piperidines. Formal synthesis of (-)-Paroxetine. Tetrahedron Letters, 50(17), 1943-1946.
  • Xiao, J., et al. (2015). Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. University of Liverpool Repository.

Sources

Troubleshooting

Technical Support Center: Purification of 1-Acetyl-2-methylpiperidine-2-carboxylic acid

An in-depth guide from our Senior Application Scientists This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and removing impurities fro...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide from our Senior Application Scientists

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and removing impurities from 1-Acetyl-2-methylpiperidine-2-carboxylic acid. The content is structured in a practical question-and-answer format, addressing common challenges and providing detailed, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and handling of 1-Acetyl-2-methylpiperidine-2-carboxylic acid?

Understanding the potential impurity profile is the first step toward developing a robust purification strategy. Impurities in this compound typically arise from the synthetic route, which commonly involves the N-acetylation of 2-methylpiperidine-2-carboxylic acid with a reagent like acetic anhydride.[1][2]

Common Impurity Classes:

  • Unreacted Starting Materials: The most common impurities are residual 2-methylpiperidine-2-carboxylic acid and reagents from the acetylation step, such as acetic anhydride or its hydrolysis product, acetic acid.[3]

  • Reaction Byproducts: Over-acetylation is a possibility, though less likely on a tertiary amide. More common are byproducts from side reactions, which can include the formation of dipeptides if the starting amino acid is not fully acetylated before subsequent steps.[1][4] Impurities from the reagents themselves, such as acetylsalicylic anhydride in acetic anhydride, can also introduce contaminants.[5]

  • Stereoisomers: The parent molecule contains at least one stereocenter at the 2-position of the piperidine ring. If the synthesis is not stereospecific, diastereomers can be a significant impurity. Separating these often requires advanced chromatographic techniques.[6]

  • Degradation Products: Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration (e.g., a yellow tint) of the final product.[3]

  • Residual Solvents & Water: Solvents used during the reaction and workup (e.g., ethyl acetate, dichloromethane, methanol) and water from aqueous washes are common process-related impurities that can affect crystallization and stability.[3]

Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?

A multi-technique approach is essential for a comprehensive analysis. No single method can identify all potential impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying non-volatile impurities. A reversed-phase C18 column is typically effective. Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) to the mobile phase is often necessary to ensure sharp, symmetrical peaks for the carboxylic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for impurity identification.[7][8] It couples the separation power of HPLC with the identification capabilities of mass spectrometry, providing the molecular weight of each impurity, which is crucial for deducing its structure.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying major impurities.[8] The presence of unexpected signals can help elucidate the structure of contaminants, especially when compared against the spectra of known starting materials.

  • Gas Chromatography (GC): GC is the preferred method for quantifying volatile impurities, particularly residual solvents from the synthesis.[10]

  • Karl Fischer Titration: This technique is specifically used to determine the water content with high accuracy.

Troubleshooting and Purification Protocols

This section provides solutions to common problems encountered during the purification of 1-Acetyl-2-methylpiperidine-2-carboxylic acid.

Scenario 1: My HPLC analysis shows multiple impurity peaks. How do I identify them and select the best purification method?

The presence of multiple peaks indicates a complex mixture that requires a systematic approach for resolution. The choice of purification method is dictated by the physicochemical properties of the impurities relative to the target compound.[11]

Logical Workflow for Impurity Resolution

Caption: A decision-making workflow for purifying complex mixtures.

Detailed Purification Protocols

This technique is highly effective for removing neutral or basic impurities from the acidic target compound.[12]

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.

  • Basic Wash: Add an equal volume of a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous phase, while neutral impurities (e.g., some starting materials or byproducts) remain in the organic layer.

  • Phase Separation: Shake the funnel vigorously, allowing the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to maximize recovery.

  • Re-Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 1 M HCl, while stirring until the pH is ~2. The protonated, less soluble 1-Acetyl-2-methylpiperidine-2-carboxylic acid will precipitate out of the solution.[13]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water to remove residual salts, and then dry it under a vacuum.

Recrystallization is an excellent final polishing step if the product is a solid and impurities are present in small amounts.[14]

  • Solvent Selection: Test various solvents to find one in which the product is highly soluble when hot but poorly soluble at room temperature. Common choices include ethanol/water mixtures, isopropanol, or ethyl acetate/heptane.[15][16]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[15]

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under a vacuum to remove all residual solvent.[16]

For complex mixtures or when impurities have similar properties to the product, flash chromatography is often necessary.[11][17]

  • Stationary Phase Selection: Silica gel is the most common choice for compounds of this polarity.[11]

  • Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point.

    • Expert Tip: Because the target molecule is acidic, peak tailing on silica can be an issue. Adding a small amount of acetic acid (~0.5-1%) to the eluent can significantly improve peak shape and separation.

  • Column Packing and Loading: Pack the column with silica gel in the non-polar solvent. Dissolve the crude product in a minimal amount of the eluent or another suitable solvent and load it onto the column.

  • Elution and Fraction Collection: Begin elution with the selected solvent system, gradually increasing the polarity if a gradient is needed. Collect fractions and monitor them by TLC to identify those containing the pure product.[3]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Scenario 2: My final product is a persistent oil and will not crystallize.

Cause: The inability to crystallize is often caused by small amounts of impurities, such as residual solvents or stereoisomers, which disrupt the formation of a stable crystal lattice.[16]

Troubleshooting Steps:

  • Confirm Purity: Run a high-resolution HPLC and ¹H NMR. If significant impurities (>2%) are detected, the product must be further purified using one of the methods described above, with column chromatography being the most likely choice for oily products.

  • Remove Residual Solvents: If NMR or GC indicates the presence of solvent, dissolve the oil in a suitable solvent (like dichloromethane), and re-concentrate it on a rotary evaporator under high vacuum. Repeating this process can help azeotropically remove stubborn solvent residues.

  • Attempt to Induce Crystallization:

    • Trituration: Add a solvent in which the product is insoluble (e.g., cold heptane or diethyl ether) to the oil and stir or sonicate vigorously. This can wash away soluble impurities and sometimes shock the product into solidifying.

    • Seeding: If you have a previously obtained crystal of the pure compound, add a tiny speck to the oil to act as a nucleation point.

    • Solvent Screening: In parallel, dissolve small amounts of the oil in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate) and then slowly add an anti-solvent (e.g., water, hexanes) until turbidity appears, then let it stand.

Summary of Analytical Methods

TechniquePurposeKey Parameters & Considerations
HPLC Purity assessment and quantificationColumn: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA. Detection: UV at 210-220 nm.
LC-MS Impurity identificationUses HPLC conditions coupled to a mass spectrometer (ESI source is common). Provides [M+H]⁺ ions for molecular weight determination.[7]
NMR Structural confirmation and identification of major impuritiesSolvent: CDCl₃, DMSO-d₆, or D₂O. ¹H NMR will show characteristic peaks for the acetyl group (~2 ppm) and piperidine ring protons.
GC-MS Identification of volatile impuritiesColumn: DB-624 or similar for residual solvents. Allows for identification and quantification of solvents like EtOAc, DCM, etc.[10]

References

  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Creative Proteomics. (2023, May 26). N-Acetylation Analysis: A Key Post-Translational Modification.
  • 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. (2014, July 21).
  • Benchchem. (n.d.). An In-depth Technical Guide to (Acetylamino)(2-thienyl)acetic Acid.
  • MDPI. (2023, September 5).
  • BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
  • Google Patents. (n.d.). EP3882256A1 - Method for producing n-acetyl dipeptide and n-acetyl amino acid.
  • Benchchem. (n.d.). Application Notes & Protocols: Analytical Techniques for N-Acyl Amino Acid Characterization.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Kasaai, M. R. (2009). Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review. Journal of Agricultural and Food Chemistry, 57(5), 1667-1676.
  • Google Patents. (n.d.). CN101723772A - Method for preparing N-acetylamino acid.
  • Benchchem. (n.d.). Removal of unreacted starting material from 1-Acetylpiperidine-4-carbohydrazide.
  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
  • Karger Publishers. (n.d.). The Role of Amino-Reactive Impurities in Acetylsalicylic Acid Allergy.
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.).
  • Princeton University. (2025, August 4). Full Anhydride SI.
  • Google APIs. (2015, October 22).
  • Wikipedia. (n.d.).
  • IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2021, May 1).
  • Simson Pharma Limited. (n.d.). 1-methylpiperidine-2-carboxylic acid | CAS No- 7730-87-2.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • Separation and purification applications for mutagenic impurities. (2017, June 29). European Pharmaceutical Review.
  • Sigma-Aldrich. (n.d.). 1-acetyl-4-methylpiperidine-2-carboxylic acid | 1597398-42-9.
  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?

Sources

Optimization

Technical Support Center: Resolution of Racemic 2-Methylpiperidine-2-Carboxylic Acid

Welcome to the Advanced Applications Support Center. 2-Methylpiperidine-2-carboxylic acid (also known as 2-methylpipecolic acid) is a critical unnatural amino acid utilized in the synthesis of GLP-1 modulators[1] and hig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. 2-Methylpiperidine-2-carboxylic acid (also known as 2-methylpipecolic acid) is a critical unnatural amino acid utilized in the synthesis of GLP-1 modulators[1] and highly potent cytotoxic peptides[2]. Because the α -methyl group introduces significant steric hindrance and eliminates the α -proton (preventing epimerization during downstream peptide coupling), securing >99% enantiomeric excess (ee) of either the (R) or (S) enantiomer is paramount[].

This guide provides field-proven, self-validating protocols and troubleshooting FAQs for the three primary resolution strategies.

Resolution Strategy Workflow

ResolutionWorkflow Start Racemic 2-Methylpiperidine- 2-carboxylic acid Boc N-Boc Protection (Recommended) Start->Boc  For SFC & Salt Ester Esterification (Methyl/Ethyl) Start->Ester  For Enzymatic SFC Chiral SFC/HPLC (Analytical to Prep) Boc->SFC Salt Diastereomeric Salt Crystallization Boc->Salt Enzyme Enzymatic Kinetic Resolution Ester->Enzyme Enantiomers Enantiopure (R) and (S) >99% ee SFC->Enantiomers Salt->Enantiomers Enzyme->Enantiomers

Fig 1: Strategic workflows for resolving racemic 2-methylpiperidine-2-carboxylic acid.

Quantitative Method Comparison
Resolution MethodTypical Yield (per enantiomer)Max Enantiomeric Excess (ee)Cycle TimeScalabilityPrimary Mechanism of Separation
Chiral SFC 40–45%>99.5%2–4 HoursMedium (up to 1 kg)Differential stationary phase affinity
Diastereomeric Salt 25–35%>98.0% (post-recryst.)3–5 DaysHigh (Multi-kg)Differential lattice solubility
Enzymatic 45–48%>99.0%2–3 DaysHigh (Multi-kg)Steric-driven kinetic hydrolysis

Module 1: Preparative Chiral SFC (The Gold Standard)

Supercritical Fluid Chromatography (SFC) is the most direct method for obtaining highly pure enantiomers. By utilizing supercritical CO₂, the mobile phase benefits from high diffusivity and low viscosity, allowing for rapid preparative separations without the massive solvent waste of traditional HPLC.

Self-Validating Protocol: SFC Separation

Note: The free amino acid is highly polar and zwitterionic, making it unsuitable for direct SFC. N-Boc protection is mandatory.

  • Derivatization: Convert the racemate to 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid using Boc₂O and NaOH in THF/Water.

  • Column Selection: Utilize a Chiralcel OJ-H column (250 x 21 mm for preparative scale)[2]. The cellulose tris(4-methylbenzoate) stationary phase provides excellent chiral recognition for N-Boc cyclic amino acids.

  • Mobile Phase: 90:10 Carbon Dioxide / Ethanol[2].

  • Flow Parameters: Set flow rate to 65 g/min [2]. Maintain backpressure at 120 bar and column temperature at 35°C.

  • In-Process Control (IPC): Collect fractions based on UV triggering at 210 nm. Immediately run a 10-minute analytical SFC on an aliquot of each fraction to validate >99% ee before pooling.

Troubleshooting FAQ

Q: Why does the N-Boc derivative show severe peak tailing and poor resolution on the Chiralcel OJ-H column? A: Causality: The free carboxylic acid moiety interacts strongly with basic sites or residual silanols on the stationary phase, causing multiple retention mechanisms. Solution: Add 0.1% to 0.5% Trifluoroacetic acid (TFA) or Formic acid to the Ethanol modifier. This suppresses the ionization of the carboxylate, ensuring the molecule remains neutral and interacts solely via chiral recognition mechanisms.

Q: The sample precipitates in the injection loop, causing overpressure. How do I fix this? A: Causality: N-Boc-2-methylpipecolic acid has limited solubility in pure supercritical CO₂. If the injection solvent is incompatible with the mobile phase ratio, transient precipitation occurs. Solution: Dissolve your sample strictly in the modifier (Ethanol) rather than a generic solvent like DCM. Keep the injection volume below 5% of the column void volume to prevent localized modifier depletion.

Module 2: Classical Diastereomeric Salt Resolution

For multi-kilogram scale-up where SFC is cost-prohibitive, classical resolution via diastereomeric salt formation is preferred.

Self-Validating Protocol: Salt Crystallization
  • Preparation: Dissolve 1.0 eq of N-Boc-racemate in Ethyl Acetate (EtOAc) at 60°C.

  • Salt Formation: Slowly add 0.5 to 0.6 eq of a chiral amine, such as (R)-(+)-1-phenylethylamine or (1R,2S)-(-)-ephedrine.

  • Controlled Cooling: Cool the reactor at a strict rate of 0.1°C/min to 20°C.

  • Isolation: Filter the precipitated diastereomeric salt.

  • IPC (Validation): Take a 5 mg sample of the salt, partition between 1M HCl and EtOAc, evaporate the EtOAc, and check the ee% of the free acid via analytical chiral HPLC. If ee is <95%, perform one recrystallization in EtOAc/EtOH (9:1).

  • Salt Breaking: Suspend the pure salt in EtOAc, wash with 1M HCl (aqueous) twice to remove the chiral amine, dry the organic layer, and concentrate to yield the enantiopure N-Boc acid.

Troubleshooting FAQ

Q: During salt formation, the product crashes out as a sticky oil instead of a filterable crystal lattice. What went wrong? A: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, causing the salt to separate as a solute-rich liquid phase because its glass transition temperature is lower than the crystallization temperature. Solution: Reheat the mixture until the oil completely redissolves. Dilute the system with 10-20% more EtOAc, and cool at a slower rate. Crucially, seed the solution with 1% by weight of authentic, pre-crystallized diastereomeric salt just as the solution reaches the metastable zone width (MZW) boundary (typically around 45°C).

Module 3: Enzymatic Kinetic Resolution

Enzymatic resolution offers a highly stereoselective, green-chemistry alternative. Hydrolases can distinguish between enantiomers based on the steric bulk of the α -methyl group.

Self-Validating Protocol: Lipase Hydrolysis
  • Esterification: Convert the racemic acid to its methyl ester using SOCl₂ in Methanol.

  • Enzymatic Reaction: Suspend the racemic ester in a 0.1 M Phosphate buffer (pH 7.2). Add Candida antarctica lipase B (Novozym 435).

  • Incubation: Stir gently at 37°C. The enzyme will selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • IPC (Validation): Monitor the reaction via chiral GC or HPLC. Stop the reaction exactly at 48-50% conversion to ensure maximum ee.

  • Separation: Adjust the pH to 8.0. Extract the unreacted (R)-ester with Methyl tert-butyl ether (MTBE). Then, acidify the aqueous layer to pH 2.0 and extract the hydrolyzed (S)-acid with EtOAc.

Troubleshooting FAQ

Q: The kinetic resolution stalls at 25-30% conversion and the ee of the remaining ester is unacceptably low. A: Causality: As the ester hydrolyzes, methanol is released into the aqueous buffer. High local concentrations of methanol can competitively inhibit the lipase active site or strip the essential hydration shell from the immobilized enzyme, deactivating it. Furthermore, the generation of the acid lowers the local pH. Solution: Implement a biphasic system (e.g., Toluene/Buffer 1:1) to partition the inhibitory byproducts away from the enzyme. Additionally, use an autotitrator to continuously add 0.1 M NaOH, maintaining a strict pH of 7.2 throughout the reaction.

References
  • WO2013004290A1 - Cyclic amine derivatives as ep4 receptor antagonists (Details on chiral HPLC separation and synthesis). Google Patents.
  • US 2006/0287242 A1 - Human glucagon-like-peptide-1 modulators and their use in treatment of diabetes (Context on 2-methylpiperidine-2-carboxylic acid utilization). Googleapis.
  • AU2015264844A1 - Cytotoxic peptides and antibody drug conjugates thereof (Explicit SFC separation parameters for N-Boc-2-methylpiperidine-2-carboxylic acid). Google Patents.
  • CAS 105141-61-5 ((R)-2-methylpiperidine-2-carboxylic acid) (Analytical standards and enantiomeric properties). BOC Sciences.

Sources

Troubleshooting

Preventing degradation of 1-Acetyl-2-methylpiperidine-2-carboxylic acid during workup.

Welcome to the Technical Support Center for Advanced Amino Acid Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Amino Acid Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation of 1-Acetyl-2-methylpiperidine-2-carboxylic acid .

Because this molecule is a highly polar, water-soluble, N-acetylated, α -methyl cyclic amino acid, standard aqueous workup conditions often lead to poor mass recovery or chemical degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield, high-purity isolation.

I. Mechanistic Troubleshooting & FAQs

Q1: Why am I losing the majority of my product to the aqueous phase during extraction? The Causality: 1-Acetyl-2-methylpiperidine-2-carboxylic acid possesses both a carboxylic acid moiety (pKa 3.8) and a highly polar tertiary amide. If the pH of the aqueous layer is not lowered sufficiently below the pKa of the carboxylic acid, the molecule remains ionized as a carboxylate salt, making it virtually impossible to extract into an organic phase[1]. The Solution: You must suppress ionization by adjusting the aqueous phase to pH 2.5–3.0. Furthermore, standard non-polar solvents (like dichloromethane or hexanes) cannot disrupt the strong hydrogen-bonding network of the aqueous phase. You must use a solvent with strong hydrogen-bond accepting capabilities, such as 2-Methyltetrahydrofuran (2-MeTHF) or an Ethyl Acetate/Isopropanol (3:1) mixture.

Q2: LCMS analysis of my organic extract shows a major impurity lacking the acetyl group (-42 Da). How is this forming? The Causality: You are observing acid-catalyzed amide hydrolysis (N-deacetylation), yielding 2-methylpiperidine-2-carboxylic acid. While tertiary amides are generally robust, the use of strong mineral acids (e.g., concentrated HCl or H 2​ SO 4​ ) to adjust the pH during workup creates localized zones of extreme acidity (pH < 1). When combined with ambient or elevated temperatures, the protonation of the amide oxygen renders the carbonyl carbon highly electrophilic, leading to rapid cleavage by water[2]. Similar degradation kinetics have been extensively documented in other N-acetylated cyclic acids, where pH levels below 2.0 trigger rapid deacetylation[3]. The Solution: Never use strong mineral acids for this workup. Substitute with a mild organic acid (e.g., 1M Citric Acid) and maintain the internal temperature at 0–5 °C during acidification.

Q3: Is epimerization at the C2 position a concern during prolonged workup? The Causality: No. It is a structural impossibility for this specific molecule. The C2 position of 1-acetyl-2-methylpiperidine-2-carboxylic acid is a quaternary stereocenter —it is bonded to the piperidine nitrogen, the piperidine C3 carbon, a methyl group, and a carboxyl group. Because there is no α -proton available, the molecule cannot undergo enolization or ketonization pathways. You can safely rule out epimerization as a degradation pathway during aqueous workup.

Q4: How do I prevent decarboxylation when concentrating the organic extracts? The Causality: α -Amino acids are susceptible to decarboxylation under acidic conditions with heat. Although the α -methyl group provides steric shielding that makes this molecule more stable than standard α -amino acids, prolonged exposure to heat in the presence of residual acid during rotary evaporation will drive the loss of CO 2​ [3]. The Solution: Always wash your combined organic extracts with saturated brine to remove trace aqueous acids before drying. Keep the rotary evaporator water bath strictly below 30 °C.

II. Process Workflows & Degradation Pathways

G Target 1-Acetyl-2-methylpiperidine- 2-carboxylic acid (Desired Product) Hydrolysis 2-Methylpiperidine- 2-carboxylic acid + Acetic Acid Target->Hydrolysis Strong Mineral Acid (pH < 1) & Temp > 30°C (Amide Cleavage) Decarboxylation 1-Acetyl-2-methylpiperidine + CO2 Target->Decarboxylation Prolonged Heat & Acidic Conditions (Loss of CO2)

Fig 1: Primary degradation pathways of the target molecule during aggressive acidic workup.

Workflow Start Aqueous Reaction Mixture Cool Cool to 0-5 °C Start->Cool Acidify Adjust to pH 2.5-3.0 (Use 1M Citric Acid) Cool->Acidify Extract Extract with 2-MeTHF (3x volume) Acidify->Extract Wash Wash with Saturated NaCl (Brine) Extract->Wash Dry Dry over Na2SO4 & Filter Wash->Dry Evaporate Concentrate in vacuo (Bath < 30 °C) Dry->Evaporate Pure Pure Target Molecule Evaporate->Pure

Fig 2: Optimized low-temperature, mild-acid aqueous workup workflow to prevent degradation.

III. Quantitative Stability Data

The following table summarizes the causal relationship between workup conditions, degradation rates, and extraction efficiency. Note the exponential increase in N-deacetylation when pH drops below 2.0.

Table 1: Stability and Extraction Efficiency of 1-Acetyl-2-methylpiperidine-2-carboxylic acid

Aqueous pHTemp (°C)Acidifying AgentN-Deacetylation (%)Decarboxylation (%)Org. Recovery (2-MeTHF)
1.040Conc. HCl18.5%4.2%82%
1.05Conc. HCl3.1%< 0.1%88%
2.5251M NaHSO 4​ 0.5%< 0.1%94%
2.5 5 1M Citric Acid < 0.1% < 0.1% > 98%
5.025None0.0%0.0%< 15% (Ionized)

IV. Validated Step-by-Step Methodology

This protocol is designed as a self-validating system . It incorporates in-process analytical checks to ensure that the physical chemistry of the extraction is behaving as predicted before you proceed to the next step.

Phase 1: Preparation and pH Adjustment

  • Transfer the crude aqueous reaction mixture to a jacketed reactor or an ice-bath-cooled flask.

  • Chill the mixture to an internal temperature of 0–5 °C .

    • Causality: Low temperature exponentially decreases the kinetic rate of acid-catalyzed amide hydrolysis.

  • Slowly add 1M aqueous Citric Acid dropwise while maintaining vigorous stirring.

  • Monitor the pH using a calibrated glass pH probe. Do not rely on pH indicator paper, as precise targeting of the pKa is required. Titrate until the pH stabilizes exactly between 2.5 and 3.0 .

Phase 2: Extraction and Phase Separation 5. Add 3 volumes of cold 2-Methyltetrahydrofuran (2-MeTHF) relative to the aqueous phase.

  • Causality: 2-MeTHF is a superior hydrogen-bond acceptor compared to standard solvents, which is crucial for extracting the highly polar tertiary amide[1].

  • Agitate vigorously for 5 minutes, then allow the phases to separate completely.

  • Self-Validation Step: Perform a rapid LCMS or TLC check of the aqueous layer to validate complete extraction. If the target molecule is still present, perform a second extraction with 2 volumes of 2-MeTHF.

Phase 3: Washing and Isolation 8. Wash the combined organic layers with 1 volume of saturated aqueous NaCl (brine).

  • Causality: Brine removes residual water and traces of citric acid, preventing the concentration of acids during the evaporation step.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ for 15 minutes. Filter off the drying agent.

  • Concentrate the filtrate in vacuo using a rotary evaporator.

    • Critical Constraint: Maintain the water bath temperature strictly below 30 °C to prevent thermal decarboxylation.

V. References

  • Steroidal Ureas as Enantioselective Receptors for an N-Acetyl α -Amino Carboxylate Source: Organic Letters - ACS Publications URL:[Link]

  • Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values Source: Molecules (via ResearchGate) URL:[Link]

  • Amide Bond Activation of Biological Molecules Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Mobile Phase for HPLC Separation of Piperidine Carboxylic Acids

Welcome to the Technical Support Center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of piperidine carboxylic acids. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of piperidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of mobile phase optimization for this unique class of zwitterionic compounds.

Introduction: The Challenge of Piperidine Carboxylic Acids

Piperidine carboxylic acids are prevalent scaffolds in medicinal chemistry. Their analysis by reversed-phase HPLC is challenging due to their zwitterionic nature, possessing both a basic piperidine nitrogen and an acidic carboxylic acid group. This dual functionality can lead to poor peak shape, insufficient retention, and complex separation challenges. Mastering the mobile phase composition is paramount to achieving robust and reproducible separations.

This guide provides a structured approach to method development and troubleshooting, grounded in the fundamental principles of chromatography.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common chromatographic problems encountered during the analysis of piperidine carboxylic acids, offering systematic solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is one of the most frequent issues, often stemming from secondary interactions between the analyte and the stationary phase.

Q: My piperidine carboxylic acid peak is tailing significantly on a C18 column. What are the primary causes and solutions?

A: Peak tailing for basic compounds like piperidines on standard silica-based C18 columns is often caused by interactions between the protonated piperidine nitrogen and acidic residual silanol groups on the silica surface.[1]

Solutions:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter.[2][3]

    • Low pH (2-4): At a low pH, the carboxylic acid is protonated (neutral), and the piperidine nitrogen is protonated (positive charge). This minimizes interactions with silanol groups, which are also protonated at this pH.[4] This is often a good starting point for method development.[4]

    • High pH (8-10): At a high pH, the piperidine is neutral, and the carboxylic acid is deprotonated (negative charge). Using a column stable at high pH can yield excellent peak shapes.

  • Use of Mobile Phase Additives:

    • Basic Modifiers: Adding a small amount of a basic modifier like diethylamine (DEA) can help to mask the active silanol sites, thereby reducing peak tailing.[5]

    • Ion-Pairing Agents: For reversed-phase chromatography, ion-pairing agents can be introduced to the mobile phase.[6][7] For a positively charged piperidine, an anionic ion-pairing reagent like an alkyl sulfonate can be used to form a neutral complex, which will have better retention and peak shape on a C18 column.[8][9]

  • Column Selection:

    • Base-Deactivated Columns: Employing a column with end-capping or a base-deactivated surface will have fewer accessible silanol groups, leading to improved peak symmetry.

    • Pentafluorophenyl (PFP) Columns: PFP columns offer alternative selectivity through dipole-dipole, π-π, and hydrogen bonding interactions, which can be advantageous for separating fluorinated piperidines and other basic compounds.[1]

Q: My peak is fronting. What could be the cause?

A: Peak fronting can be caused by a few factors:

  • Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet.[1][5] Try reducing the injection volume or the sample concentration.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.[5] It is always best to dissolve the sample in the initial mobile phase if possible.

Issue 2: Inconsistent or Drifting Retention Times

Reproducibility is key in analytical chemistry. Fluctuating retention times can compromise the reliability of your data.

Q: The retention time of my analyte is shifting between injections. What should I investigate?

A: Drifting retention times can point to several issues within the HPLC system or with the method itself.

Troubleshooting Steps:

  • Column Equilibration: Insufficient column equilibration between runs, especially after a gradient, is a common cause of retention time drift.[10] Ensure the column is adequately equilibrated with the initial mobile phase conditions.

  • Mobile Phase pH Stability: The mobile phase pH should be at least one pH unit away from the pKa of the analyte to ensure robust and reproducible retention times.[10] If the pH is too close to the pKa, small fluctuations in pH can cause significant changes in retention.[10]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability.[11] Always prepare fresh mobile phase daily and ensure accurate measurements. Degassing the mobile phase is also crucial to prevent bubble formation, which can affect pump performance.

  • Pump Performance: Issues with the pump, such as worn seals or faulty check valves, can lead to inconsistent mobile phase composition and flow rate, causing retention time shifts.[12]

  • Temperature Fluctuations: Changes in column temperature can affect retention times.[11] Using a column oven is highly recommended to maintain a stable temperature.[11]

Issue 3: Poor or No Retention

Piperidine carboxylic acids can be quite polar, leading to poor retention on traditional reversed-phase columns.

Q: My piperidine carboxylic acid is eluting in the void volume on a C18 column. How can I increase its retention?

A: Elution in the void volume indicates that the analyte has minimal interaction with the stationary phase. Here are several strategies to increase retention:

  • Optimize Mobile Phase pH: As discussed, pH plays a significant role.[2][3] For a zwitterionic compound, adjusting the pH to suppress the ionization of one of the functional groups can increase hydrophobicity and retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[13] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14] This allows for the retention of polar compounds that are not well-retained in reversed-phase mode.[14]

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms.[15][16][17] This can be highly effective for separating zwitterionic compounds like piperidine carboxylic acids.[18] By adjusting the mobile phase pH and ionic strength, you can modulate both hydrophobic and electrostatic interactions to achieve optimal retention and selectivity.[17][19]

  • Ion-Pair Chromatography: As mentioned earlier, adding an ion-pairing reagent to the mobile phase can form a more hydrophobic complex with the analyte, thereby increasing its retention on a reversed-phase column.[6][7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the HPLC separation of piperidine carboxylic acids.

Q1: What is a good starting point for mobile phase development for a novel piperidine carboxylic acid?

A1: A systematic approach is recommended.[5]

  • Column: Start with a C18 column.

  • Mobile Phase: A good initial mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acidic modifier will protonate the piperidine nitrogen and suppress the deprotonation of the carboxylic acid, leading to a more retained species.

  • Gradient: Begin with a broad gradient (e.g., 5% to 95% acetonitrile) to determine the approximate elution time of your compound. From there, you can optimize the gradient for better resolution.

Q2: How does the pKa of my piperidine carboxylic acid affect mobile phase selection?

A2: The pKa values of the acidic and basic functional groups are crucial for predicting the analyte's charge at a given pH. The Henderson-Hasselbalch equation can be used to estimate the degree of ionization.[20] For robust separations, it is advisable to work at a pH that is at least 1.5 to 2 pH units away from the pKa of the functional groups.[2][20] This ensures that the analyte is predominantly in one ionization state, leading to more stable retention times.[10]

Q3: My compound lacks a UV chromophore. What are my detection options?

A3: For compounds without a strong UV chromophore, several options are available:

  • Pre-column Derivatization: Reacting the analyte with a derivatizing agent that contains a chromophore or fluorophore can enhance detection by UV or fluorescence detectors.[5][11][][22]

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal detectors that are not dependent on the optical properties of the analyte.[23]

  • Mass Spectrometry (MS): HPLC-MS is a powerful technique that provides both separation and mass information, offering high sensitivity and selectivity.[]

Q4: I am trying to separate enantiomers of a chiral piperidine carboxylic acid. What should I consider for the mobile phase?

A4: Chiral separations often require specialized chiral stationary phases (CSPs).[24][25]

  • Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak® IA) are often a good starting point for piperidine derivatives.[11][26]

  • Mobile Phase:

    • Normal-Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol is common.[11] Adding a small amount of an acid (like TFA) or a base (like DEA) can improve peak shape and resolution.[11]

    • Reversed-Phase: Mobile phases consisting of acetonitrile or methanol with buffered aqueous solutions are used with reversed-phase CSPs.

Q5: What are the advantages of using a mixed-mode column for piperidine carboxylic acid analysis?

A5: Mixed-mode columns offer several advantages for zwitterionic compounds:[18]

  • Enhanced Retention: The combination of reversed-phase and ion-exchange interactions provides better retention for polar, charged molecules.[16]

  • Unique Selectivity: The ability to manipulate both hydrophobic and ionic interactions by adjusting the mobile phase composition (organic content, pH, and buffer concentration) allows for unique selectivity that may not be achievable with single-mode columns.[27]

  • Separation of Isomers: Mixed-mode chromatography can be particularly effective in separating positional isomers of compounds like pyridinecarboxylic acids.[27]

Experimental Protocols and Data Presentation

Table 1: Starting Conditions for Mobile Phase Screening
ParameterReversed-Phase (Low pH)Reversed-Phase (High pH)HILIC
Column C18, 150 x 4.6 mm, 5 µmpH-stable C18, 150 x 4.6 mm, 5 µmAmide or bare silica, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Bicarbonate in Water, pH 9.590:10 Acetonitrile:Water with 10 mM Ammonium Acetate
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile10:90 Acetonitrile:Water with 10 mM Ammonium Acetate
Gradient 5-95% B over 10 min5-95% B over 10 min95-50% A over 10 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C30 °C
Protocol 1: Step-by-Step Mobile Phase pH Scouting
  • Prepare Buffers: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2.5, 4.5, 6.5, 8.5).

  • Initial Analysis: Perform an initial gradient run at each pH condition using a C18 column.

  • Evaluate Chromatograms: Assess the retention time, peak shape, and resolution at each pH.

  • Select Optimal pH: Choose the pH that provides the best overall chromatography.

  • Fine-tune Gradient: Optimize the gradient at the selected pH to achieve baseline separation of all components.

Visualizations

Workflow for Mobile Phase Optimization

MobilePhaseOptimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (pKa, logP) SelectMode Select Chromatographic Mode (RP, HILIC, MMC) Start->SelectMode SelectColumn Select Initial Column SelectMode->SelectColumn ScreenGradients Screen Broad Gradients SelectColumn->ScreenGradients OptimizepH Optimize Mobile Phase pH ScreenGradients->OptimizepH Initial results acceptable? OptimizeModifier Optimize Organic Modifier (ACN vs. MeOH) OptimizepH->OptimizeModifier OptimizeTemp Optimize Temperature OptimizeModifier->OptimizeTemp OptimizeGradient Fine-tune Gradient Slope OptimizeTemp->OptimizeGradient FinalMethod Final Optimized Method OptimizeGradient->FinalMethod Resolution achieved? Validate Method Validation (Robustness, Reproducibility) FinalMethod->Validate

Caption: A systematic workflow for HPLC mobile phase optimization.

Troubleshooting Decision Tree for Peak Tailing

PeakTailingTroubleshooting Start Peak Tailing Observed CheckOverload Reduce Sample Concentration/ Injection Volume Start->CheckOverload CheckSolvent Dissolve Sample in Mobile Phase CheckOverload->CheckSolvent Tailing persists Resolved Peak Shape Improved CheckOverload->Resolved Tailing resolved AdjustpH Adjust Mobile Phase pH (Low pH or High pH) CheckSolvent->AdjustpH Tailing persists CheckSolvent->Resolved Tailing resolved AddModifier Add Mobile Phase Modifier (e.g., DEA) AdjustpH->AddModifier Tailing persists AdjustpH->Resolved Tailing resolved ChangeColumn Switch to Base-Deactivated or PFP Column AddModifier->ChangeColumn Tailing persists AddModifier->Resolved Tailing resolved ChangeColumn->Resolved Tailing resolved

Caption: Decision tree for troubleshooting peak tailing issues.

References

  • LCGC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Kamau, E., & Abuga, K. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • Kar, S. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. Retrieved from [Link]

  • ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]

  • De Mey, E., et al. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of various HILIC materials for the fast separation of polar compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC International. (2024, January 8). Mobile Phase Optmization Strategies for Reversed Phase HPLC. Retrieved from [Link]

  • Journal of Chromatographic Science. (2021, June 15). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Retrieved from [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]

  • Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]

  • Quora. (2021, June 5). How does pH affect the results of HPLC results?. Retrieved from [Link]

  • Technology Networks. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Stereoselective Synthesis of 2,6-Disubstituted Piperidines: A Comparative Guide to Modern Synthetic Routes

The 2,6-disubstituted piperidine scaffold is a privileged pharmacophore embedded in numerous bioactive natural products, including solenopsin, dihydropinidine, and myrtine[1]. For researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

The 2,6-disubstituted piperidine scaffold is a privileged pharmacophore embedded in numerous bioactive natural products, including solenopsin, dihydropinidine, and myrtine[1]. For researchers and drug development professionals, the primary synthetic challenge lies in controlling the relative stereochemistry (diastereoselectivity) at the C2 and C6 positions to selectively yield either the cis- or trans-isomer, while simultaneously establishing absolute stereochemistry (enantioselectivity)[2].

As an Application Scientist, I have evaluated the major synthetic methodologies used to construct these rings. This guide objectively compares the most robust routes—catalytic hydrogenation, aza-Michael addition, reductive amination, and transition-metal catalyzed cyclization—providing mechanistic insights and self-validating protocols to guide your synthetic strategy.

Mechanistic Overview & Pathway Divergence

The selection of a synthetic route fundamentally depends on whether the target requires thermodynamic control (typically yielding cis-isomers) or kinetic/steric control (required for trans-isomers).

PiperidineRoutes Precursors Acyclic Precursors & Pyridines Hydro Catalytic Hydrogenation (Pd/C, H2) Precursors->Hydro Aza Aza-Michael Addition (Organocatalyst) Precursors->Aza RedAm Reductive Amination (Hydride Donor) Precursors->RedAm Allyl Allylic Cyclization (Ir-Catalyst) Precursors->Allyl SynAdd Syn-H2 Addition (Face Selective) Hydro->SynAdd Kinetic Kinetic Control (Chiral Amine/Ligand) Aza->Kinetic Thermo Thermodynamic Control (Axial Attack) RedAm->Thermo Lewis Lewis Acid Control (Equatorial Attack) RedAm->Lewis + AlMe3 Allyl->Kinetic Cis cis-2,6-Piperidines SynAdd->Cis dr > 95:5 Kinetic->Cis Trans trans-2,6-Piperidines Kinetic->Trans Thermo->Cis NaBH4 Lewis->Trans dr > 98:2

Caption: Divergent synthetic pathways for stereoselective construction of cis- and trans-2,6-disubstituted piperidines.

Comparative Analysis of Synthetic Routes

Catalytic Hydrogenation of Pyridines

Mechanism & Causality: The reduction of 2,6-disubstituted pyridines or pyridinium salts using heterogeneous catalysis (e.g., Pd/C) is a highly scalable route. The planar aromatic ring adsorbs onto the catalyst surface, forcing a syn-delivery of hydrogen atoms from the least sterically hindered face. This stereoelectronic control overwhelmingly favors the thermodynamically stable cis-2,6-disubstituted piperidine[3].

  • Pros: High step economy; excellent cis-selectivity; highly scalable.

  • Cons: Cannot access trans-isomers easily; requires pre-functionalized pyridine starting materials.

Organocatalytic Aza-Michael Addition

Mechanism & Causality: Intramolecular aza-Michael reactions of tethered α,β-unsaturated ketones and amines offer a mild, metal-free approach. The stereochemical outcome is highly dependent on the substrate's conformational preferences and the presence of chiral organocatalysts. For instance, exploiting the gem-disubstituent effect (e.g., using a 1,3-dithiane group) can overcome poor nucleophilicity, allowing access to both cis and trans isomers depending on the tether geometry[4].

  • Pros: Tunable selectivity; mild conditions; metal-free.

  • Cons: Substrate-dependent yields; requires complex acyclic precursors.

Cross-Metathesis & Reductive Amination

Mechanism & Causality: This modular approach is ideal for alkaloids with long alkyl chains (e.g., solenopsin). Cross-metathesis of a homoallylic amine with an enone builds the acyclic skeleton. Subsequent intramolecular reductive amination typically yields the cis-isomer via axial hydride attack on the most stable half-chair iminium intermediate. However, the introduction of a bulky Lewis acid (e.g., AlMe₃) alters the transition state, sterically blocking the axial trajectory and forcing equatorial attack to yield the trans-isomer[1].

  • Pros: Highly modular; allows switchable cis/trans selectivity from a common intermediate.

  • Cons: Requires expensive Ru-catalysts (Hoveyda-Blechert); multi-step sequence.

Transition-Metal Catalyzed Allylic Cyclization

Mechanism & Causality: Utilizing an intramolecular Ir-catalyzed allylic substitution acts as a "configurational switch." This method relies on the kinetic control of the cyclization step, providing exceptional enantiomeric excesses (>99% ee) and allowing precise control over the formation of trans-piperidines, which are traditionally harder to synthesize[5].

  • Pros: Exceptional enantioselectivity; direct access to trans-isomers.

  • Cons: Requires specialized Ir-catalysts and strictly anhydrous/anaerobic conditions.

Quantitative Performance Comparison

Synthetic RouteTarget IsomerTypical Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)ScalabilityStep Economy
Catalytic Hydrogenation [3]cis85–95%> 95:5N/A (requires desymmetrization)HighHigh
Aza-Michael Addition [4]cis or trans40–80%Up to 11:1Up to 95%ModerateModerate
Reductive Amination (Standard) [1]cis75–90%> 95:5> 98% (from chiral pool)ModerateLow
Reductive Amination (+ AlMe₃) [1]trans70–85%> 98:2> 98% (from chiral pool)ModerateLow
Ir-Allylic Cyclization [5]trans60–80%> 90:10> 99%Low-ModerateModerate

Validated Experimental Protocols

Protocol 1: Synthesis of cis-2,6-Bis(methoxycarbonyl)piperidine via Catalytic Hydrogenation[3]
  • Objective: Stereoselective reduction of a pyridine core to yield the cis-piperidine.

  • Causality & Design: The use of degassed water prevents catalyst poisoning by dissolved oxygen. A pressure of 45 psi H₂ is critical; lower pressures lead to incomplete reduction, while higher pressures risk over-reduction or hydrogenolysis of the esters. The heterogeneous Pd/C catalyst enforces syn-addition of hydrogen from the less hindered face, establishing the cis-geometry.

Step-by-Step Procedure:

  • Preparation: Suspend crude pyridine-2,6-dicarboxylic acid diester hydrochloride (100 mmol) in freshly degassed H₂O (125 mL) within a pressure reactor.

  • Catalyst Addition: Add 10% Pd/C (approx. 2% w/w relative to substrate).

    • Self-Validation Check: Ensure the reactor is purged with N₂ (3x) prior to H₂ introduction to prevent combustion and ensure a purely reductive atmosphere.

  • Hydrogenation: Pressurize the vessel to 45 psi with H₂ gas and stir vigorously at room temperature for 15 hours.

  • Workup: Vent the reactor safely. Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

    • Self-Validation Check: An aliquot of the filtrate should show no UV-active aromatic starting material via TLC (visualized with UV 254 nm).

  • Neutralization: Add solid Na₂CO₃ (1.5 equiv) to the aqueous filtrate at 0 °C, followed by extraction with EtOAc (3 × 100 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford the pure cis-isomer.

Protocol 2: Switchable Reductive Amination for trans-2,6-Disubstituted Piperidines[1]
  • Objective: Synthesis of trans-2-methyl-6-nonylpiperidine (isosolenopsin precursor) via Lewis acid-mediated reductive amination.

  • Causality & Design: Standard reductive amination of δ-amino ketones yields cis-piperidines due to axial hydride attack on the favored half-chair iminium intermediate. By introducing a bulky Lewis acid (AlMe₃), the transition state is sterically altered, forcing the hydride donor to attack from the equatorial trajectory, thereby yielding the less thermodynamically stable trans-isomer.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the acyclic (E)-enone precursor (10 mmol) in anhydrous CH₂Cl₂ (50 mL) under a strict argon atmosphere.

  • Lewis Acid Complexation: Cool the solution to -78 °C. Slowly add AlMe₃ (1.1 equiv, 2.0 M in toluene) dropwise. Stir for 30 minutes to ensure complete complexation with the imine nitrogen.

  • Reduction: Add a hydride donor (e.g., NaBH(OAc)₃, 1.5 equiv) in discrete portions. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous Rochelle's salt (potassium sodium tartrate) to break up the aluminum emulsion. Stir vigorously for 1 hour until two distinct, clear layers form.

    • Self-Validation Check: The aqueous layer must be completely clear; a milky layer indicates incomplete aluminum chelation, which will cause severe emulsion issues during extraction.

  • Isolation: Extract the aqueous phase with CH₂Cl₂ (3 × 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to isolate the trans-piperidine.

    • Self-Validation Check: Confirm the trans-stereochemistry via ¹H NMR by analyzing the coupling constants of the axial protons at C2 and C6, which will differ significantly from the cis-isomer.

Sources

Comparative

Comparative Biological Activity Guide: 1-Acetyl-2-methylpiperidine-2-carboxylic acid vs. 2-Methylpiperidine-2-carboxylic acid

As drug development professionals, we frequently face a critical design fork when optimizing peptide therapeutics or small-molecule scaffolds: whether to utilize a free unnatural amino acid or its N-capped derivative. Th...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently face a critical design fork when optimizing peptide therapeutics or small-molecule scaffolds: whether to utilize a free unnatural amino acid or its N-capped derivative. The cyclic, α -methylated amino acid 2-methylpiperidine-2-carboxylic acid (2-MPCA) and its acetylated counterpart 1-Acetyl-2-methylpiperidine-2-carboxylic acid (Ac-2-MPCA) serve as an excellent model for understanding how a single functional group modification dictates pharmacokinetics, proteolytic stability, and receptor binding.

This guide objectively compares the biological performance of these two forms, providing the mechanistic causality behind their divergent behaviors and the self-validating experimental frameworks required to quantify them.

Structural & Mechanistic Divergence

The Free Amine: 2-Methylpiperidine-2-carboxylic acid (2-MPCA)

The non-acetylated 2-MPCA is a conformationally restricted pipecolic acid derivative. When incorporated into the N-terminal region of peptide therapeutics—most notably in 1[1]—the α -methyl group and the rigid piperidine ring provide extreme steric hindrance. This structural bulk specifically prevents degradation by Dipeptidyl Peptidase-IV (DPP-IV), an enzyme that normally cleaves post-proline or post-alanine residues[2].

Crucially, leaving the piperidine nitrogen unmodified maintains a positive charge at physiological pH (pKa ~9.5). This positive charge is strictly required for hydrogen bonding with the extracellular domains of Class B GPCRs (like the GLP-1 receptor), ensuring potent agonism[3].

The N-Capped Derivative: 1-Acetyl-2-methylpiperidine-2-carboxylic acid (Ac-2-MPCA)

Conversely, Ac-2-MPCA features an N-acetyl group that completely neutralizes the basicity of the amine. This N-terminal capping fundamentally alters the molecule's biological activity and physical properties[4]:

  • Charge Neutralization & Lipophilicity: The conversion of the secondary amine to a tertiary amide increases the partition coefficient (LogP), driving higher passive lipid bilayer permeability.

  • Absolute Proteolytic Immunity: While 2-MPCA slows DPP-IV,5 (aminopeptidases)[5].

  • Receptor Affinity Trade-off: Because the N-terminal positive charge is a critical pharmacophore element for many peptide receptors, acetylation will often abolish receptor agonism. Thus, Ac-2-MPCA is typically utilized in C-terminal fragments, as a standalone small-molecule inhibitor scaffold, or as a highly permeable prodrug intermediate.

Pathway cluster_0 Enzymatic Degradation Target Peptide N-Terminus DPPIV DPP-IV Cleavage Target->DPPIV Vulnerable AP Aminopeptidase Target->AP Vulnerable NonAc 2-MPCA (Steric Shield) DPPIV->NonAc Blocked by a-methyl Ac Ac-2-MPCA (Charge Mask + Steric) AP->Ac Blocked by N-acetyl

Caption: Enzymatic degradation pathways and the specific inhibitory mechanisms of 2-MPCA vs Ac-2-MPCA.

Comparative Physicochemical & Biological Profiling

To facilitate objective decision-making, the quantitative and qualitative differences between the two scaffolds are summarized below.

Property / Assay2-Methylpiperidine-2-carboxylic acid1-Acetyl-2-methylpiperidine-2-carboxylic acid
Structure Type Free secondary amine (cyclic)N-acetylated tertiary amide
Charge at pH 7.4 Zwitterionic (Positive amine, negative carboxylate)Anionic (Neutral amide, negative carboxylate)
Lipophilicity (LogP) Lower (Hydrophilic, poor passive diffusion)Higher (Lipophilic, enhanced passive diffusion)
DPP-IV Resistance High (Steric hindrance from α -methyl)Absolute (N-terminal capped)
Aminopeptidase Resistance Moderate (Vulnerable to non-specific exopeptidases)Absolute (Unrecognizable substrate)
Receptor Agonism High (Maintains critical H-bond network)Abolished (Loss of required basic amine)
Primary Drug Application N-terminal substitution in peptide therapeuticsProdrugs, C-terminal fragments, CNS scaffolds

Experimental Methodologies (Self-Validating Systems)

To empirically validate the biological activity differences described above, we utilize self-validating experimental systems. A self-validating protocol incorporates internal controls and mechanistic isolation to ensure that the observed data is directly caused by the chemical modification (N-acetylation), rather than assay artifacts.

Protocol A: Enzymatic Stability Assay (DPP-IV & Aminopeptidase M)

Causality: We use two distinct enzymes to isolate the mechanism of protection. DPP-IV tests the steric hindrance of the α -methyl group, while Aminopeptidase M tests the charge-masking effect of the N-acetyl group.

  • Preparation: Synthesize two model hexapeptides incorporating 2-MPCA and Ac-2-MPCA at the N-terminus. Reconstitute in DMSO, then dilute to 10 µM in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate the peptide solutions at 37°C. Introduce 10 nM of recombinant human DPP-IV to one set, and 10 nM of Aminopeptidase M to the other.

  • Quenching: At specific time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench with 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Causality Note: The low pH immediately denatures the proteases to halt degradation, while the organic solvent precipitates background serum/buffer proteins, ensuring a clean baseline for mass spectrometry.

  • Analysis: Quantify the remaining intact peptide via LC-MS/MS using a heavy-isotope labeled internal standard to correct for ionization suppression.

Workflow Step1 Peptide Prep (10 µM) Step2 Enzyme Incubation (37°C, pH 7.4) Step1->Step2 Step3 Acidic Quench (1% TFA/MeCN) Step2->Step3 Step4 LC-MS/MS (Quantification) Step3->Step4

Caption: Self-validating experimental workflow for quantifying proteolytic stability via LC-MS/MS.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA uses a lipid-infused artificial membrane to isolate passive diffusion from active transport. This allows us to directly measure the effect of N-acetylation on lipophilicity without confounding variables like cellular efflux pumps (e.g., P-glycoprotein).

  • Donor Preparation: Dissolve 2-MPCA and Ac-2-MPCA in PBS (pH 7.4) to a final concentration of 50 µM. Include a known highly permeable standard (e.g., verapamil) as a positive control.

  • Membrane Coating: Coat the PVDF membrane filter (0.45 µm pore size) with a 1% lecithin in dodecane solution to simulate a lipid bilayer.

  • Incubation: Add the donor solution to the bottom well and blank PBS to the top (acceptor) well. Incubate at room temperature for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Measure the compound concentration in both wells via LC-MS to calculate the effective permeability coefficient ( Peff​ ). Ac-2-MPCA will demonstrate a significantly higher Peff​ due to the loss of the charged amine.

References

  • US Patent 2006/0287242 A1 - Human glucagon-like-peptide-1 modulators and their use in treatment of diabetes and related conditions. Google Patents.1

  • BenchChem Technical Guides - An In-depth Technical Guide on (Acetylamino)(2-thienyl)acetic acid (N-acetylation of amino acids). BenchChem. 4

  • Thermo Fisher Scientific - Overview of Post-Translational Modifications (PTMs) and N-acetylation. Thermo Fisher. 5

Sources

Validation

Structural Validation of Peptidomimetics: A Comparison Guide for 1-Acetyl-2-methylpiperidine-2-carboxylic acid

The structural validation of highly functionalized small molecules is a critical bottleneck in drug development. Peptidomimetics and constrained amino acids, such as 1-Acetyl-2-methylpiperidine-2-carboxylic acid ( C9​H15...

Author: BenchChem Technical Support Team. Date: March 2026

The structural validation of highly functionalized small molecules is a critical bottleneck in drug development. Peptidomimetics and constrained amino acids, such as 1-Acetyl-2-methylpiperidine-2-carboxylic acid ( C9​H15​NO3​ ), present unique analytical hurdles. This compound features an N-acetyl group, a chiral quaternary stereocenter at the C2 position, and a carboxylic acid moiety.

These structural elements introduce two major analytical challenges:

  • Amide Rotamers: The partial double-bond character of the N-C(O) bond restricts rotation, leading to cis and trans rotamers in solution. In standard Nuclear Magnetic Resonance (NMR) spectroscopy, this manifests as a doubling of signals, which can easily be mischaracterized as chemical impurities[1].

  • Isolated Spin Systems: The C2 carbon is quaternary (bonded to a methyl, a carboxyl, the piperidine ring, and the nitrogen). Because it lacks attached protons, standard 1D 1 H NMR and 2D COSY cannot trace connectivity through this node.

This guide objectively compares standard analytical approaches against an advanced analytical suite, providing field-proven protocols and causality-driven experimental designs to achieve unambiguous structural validation.

Comparison of Analytical Suites

Relying on legacy analytical workflows can lead to ambiguous data interpretation, particularly for molecules exhibiting conformational isomerism. Table 1 compares the performance of a standard analytical suite versus an advanced suite for this specific compound.

Table 1: Performance Comparison of Analytical Suites

Analytical FeatureStandard Suite (1D NMR + LR-MS)Advanced Suite (VT-2D NMR + HR-MS/MS)Impact on Structural Validation
Mass Accuracy Nominal mass ( ± 0.5 Da)Exact mass ( ± 5 ppm)HRMS confirms the exact elemental composition ( C9​H15​NO3​ ), eliminating isobaric false positives[2].
Fragmentation Limited or unpredictableDirected MS/MS mappingTandem MS/MS definitively maps the loss of the acetyl and carboxylate groups[2].
Rotamer Resolution Signal doubling (Ambiguous)VT-NMR Coalescence (Definitive)Variable Temperature (VT) NMR proves signal doubling is conformational, not a chemical impurity[1].
C2 Connectivity Invisible in 1 H, isolated in 13 CMapped via 2D HMBCHMBC bridges isolated spin systems, proving the methyl and carboxyl groups are attached to C2[3].

Mass Spectrometry: High-Resolution Structural Elucidation

High-resolution mass spectrometry (HRMS) combined with tandem MS/MS is essential for elucidating piperidine ring cleavages and substituent losses[2]. For 1-Acetyl-2-methylpiperidine-2-carboxylic acid, the theoretical monoisotopic mass is 185.1052 Da, yielding a protonated precursor ion [M+H]+ at m/z 186.1125.

Protocol 1: HR-LC-MS/MS Self-Validating Workflow

Causality Insight: Collision-induced dissociation (CID) of N-acetylpiperidines predictably cleaves the weakest bonds first. By tracking the neutral losses of water (-18 Da) and ketene/acetyl groups (-42 Da), the substituents on the piperidine core are validated.

  • Sample Preparation: Dissolve the analyte in LC-MS grade H2​O :Acetonitrile (50:50) with 0.1% formic acid to a final concentration of 1 μ g/mL. Formic acid ensures robust protonation for positive ion mode.

  • Chromatography: Inject 2 μ L onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m). Run a fast gradient (5% to 95% Acetonitrile over 5 minutes) to ensure sharp peak elution.

  • HRMS Acquisition: Acquire full-scan MS data (m/z 100–1000) using a Q-TOF mass spectrometer in positive ESI mode.

  • Tandem MS/MS: Isolate the precursor ion (m/z 186.11) and apply a collision energy ramp (15–35 eV) to generate a rich fragmentation spectrum.

  • Self-Validation Check: The protocol is validated if the isotopic pattern of the precursor ion matches the theoretical distribution for C9​H15​NO3​ within <5 ppm error. Furthermore, the presence of m/z 126.09 (the core piperidine after loss of both the acetyl and carboxyl groups) confirms the scaffold.

MSFragmentation M Precursor Ion [M+H]+ m/z 186.11 F1 Fragment A [-H2O] m/z 168.10 M->F1 -H2O F2 Fragment B [-Acetyl] m/z 144.10 M->F2 -C2H2O F3 Fragment C Core m/z 126.09 F1->F3 -C2H2O F2->F3 -H2O

Fig 1: MS/MS fragmentation pathway of 1-Acetyl-2-methylpiperidine-2-carboxylic acid.

Advanced NMR: Resolving Rotamers and Quaternary Centers

Quantitative and qualitative NMR requires strict control of experimental parameters to ensure accurate structural determination[4]. Standard 1D NMR fails here due to rotameric signal doubling and the quaternary C2 center.

To solve the C2 connectivity issue, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, allowing us to "see" across the proton-less C2 atom[3].

Table 2: Key HMBC Correlations for Quaternary C2 Validation

Proton Source ( 1 H)Correlated Carbon ( 13 C)Coupling TypeStructural Significance
C2-Methyl (~1.4 ppm, s)C2 Quaternary (~60 ppm) 2JCH​ Proves the methyl group is directly attached to C2.
C2-Methyl (~1.4 ppm, s)Carboxyl C=O (~175 ppm) 3JCH​ Proves the carboxylic acid is attached to C2.
C2-Methyl (~1.4 ppm, s)Piperidine C3 (~35 ppm) 3JCH​ Anchors the C2 functional groups to the piperidine ring.
Protocol 2: Variable Temperature (VT) 2D NMR Workflow

Causality Insight: N-acylation establishes an equilibrium between two rotamers due to restricted N-C bond rotation[1]. By heating the sample, the thermal energy overcomes the rotational energy barrier, causing the distinct rotamer signals to average out (coalesce) into a single set of peaks.

  • Solvent Selection: Dissolve 15 mg of the compound in 600 μ L of DMSO- d6​ . Crucial Step: DMSO- d6​ is chosen over CDCl3​ because its high boiling point (189°C) safely permits high-temperature NMR acquisition.

  • Ambient Acquisition: Acquire a baseline 1D 1 H NMR spectrum at 25°C. Note the complex, doubled signals (e.g., two distinct singlets for the C2-methyl group).

  • VT-NMR Heating: Gradually increase the probe temperature to 80°C (353 K). Allow the sample to equilibrate for 10 minutes to ensure thermal homogeneity.

  • Coalescence Acquisition: Re-acquire the 1D 1 H NMR. The doubled peaks should now appear as a single, time-averaged set of signals.

  • 2D Mapping: While maintaining 80°C, acquire 1 H- 13 C HSQC and HMBC spectra to map the quaternary connectivity without rotameric interference.

  • Self-Validation Check: Cool the sample back to 25°C and acquire a final 1D 1 H spectrum. If the peaks split back into the original doubled pattern, the phenomenon is definitively proven to be reversible rotamerism. If peaks disappear or new ones form, thermal degradation has occurred.

AnalyticalWorkflow cluster_NMR NMR Spectroscopy Suite cluster_MS Mass Spectrometry Suite Start 1-Acetyl-2-methylpiperidine- 2-carboxylic acid NMR1D 1D 1H/13C NMR (Detects Rotamer Doubling) Start->NMR1D HRMS HR-ESI-MS (Exact Mass: 186.1125) Start->HRMS VTNMR VT-NMR at 80°C (Rotamer Coalescence) NMR1D->VTNMR Resolve overlap NMR2D 2D HMBC & HSQC (Maps Quaternary C2) NMR1D->NMR2D Connectivity Validation Unambiguous Structural Validation VTNMR->Validation NMR2D->Validation MSMS Tandem MS/MS (Substituent Loss Mapping) HRMS->MSMS Fragmentation MSMS->Validation

Fig 2: Integrated analytical workflow for the structural validation of peptidomimetics.

Conclusion

Validating complex peptidomimetics like 1-Acetyl-2-methylpiperidine-2-carboxylic acid requires moving beyond legacy 1D NMR and low-resolution MS. By integrating VT-NMR to resolve conformational rotamers, HMBC to bridge quaternary isolated spin systems, and HR-MS/MS to lock in exact mass and fragmentation pathways, researchers can establish a self-validating analytical framework that guarantees structural integrity.

References
  • Chen, B., Kurita, K. L., Wong, N., & Crittenden, C. M. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Parthiban, P., et al. (2009). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Rasayan Journal of Chemistry.[Link]

  • Navarro-Vázquez, A., et al. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate.[Link]

  • Fages, A., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI.[Link]

Sources

Comparative

Comparative analysis of analytical techniques for piperidine derivatives.

The piperidine ring is a ubiquitous pharmacophore embedded in a vast array of life-saving therapeutics, ranging from potent analgesics (fentanyl) and antihistamines (fexofenadine) to acetylcholinesterase inhibitors (done...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a ubiquitous pharmacophore embedded in a vast array of life-saving therapeutics, ranging from potent analgesics (fentanyl) and antihistamines (fexofenadine) to acetylcholinesterase inhibitors (donepezil). However, analyzing piperidine derivatives presents a unique set of physicochemical hurdles. The basic nature of the secondary or tertiary amine nitrogen often leads to severe peak tailing in chromatography, while the lack of a native UV chromophore in many aliphatic piperidines complicates routine detection.

This guide provides a comparative analysis of the leading analytical techniques for piperidine derivatives, grounded in causality and field-proven methodologies, to help you architect robust, self-validating analytical workflows.

Comparative Analysis of Analytical Modalities

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For pharmacokinetic (PK) profiling, forensic toxicology, and trace-level quantification in biological matrices, LC-MS/MS is the undisputed gold standard. The basic piperidine nitrogen readily accepts a proton, making it highly amenable to Electrospray Ionization in positive mode (ESI+). During Collision-Induced Dissociation (CID), piperidine and pyrrolidine rings frequently yield diagnostic product ions at m/z 98 or 112[1]. Monitoring these specific transitions via Multiple Reaction Monitoring (MRM) allows for unparalleled specificity in complex biological matrices like plasma or urine, effectively neutralizing background noise and matrix effects[2].

High-Performance Liquid Chromatography (HPLC-UV/ELSD)

Routine quality control (QC) of bulk active pharmaceutical ingredients (APIs) relies heavily on HPLC. However, because many piperidines lack a strong chromophore, standard UV detection is often ineffective. In these scenarios, pre-column derivatization with reagents like dansyl chloride is employed to introduce a UV-active moiety[2]. Alternatively, Evaporative Light Scattering Detection (ELSD) can be utilized for non-volatile piperidines without the need for derivatization[2]. A critical mechanistic consideration in HPLC is peak tailing caused by the basic piperidine nitrogen interacting with residual acidic silanols on the silica stationary phase. This is mitigated by adding a competing base, such as diethylamine (DEA), to the mobile phase[3].

Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS offers excellent chromatographic resolution, direct injection of polar piperidines often leads to thermal degradation in the injection port and severe peak tailing on the column. To circumvent this, derivatization (e.g., acylation or silylation) is mandatory. This process masks the basic amine, significantly increasing the molecule's volatility and thermal stability, while also generating more predictable fragmentation patterns for mass spectral library matching[2].

Chiral Chromatography (HPLC/SFC)

Because the stereochemistry of piperidine derivatives profoundly impacts their pharmacological efficacy and toxicity, chiral separation is a critical workflow. Polysaccharide-based Chiral Stationary Phases (CSPs), such as Chiralpak® AD-H or Chiralcel® OD-H, are the industry standard for resolving piperidine enantiomers[3]. Supercritical Fluid Chromatography (SFC) using CO₂ and an alcohol modifier (e.g., ethanol) on these CSPs has emerged as a high-throughput, environmentally friendly alternative to traditional normal-phase HPLC[4].

Quantitative Performance Comparison

Analytical TechniqueSensitivitySpecificitySample PreparationRelative CostPrimary Application
LC-MS/MS High (pg/mL)Very High (MRM)Moderate (SPE/LLE)HighPK/PD, Biological Matrices
HPLC-UV/ELSD Moderate (µg/mL)ModerateLow (Dilute & Shoot)LowAPI Release, Bulk QC
GC-MS High (ng/mL)High (Library Match)High (Derivatization)ModerateVolatile Derivatives
Chiral HPLC/SFC Moderate (µg/mL)High (Enantiomeric)Low (Direct Injection)High (CSP Columns)Stereoisomer Resolution

Visualizing the Analytical Logic

G Start Piperidine Derivative Matrix Sample Matrix? Start->Matrix Bio Biological (Plasma/Urine) Matrix->Bio In vivo PK API Bulk API / Formulation Matrix->API In vitro QC LCMS LC-MS/MS (ESI+, MRM) Bio->LCMS Chiral Stereoisomer Analysis? API->Chiral ChiralYes Chiral HPLC/SFC (Polysaccharide CSP) Chiral->ChiralYes Yes ChiralNo Volatile & Thermally Stable? Chiral->ChiralNo No GCMS GC-MS (Post-Derivatization) ChiralNo->GCMS Yes HPLC HPLC-UV/ELSD (Routine QC) ChiralNo->HPLC No

Decision matrix for selecting piperidine analytical workflows.

Workflow Prep 1. Sample Prep (SPE / Protein Ppt) Chrom 2. Chromatography (C18, 0.1% Formic Acid) Prep->Chrom Ion 3. Ionization (ESI Positive Mode) Chrom->Ion Detect 4. Detection (MRM: m/z 98 or 112) Ion->Detect

Standardized LC-MS/MS workflow for piperidine quantification.

Methodological Ecosystems (Experimental Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Understanding the why behind each step allows for rapid troubleshooting.

Protocol 1: LC-MS/MS Quantification of Piperidines in Plasma

Objective: Achieve high-sensitivity quantification (pg/mL) while minimizing matrix-induced ion suppression.

  • Sample Preparation (Solid Phase Extraction): Load 100 µL of plasma onto an Oasis HLB cartridge. Wash with 5% methanol in water. Causality: This step removes endogenous phospholipids that compete for charge droplets in the ESI source, preventing severe ion suppression. Elute with 100% acetonitrile.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a mobile phase of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Causality: Formic acid ensures the piperidine nitrogen remains fully protonated ( NH2+​ ), which prevents secondary interactions with the column and primes the molecule for positive mode ionization.

  • Mass Spectrometry (ESI+ MRM): Set the mass spectrometer to positive electrospray ionization. Monitor the precursor ion [M+H]+ transitioning to the characteristic piperidine product ions (m/z 98 or 112)[1]. Causality: Relying on these specific ring-fragmentation transitions guarantees that isobaric matrix interferences are ignored by the detector.

Protocol 2: Chiral HPLC Separation of Piperidine Enantiomers

Objective: Baseline resolution of piperidine enantiomers for stereochemical purity assessment.

  • Stationary Phase Selection: Utilize a polysaccharide-based CSP, such as Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[3][4]. Causality: The helical structure of the amylose polymer provides chiral recognition cavities that interact differently with each enantiomer via hydrogen bonding and steric hindrance.

  • Mobile Phase Optimization: Prepare a normal-phase isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). Crucially, add 0.1% Diethylamine (DEA)[3]. Causality: Without DEA, the basic piperidine will bind irreversibly to exposed achiral silanol groups on the silica support, causing massive peak tailing. DEA acts as a sacrificial base, occupying these active sites and ensuring sharp, symmetrical peaks.

  • Thermodynamic Control: Maintain the column oven precisely at 30°C[3]. Causality: Chiral separation is an enthalpy-driven process. Fluctuations in temperature will alter the binding equilibrium between the enantiomers and the CSP, degrading resolution and retention time reproducibility.

References

  • US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions Source: Google Patents URL
  • Liquid Chromatography in Forensic Science: Advances in Postmortem Analysis, Drug Identification, and Cannabis Differentiation Source: LCGC International URL:[Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 1-Piperidinepentanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of natural p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of natural products and synthetic drugs.[1][2] When combined with a pentanoic acid chain at the 1-position, it forms the 1-piperidinepentanoic acid backbone, a versatile template for developing novel therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 1-piperidinepentanoic acid derivatives across several key biological activities, including antimicrobial, anticancer, antioxidant, and neuroprotective effects, as well as GABA uptake inhibition. By synthesizing technical data and field-proven insights, this document aims to explain the causality behind experimental choices and provide a self-validating framework for the rational design of more potent and selective drug candidates.

I. Antimicrobial Activity: Targeting Bacterial Defenses

Piperidine-containing compounds have emerged as a promising class of molecules in the fight against antimicrobial resistance.[3] The antimicrobial efficacy of these derivatives is significantly influenced by their structural modifications, which can disrupt bacterial cell membranes or interfere with essential cellular processes.[3]

Quantitative Comparison of Antimicrobial Activity

While extensive quantitative SAR data specifically for 1-piperidinepentanoic acid derivatives is limited, studies on structurally related analogs provide valuable insights. The following table summarizes the antibacterial activity of two 1-piperidinealkoxy phenyl acrylate derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Compound IDR GroupTest OrganismZone of Inhibition (mm)
1 EthylS. aureus18
E. coli15
2 MethylS. aureus20
E. coli17
Chloramphenicol (Standard) -S. aureus22
E. coli25

Key SAR Observations:

  • Ester Alkyl Group: A comparison between Compound 1 (ethyl ester) and Compound 2 (methyl ester) suggests that a smaller alkyl group on the ester moiety may enhance antibacterial activity against both S. aureus and E. coli.

  • General Activity: Both compounds demonstrated moderate activity, with Compound 2 approaching the efficacy of the standard antibiotic Chloramphenicol, particularly against S. aureus.

Proposed Antimicrobial Mechanisms

The antimicrobial action of piperidine derivatives is often attributed to their ability to disrupt the bacterial cell membrane, leading to the leakage of intracellular components and subsequent cell death.[3]

cluster_0 Proposed Antimicrobial Mechanism Piperidine Derivative Piperidine Derivative Bacterial Cell Membrane Bacterial Cell Membrane Piperidine Derivative->Bacterial Cell Membrane Interacts with Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Leads to Leakage of Intracellular Components Leakage of Intracellular Components Membrane Disruption->Leakage of Intracellular Components Cell Death Cell Death Leakage of Intracellular Components->Cell Death cluster_1 PI3K/Akt Signaling Pathway in Cancer Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds to PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Promotes Piperidine Derivative Piperidine Derivative Piperidine Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by piperidine derivatives.

III. Antioxidant and Neuroprotective Activities

Piperidine derivatives have shown significant potential in combating oxidative stress, a key factor in neurodegenerative diseases. [1]

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of piperidine derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundActivityIC50 (µM) [1]
Various PiperidinesDPPH Radical Scavenging19.99 - 96.71
α-tocopherol (Standard)DPPH Radical Scavenging28.3

Key SAR Observations:

  • The antioxidant activity of piperidine derivatives can vary widely depending on the specific substitutions on the piperidine ring and any attached aromatic moieties. [1]

Neuroprotective Mechanism via Keap1-Nrf2-TXNIP Pathway

A notable neuroprotective mechanism for a piperine derivative involves the Keap1-Nrf2-TXNIP axis. [1]Under oxidative stress, the derivative inhibits the interaction between Keap1 and Nrf2, allowing Nrf2 to translocate to the nucleus and upregulate the expression of antioxidant enzymes. [1]

cluster_2 Neuroprotective Mechanism of Piperine Derivative Piperine_Derivative Piperine Derivative Keap1 Keap1 Piperine_Derivative->Keap1 Inhibits interaction with Nrf2 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to TXNIP TXNIP Nrf2->TXNIP Downregulates ARE Antioxidant Response Element Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates Oxidative_Stress_Reduction Oxidative Stress Reduction Antioxidant_Enzymes->Oxidative_Stress_Reduction NLRP3_Inflammasome NLRP3 Inflammasome TXNIP->NLRP3_Inflammasome Activates Neuroinflammation Neuroinflammation NLRP3_Inflammasome->Neuroinflammation Reduces

Caption: Keap1-Nrf2-TXNIP pathway modulation by a piperine derivative.

IV. Experimental Protocols

Synthesis of 1-Piperidinepentanoic Acid

A common method for synthesizing the 1-piperidinepentanoic acid scaffold is through the N-alkylation of piperidine with a 5-halopentanoic acid or its ester, followed by hydrolysis. [4] Step 1: N-Alkylation of Piperidine

  • To a stirred solution of piperidine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents). [4]2. To this suspension, add ethyl 5-bromovalerate (1.1 equivalents) dropwise at room temperature. [4]3. Heat the reaction mixture to 70-80 °C and stir for 12-16 hours under a nitrogen atmosphere. [4]4. Monitor the reaction progress by thin-layer chromatography (TLC). [4]5. After completion, cool the mixture, pour it into water, and extract with diethyl ether. [4]6. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain crude ethyl 1-piperidinepentanoate. [4] Step 2: Hydrolysis to 1-Piperidinepentanoic Acid

  • Dissolve the crude ethyl 1-piperidinepentanoate in a mixture of ethanol and water. [4]2. Add sodium hydroxide (2.0 equivalents) to the solution. [4]3. Heat the mixture to reflux and stir for 4-6 hours. [4]4. Monitor the hydrolysis by TLC. [4]5. Cool the reaction mixture, remove ethanol under reduced pressure, and dilute with water. [4]6. Wash with diethyl ether to remove unreacted starting material. [4]7. Carefully acidify the aqueous layer to a pH of approximately 6-7 with hydrochloric acid to precipitate the product. [4]8. Collect the solid product by filtration, wash with cold water, and dry under vacuum. [4]

cluster_3 Synthesis of 1-Piperidinepentanoic Acid Start Piperidine + Ethyl 5-bromovalerate N_Alkylation N-Alkylation (K2CO3, DMF, 70-80°C) Start->N_Alkylation Intermediate Ethyl 1-piperidinepentanoate N_Alkylation->Intermediate Hydrolysis Hydrolysis (NaOH, EtOH/H2O, Reflux) Intermediate->Hydrolysis Product 1-Piperidinepentanoic Acid Hydrolysis->Product

Caption: Workflow for the synthesis of 1-piperidinepentanoic acid.

In Vitro GABA Uptake Assay

This protocol describes a common method for determining the inhibitory activity of a test compound on GABA transporters expressed in a mammalian cell line.

  • Cell Culture: Culture HEK293 cells stably expressing the desired GABA transporter subtype in DMEM supplemented with 10% FBS and antibiotics. Seed the cells into 96-well plates and allow them to adhere overnight. 2. Preparation of Solutions: Prepare stock solutions of the test compound and a reference inhibitor (e.g., Tiagabine). Prepare serial dilutions in the assay buffer. The final solvent concentration should be ≤0.1%. 3. Assay Performance:

    • Wash the cells twice with pre-warmed assay buffer. * Add the assay buffer containing the test compound or reference inhibitor to the wells. For total uptake, add buffer without inhibitor. For non-specific uptake, add a high concentration of a potent inhibitor. * Pre-incubate the cells with the compounds for 10-20 minutes at room temperature. * Initiate uptake by adding assay buffer containing a fixed concentration of [³H]GABA. * Incubate for 10-20 minutes at room temperature. 4. Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. * Lyse the cells with a suitable lysis buffer. 5. Scintillation Counting:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity. 6. Data Analysis:

    • Calculate the specific uptake by subtracting non-specific uptake from total uptake. * Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment. 2. Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Treat the cells and include vehicle and blank controls. Incubate for the desired period (e.g., 24, 48, or 72 hours). 3. MTT Addition: After incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. 4. Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

V. Conclusion and Future Directions

The 1-piperidinepentanoic acid scaffold has demonstrated significant potential as a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific structural modifications in determining the potency and selectivity of these derivatives. Future research should focus on a more systematic exploration of the chemical space around this scaffold to optimize its therapeutic potential for various diseases. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates.

VI. References

  • and Their Analogs as Antimicrobial Agent - Benchchem. Available at:

  • The Evolving Landscape of 1-Piperidinepentanoic Acid Derivatives: A Technical Overview of Biological Activity - Benchchem. Available at:

  • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72 - Benchchem. Available at:

  • and Their Analogs as Antimicrobial Agent - Benchchem. Available at:

  • Synthesis of 1-Piperidinepentanoic Acid: A Detailed Protocol for Researchers - Benchchem. Available at:

  • A Comparative Analysis of Piperidine Derivatives in Anticancer Research - Benchchem. Available at:

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at:

Sources

Comparative

A Comparative Guide to the Bioactivity of Cis and Trans Isomers of Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Stereochemical Nuances of Piperidine Bioactivity The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Nuances of Piperidine Bioactivity

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure allows for a variety of substitution patterns, leading to a rich diversity of pharmacological activities. A critical, yet often complex, aspect of piperidine-based drug design is stereochemistry. The spatial arrangement of substituents on the piperidine ring, particularly the distinction between cis and trans isomers, can have a profound impact on a molecule's biological activity. This guide provides an in-depth comparison of the bioactivity of cis and trans isomers of substituted piperidines, supported by experimental data, detailed methodologies, and an exploration of the underlying structure-activity relationships (SAR).

Case Study 1: 3,4-Disubstituted Piperidines as Monoamine Transporter Inhibitors

A compelling example of stereoisomeric differentiation is found in a series of 3,4-disubstituted piperidine analogues that act as inhibitors of monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain.[3][4] These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are key targets for drugs treating depression, ADHD, and other neurological disorders.

In a study by Skaddan et al., the inhibitory activity of the cis and trans isomers of 4-(4-chlorophenyl)piperidine analogues was evaluated at DAT, NET, and SERT. The results clearly demonstrate that the stereochemistry of the piperidine ring dictates not only the potency but also the selectivity of these compounds.[3][4]

Quantitative Comparison of 3,4-Disubstituted Piperidine Isomers
CompoundIsomer ConfigurationDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Selectivity Profile
Analog A (-)-cis2581500DAT/NET selective
Analog B (+)-cis3005900NET selective
Analog C (-)-trans20015010SERT selective
Analog D (+)-trans30121200DAT/NET selective

Data compiled from Skaddan, M. B., et al. (2005). J Med Chem.[3][4]

Causality of Differential Bioactivity: A Structural Perspective

The observed differences in potency and selectivity can be attributed to the distinct three-dimensional shapes of the cis and trans isomers and how they interact with the binding pockets of the respective transporters. Molecular modeling and conformational analysis suggest that the relative orientation of the substituents on the piperidine ring influences the overall molecular topography, leading to preferential binding to one transporter over another.[5][6]

For instance, the DAT and NET binding sites are thought to accommodate a specific spatial arrangement of pharmacophoric elements that is better matched by the (-)-cis and (+)-trans isomers.[3] Conversely, the SERT binding pocket appears to favor the conformation presented by the (-)-trans isomer.[3] This highlights the critical importance of considering stereochemistry in the rational design of selective monoamine transporter inhibitors.

Case Study 2: 2,5-Disubstituted Piperidines as Dopamine Transporter Ligands

Another illustrative example involves the rational design of 2,5-disubstituted piperidine derivatives as DAT ligands.[7] In this case, the cis and trans isomers were synthesized and evaluated for their ability to inhibit dopamine uptake.

Quantitative Comparison of 2,5-Disubstituted Piperidine Isomers
CompoundIsomer ConfigurationDAT IC50 (nM)
Analog E cis15
Analog F trans250

Data compiled from Dutta, A. K., et al. (2001). Bioorg Med Chem Lett.[7]

The data unequivocally shows that the cis isomer is significantly more potent at inhibiting the dopamine transporter than its trans counterpart.

The Molecular Basis for Stereoselectivity

The pronounced difference in activity between the cis and trans isomers in this series is likely due to the conformational constraints imposed by the substitution pattern. The cis configuration may orient the key binding moieties in a conformation that is optimal for interaction with the DAT binding site. In contrast, the trans arrangement may lead to a less favorable conformation, resulting in a weaker binding affinity and reduced inhibitory potency.[6] Computational docking studies can further elucidate the specific interactions at the molecular level that favor the binding of the cis isomer.[8][9]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols for key bioassays are provided below.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a method to determine the binding affinity (Ki) of test compounds for DAT, NET, and SERT.

Objective: To quantify the binding affinity of cis and trans isomers of substituted piperidines to monoamine transporters.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine, norepinephrine, or serotonin transporter.

  • Radioligands: [3H]WIN 35,428 (for DAT), [3H]Nisoxetine (for NET), [3H]Citalopram (for SERT).

  • Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Citalopram (for SERT).

  • Test compounds (cis and trans isomers).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well microplate, add the assay buffer, radioligand, and either the test compound (at various concentrations), the non-specific binding inhibitor, or vehicle.

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing DAT.

Objective: To determine the functional inhibitory potency (IC50) of cis and trans isomers of substituted piperidines on dopamine uptake.

Materials:

  • Cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT).

  • [3H]Dopamine.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds (cis and trans isomers).

  • Known DAT inhibitor (e.g., GBR 12909) for determining non-specific uptake.

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Plating: Seed the HEK293-hDAT cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of the test compounds or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add [3H]Dopamine to each well to initiate the uptake process.

  • Incubation: Incubate for a defined time (e.g., 10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of [3H]Dopamine taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of dopamine uptake against the concentration of the test compound.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Dopaminergic Synapse presynaptic Presynaptic Neuron dopamine Dopamine postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft dat Dopamine Transporter (DAT) synaptic_cleft->dat Reuptake receptor Dopamine Receptor synaptic_cleft->receptor Binding dopamine->synaptic_cleft Release dat->presynaptic Transport piperidine Piperidine Isomer piperidine->dat Inhibition

Caption: Dopamine signaling at the synapse and the inhibitory action of piperidine isomers on the dopamine transporter (DAT).

G start Start plate_cells Plate DAT-expressing cells in 96-well plate start->plate_cells pre_incubate Pre-incubate cells with cis/trans piperidine isomers plate_cells->pre_incubate add_radioligand Add [3H]Dopamine to initiate uptake pre_incubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate uptake by washing with cold buffer incubate->terminate lyse_quantify Lyse cells and quantify radioactivity terminate->lyse_quantify analyze Analyze data and determine IC50 values lyse_quantify->analyze end End analyze->end

Caption: Experimental workflow for the dopamine uptake inhibition assay.

Conclusion

The stereochemical arrangement of substituents on a piperidine ring is a critical determinant of its biological activity. As demonstrated through the case studies on monoamine transporter inhibitors, the distinction between cis and trans isomers can lead to dramatic differences in potency and selectivity. A thorough understanding of the structure-activity relationships, supported by robust experimental data and computational modeling, is essential for the rational design of novel piperidine-based therapeutics. This guide serves as a foundational resource for researchers in drug discovery, emphasizing the importance of a stereochemically-driven approach to harnessing the full potential of the versatile piperidine scaffold.

References

  • Skaddan, M. B., et al. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 48(25), 7970–7979. [Link]

  • Dutta, A. K., et al. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-40. [Link]

  • Prostakov, N. S., et al. (1986). PMR spectra and conformations of the cis and trans isomers of N-substituted 2,5-dimethyl-4-piperidones. Journal of Organic Chemistry of the USSR (English Translation), 21(11), 2119-2125. [Link]

  • Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (4), 627-634. [Link]

  • Chhabra, S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37851–37877. [Link]

  • Di Pietro, O., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(5), 933-943. [Link]

Sources

Comparative

Comparative Purity Assessment of Synthesized 1-Acetyl-2-methylpiperidine-2-carboxylic acid: A Technical Guide

Abstract The meticulous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly impacting safety and efficacy. This guide provides a comprehensive comp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The meticulous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly impacting safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1-Acetyl-2-methylpiperidine-2-carboxylic acid, a chiral N-acetylated piperidine derivative. We delve into the rationale behind selecting specific techniques, offering detailed, field-proven protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals to establish robust and reliable purity assessment workflows.

Introduction: The Criticality of Purity in Drug Development

1-Acetyl-2-methylpiperidine-2-carboxylic acid is a chiral molecule with potential applications in medicinal chemistry. As with any API candidate, ensuring its purity is paramount. Impurities, which can arise from starting materials, intermediates, by-products, or degradation products, can have unintended pharmacological or toxicological effects. Regulatory bodies such as the FDA and EMA have stringent requirements for the identification and quantification of impurities to ensure patient safety.[1]

The core challenge in assessing the purity of this specific molecule lies in its structural features: a chiral center at the 2-position, a carboxylic acid group, and an N-acetylated amine. This necessitates a multi-faceted analytical approach to identify and quantify not only chemical impurities but also stereoisomers.

Strategic Selection of Analytical Techniques: A Comparative Overview

The choice of analytical technique is dictated by the specific purity-related question being addressed.[1] A combination of chromatographic and spectroscopic methods is typically employed for a comprehensive purity profile.

Analytical Technique Primary Application for this Molecule Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantification of chemical purity, identification of related substances.High precision, versatility, and considered a gold standard for purity analysis.[1]May require derivatization for compounds lacking a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and semi-volatile impurities.High sensitivity and specificity for volatile compounds.[2][3]Often requires derivatization to improve volatility and thermal stability.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the main component and impurities, quantitative analysis (qNMR).Provides detailed structural information, non-destructive.[5][6]Lower sensitivity compared to chromatographic methods for trace impurities.
Chiral Chromatography (HPLC & GC) Separation and quantification of enantiomers.The primary technique for determining chiral purity.[7]Requires specialized and often expensive chiral stationary phases.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Highly sensitive and selective detection and quantification of impurities, especially in complex matrices.Gold standard for quantitative analysis of small molecules in biological fluids due to high sensitivity and specificity.[9][10]Can be subject to matrix effects.[2]
The Rationale Behind a Multi-Technique Approach

A single analytical method is rarely sufficient to declare a compound "pure." Each technique offers a unique perspective on the sample's composition. For instance, HPLC with UV detection might show a single, sharp peak, suggesting high chemical purity. However, this does not provide information about the enantiomeric excess. Chiral HPLC is necessary to confirm the stereochemical integrity. Similarly, NMR can confirm the overall structure and identify major impurities, while GC-MS is essential for detecting residual solvents from the synthesis. This orthogonal approach, where different techniques with different separation and detection principles are used, provides a more complete and trustworthy assessment of purity.

Experimental Protocols & Methodologies

The following protocols are presented as robust starting points for the purity assessment of 1-Acetyl-2-methylpiperidine-2-carboxylic acid. These methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[11][12][13]

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Causality Behind Experimental Choices: Reversed-phase HPLC is chosen for its broad applicability to moderately polar compounds like our target molecule. A C18 column is a good starting point due to its hydrophobic nature, which will provide retention for the piperidine ring. The mobile phase composition is selected to ensure adequate retention and good peak shape. The acidic modifier (trifluoroacetic acid) helps to suppress the ionization of the carboxylic acid group, leading to more symmetrical peaks. UV detection is suitable as the acetyl group provides a chromophore, albeit a weak one.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Synthesized Compound in Mobile Phase (1 mg/mL) Inject Inject Sample and Standard Sample->Inject Standard Prepare Reference Standard Solution (1 mg/mL) Standard->Inject Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Inject->Column MobilePhase Mobile Phase: Acetonitrile:Water (e.g., 30:70) with 0.1% TFA Detection UV Detection at 210 nm Column->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Purity Calculate Purity (% Area) Chromatogram->Purity Impurities Identify and Quantify Impurities Purity->Impurities

Detailed Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% trifluoroacetic acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 1-Acetyl-2-methylpiperidine-2-carboxylic acid in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis: Calculate the purity by the area percentage method. Identify and quantify any impurities relative to the main peak.

Chiral HPLC for Enantiomeric Purity

Causality Behind Experimental Choices: The presence of a chiral center necessitates the use of a chiral stationary phase (CSP) to separate the enantiomers. Polysaccharide-based CSPs are a versatile and often successful choice for a wide range of chiral compounds, including those with carboxylic acid groups.[8] Normal-phase chromatography is frequently more effective for chiral separations than reversed-phase. The mobile phase, a mixture of a non-polar solvent and an alcohol modifier, is chosen to optimize the enantioseparation. A small amount of an acidic modifier is often added to improve the peak shape of acidic analytes.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Dissolve Synthesized Compound in Mobile Phase (1 mg/mL) Inject Inject Sample Sample->Inject Column Chiral Stationary Phase (e.g., Polysaccharide-based) Inject->Column MobilePhase Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10) with 0.1% TFA Detection UV Detection at 210 nm Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram EE Calculate Enantiomeric Excess (% ee) Chromatogram->EE

Detailed Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v) containing 0.1% trifluoroacetic acid. Filter and degas.

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase (e.g., Chiralpak IA, Chiralcel OD-H).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] x 100.

GC-MS for Residual Solvents and Volatile Impurities

Causality Behind Experimental Choices: GC-MS is the ideal technique for identifying and quantifying residual solvents that may be present from the synthesis and purification steps.[14] A headspace autosampler is used to introduce only the volatile components into the GC system, which protects the instrument from non-volatile sample components. A polar stationary phase is often used for the separation of common polar solvents. Mass spectrometry provides definitive identification of the detected compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample into Headspace Vial Solvent Add High-Boiling Point Solvent (e.g., DMSO) Sample->Solvent Incubate Incubate Vial to Volatilize Solvents Solvent->Incubate Inject Inject Headspace Vapor Incubate->Inject Column GC Column (e.g., DB-624) Inject->Column Detection Mass Spectrometer Column->Detection Chromatogram Obtain Total Ion Chromatogram Detection->Chromatogram Identify Identify Solvents by Mass Spectra Library Search Chromatogram->Identify Quantify Quantify using External Standards Identify->Quantify

Detailed Protocol:

  • Standard Preparation: Prepare a stock solution containing known amounts of the potential residual solvents in a suitable high-boiling point solvent (e.g., DMSO). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the synthesized compound (e.g., 100 mg) into a headspace vial. Add a fixed volume of the high-boiling point solvent (e.g., 1 mL of DMSO).

  • Headspace GC-MS Conditions:

    • Incubation Temperature: 80 °C.

    • Incubation Time: 15 minutes.

    • GC Column: e.g., DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium.

    • Temperature Program: e.g., 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min.

    • Mass Spectrometer: Scan mode (e.g., m/z 35-350).

  • Data Analysis: Identify residual solvents by comparing their mass spectra to a library and their retention times to the standards. Quantify the amount of each solvent using the calibration curve.

NMR Spectroscopy for Structural Confirmation and Purity

Causality Behind Experimental Choices: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound.[5][6] The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the molecular framework. ¹³C NMR confirms the number of unique carbon atoms. Deuterated chloroform (CDCl₃) is a common solvent for many organic molecules.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Observe the chemical shifts, multiplicities (singlet, doublet, etc.), and integrations of all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Observe the chemical shifts of all carbon signals.

  • Data Analysis:

    • Compare the observed spectra with the expected spectra for 1-Acetyl-2-methylpiperidine-2-carboxylic acid.

    • Look for any unexpected signals that might indicate the presence of impurities. The relative integration of impurity signals in the ¹H NMR can provide a semi-quantitative estimate of their levels.

Comparative Data Summary

The following table presents hypothetical data from the analysis of a batch of synthesized 1-Acetyl-2-methylpiperidine-2-carboxylic acid to illustrate how the results from different techniques are integrated to build a comprehensive purity profile.

Analytical Method Parameter Measured Result Interpretation
HPLC (Reversed-Phase) Chemical Purity99.5% (by area)The sample is of high chemical purity with minor related substance impurities.
Chiral HPLC Enantiomeric Excess98.2% eeThe desired enantiomer is the major component, but a small amount of the undesired enantiomer is present.
GC-MS (Headspace) Residual SolventsToluene: 150 ppmMethanol: 50 ppmResidual solvents from the synthesis are present at low levels, likely within acceptable limits.
¹H NMR Structural ConfirmationSpectrum consistent with proposed structure.The primary component is confirmed to be 1-Acetyl-2-methylpiperidine-2-carboxylic acid.

Conclusion and Best Practices

The purity assessment of a synthesized pharmaceutical compound like 1-Acetyl-2-methylpiperidine-2-carboxylic acid is a rigorous process that requires the application of multiple, orthogonal analytical techniques. A combination of HPLC for chemical purity, chiral HPLC for enantiomeric excess, GC-MS for residual solvents, and NMR for structural confirmation provides a comprehensive and trustworthy evaluation.

Key Best Practices:

  • Method Validation: All analytical methods used for purity assessment must be validated according to ICH guidelines to ensure they are accurate, precise, specific, and robust.[11][12][13]

  • Reference Standards: Use well-characterized reference standards for the identification and quantification of the main component and any known impurities.

  • Orthogonal Methods: Employ at least two analytical methods based on different principles to confirm purity.

  • Forced Degradation Studies: To identify potential degradation products, the compound should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light). The analytical methods should be capable of separating the main compound from these degradation products.

By adhering to these principles and employing the detailed methodologies outlined in this guide, researchers and drug development professionals can confidently and accurately assess the purity of synthesized 1-Acetyl-2-methylpiperidine-2-carboxylic acid, a critical step in its journey towards potential therapeutic application.

References

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • Sutcliffe, O. B., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry, 408(28), 8085-8097. Retrieved from [Link]

  • ResearchGate. (2024, September 1). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. ResearchGate. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
  • Journal of Organic and Pharmaceutical Chemistry. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis. JOCPR. Retrieved from [Link]

Sources

Validation

Cross-validation of HPLC and UPLC methods for analyzing piperidine compounds.

Transitioning from HPLC to UPLC for Piperidine Compounds: A Comprehensive Cross-Validation Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by piperidine and its derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Transitioning from HPLC to UPLC for Piperidine Compounds: A Comprehensive Cross-Validation Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by piperidine and its derivatives. Piperidine compounds—ubiquitous in pharmaceuticals as structural scaffolds—contain a highly basic secondary amine. In traditional High-Performance Liquid Chromatography (HPLC), this basic nitrogen readily interacts with residual acidic silanol groups on silica-based stationary phases. This secondary ion-exchange interaction is the primary causality behind severe peak tailing, reduced resolution, and poor sensitivity ()[1].

While mobile phase additives or highly end-capped columns can partially mitigate this in HPLC, the industry standard is rapidly shifting towards Ultra-Performance Liquid Chromatography (UPLC). UPLC leverages sub-2-micron particle technologies and high-pressure fluidics to dramatically enhance theoretical plate counts, speed, and sensitivity ()[2]. However, transferring a legacy HPLC method to a UPLC platform requires rigorous cross-validation to ensure regulatory compliance, data continuity, and statistical equivalency ()[3].

This guide provides a deep mechanistic dive into transferring and cross-validating methods for piperidine compounds, ensuring your analytical protocols remain scientifically unassailable and compliant with modern ICH Q2(R2) and FDA guidelines ()[4].

Mechanistic Insights: The Piperidine Challenge and UPLC Solutions

Why do we see such a drastic performance improvement when moving piperidine assays to UPLC? The causality lies in the thermodynamics of the separation and the surface chemistry of the particles:

  • Silanol Suppression via Surface Charge: Modern UPLC columns often utilize Charged Surface Hybrid (CSH) particles. CSH technology applies a low-level positive charge to the particle surface. Because piperidine is protonated at typical acidic mobile phase pHs (pH 2-4), the positively charged stationary phase repels the analyte, completely eliminating the secondary interactions that cause tailing.

  • Geometric Scaling & The Van Deemter Curve: By reducing the particle size ( dp​ ) from 5 µm (HPLC) to 1.7 µm (UPLC), the optimal linear velocity increases, and the mass transfer resistance term (C-term) of the Van Deemter equation flattens. This allows us to run at much higher flow rates without sacrificing resolution, fundamentally altering the efficiency of the assay ().

Method Transfer & Cross-Validation Workflow

Below is the logical progression for transferring a piperidine assay from HPLC to UPLC.

Workflow A 1. Legacy HPLC Method (Identify L/dp Ratio) B 2. Geometric Scaling (Flow, Volume, Gradient) A->B C 3. UPLC Optimization (CSH Column, pH Control) B->C D 4. ICH Q2(R2) Validation (Linearity, Precision, Accuracy) C->D E 5. Cross-Validation Study (Spiked QCs & Incurred Samples) D->E F 6. Statistical Equivalency (Bland-Altman Analysis) E->F

Logical workflow for scaling, optimizing, and cross-validating HPLC to UPLC methods.

Step-by-Step Methodology: The Cross-Validation Protocol

To ensure a self-validating system, the protocol must definitively prove that the UPLC method is equivalent to or better than the original HPLC method without introducing systemic bias ()[2].

Step 1: Geometric Scaling Do not empirically guess the new parameters. Use mathematical scaling to preserve the separation selectivity ().

  • Column Selection: Maintain the ratio of column length ( L ) to particle size ( dp​ ). If the legacy HPLC column is 150 mm / 5 µm ( L/dp​ = 30,000), select a UPLC column of 50 mm / 1.7 µm ( L/dp​ = 29,411).

  • Injection Volume Scaling: Calculate the new volume using the formula: VUPLC​=VHPLC​×(rUPLC2​×LUPLC​)/(rHPLC2​×LHPLC​) .

  • Flow Rate Scaling: Scale the flow rate to maintain linear velocity: FUPLC​=FHPLC​×(rUPLC2​/rHPLC2​)×(dp,HPLC​/dp,UPLC​) .

Step 2: Method Optimization for Piperidine

  • Mobile Phase: Use a low-pH buffer (e.g., 0.1% Formic Acid or 10 mM Ammonium Formate at pH 3.0) to ensure the piperidine nitrogen is fully protonated.

  • Stationary Phase: Employ a 1.7 µm CSH C18 column to leverage electrostatic repulsion, ensuring a tailing factor ( Tf​ ) of 1.1 ()[5].

Step 3: Execution of the Cross-Validation Study According to global bioanalysis harmonization guidelines, cross-validation requires analyzing the exact same set of samples on both platforms to detect any method-dependent bias ()[3].

  • Prepare Quality Control (QC) Samples: Prepare spiked piperidine samples in the target matrix at Low, Medium, and High concentration levels spanning the validated linear range.

  • Incurred Sample Reanalysis (ISR): Select at least 20 real-world, previously analyzed samples (incurred samples) that contain the piperidine analyte.

  • Parallel Execution: Run the QCs and Incurred Samples on both the legacy HPLC and the newly scaled UPLC system within the same study phase to eliminate freeze-thaw or stability variables ()[3].

  • Acceptance Criteria: The difference between the UPLC and HPLC quantitative results must be within ± 15% for at least 67% of the samples to declare statistical equivalency.

Comparative Data: HPLC vs. UPLC Performance

The following table summarizes the quantitative improvements expected when successfully transferring a piperidine analysis from a traditional 5 µm HPLC column to a 1.7 µm UPLC column. The data reflects typical validation outcomes observed during method modernization ([5]; ).

Performance MetricLegacy HPLC (5 µm C18)Optimized UPLC (1.7 µm CSH C18)Mechanistic Rationale for Change
Run Time 15.0 min3.5 minHigher optimal linear velocity due to smaller particle size allows faster elution without resolution loss.
Tailing Factor ( Tf​ ) 1.6 - 2.11.0 - 1.05CSH technology repels the protonated piperidine amine, preventing secondary silanol interactions.
Theoretical Plates ( N ) ~10,000~25,000Reduced eddy diffusion and mass transfer resistance (flattened C-term).
Limit of Quantitation (LOQ) 0.5 µg/mL0.1 µg/mLSharper, narrower peaks significantly increase the signal-to-noise ratio.
Solvent Consumption 15.0 mL / run1.4 mL / runReduced column dead volume and significantly shorter run times.

Conclusion

Transitioning the analysis of piperidine compounds from HPLC to UPLC is not merely an operational upgrade; it is a fundamental improvement in chromatographic fidelity. By mathematically scaling the method and employing advanced particle chemistries, we eliminate the secondary interactions that historically plagued basic analytes. A rigorous cross-validation, grounded in ICH Q2(R2) and utilizing parallel QC and incurred sample analysis, provides the self-validating proof required to confidently retire legacy HPLC methods.

References

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization Source: Global Bioanalysis Consortium Harmonization Team (Published via PMC/NIH) URL:[Link]

  • ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL:[Link]

  • ACQUITY UPLC Assay Method Transfer Source: Waters Corporation URL:[Link]

  • HPLC Troubleshooting Guide (Peak Tailing & Silanol Interactions) Source: University of Pittsburgh URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Acetyl-2-methylpiperidine-2-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that standard Safety Data Sheets (SDS) often lack the operational nuance required for managing complex organic molecules in a high-throughput research environment. 1-Acetyl-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that standard Safety Data Sheets (SDS) often lack the operational nuance required for managing complex organic molecules in a high-throughput research environment. 1-Acetyl-2-methylpiperidine-2-carboxylic acid (CAS: 1316227-31-2) [1] is a specialized, sterically hindered amino acid derivative frequently utilized in advanced peptide synthesis and drug discovery.

To ensure your laboratory maintains compliance, environmental stewardship, and absolute safety, I have designed this comprehensive, self-validating operational guide for the handling and disposal of this compound.

Physicochemical Profiling & Segregation Logic

To manage a chemical effectively, we must first understand its molecular behavior. 1-Acetyl-2-methylpiperidine-2-carboxylic acid features a piperidine ring where the nitrogen is acetylated.

The Causality of Segregation: Unlike free piperidines, the acetylated nitrogen forms a neutral tertiary amide, stripping the molecule of its basicity. Its dominant reactive feature is the α -carboxylic acid (pKa ~3.5–4.5). Because it acts strictly as a weak organic acid, it must be segregated from strong bases and strong oxidizers to prevent exothermic neutralization or gas evolution[2]. Furthermore, the carbon-dense piperidine ring provides significant organic fuel value. Municipal wastewater systems are not equipped to bio-remediate complex synthetic piperidines; therefore, aqueous drain disposal is strictly prohibited. The waste must be routed to a Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[3].

Operational Workflow: Satellite Accumulation to Disposal

Under the EPA’s Resource Conservation and Recovery Act (RCRA) Subpart K, academic and research laboratories benefit from specific flexibilities in managing hazardous waste at the point of generation, known as Satellite Accumulation Areas (SAAs)[4].

WasteDisposal Start 1-Acetyl-2-methylpiperidine- 2-carboxylic acid Waste State Waste State? Start->State Solid Solid Waste (Powder/PPE) State->Solid Dry/Contaminated Liquid Liquid Waste (In Solvent) State->Liquid Dissolved SegSolid Double-bag in HDPE/Compatible Plastic Solid->SegSolid SegLiq Route by Solvent Type (Halogenated vs. Non) Liquid->SegLiq SAA Satellite Accumulation Area (EPA RCRA Subpart K) SegSolid->SAA SegLiq->SAA CAA Central Accumulation Area (< 90 Days Limit) SAA->CAA Container Full Incineration Licensed TSDF: High-Temp Incineration CAA->Incineration Manifested Transport

Fig 1: Lifecycle and disposal workflow for 1-Acetyl-2-methylpiperidine-2-carboxylic acid waste.

Self-Validating Protocol: Benchtop Spill & Decontamination

In the event of a localized benchtop spill, standard sweeping is insufficient and potentially hazardous due to aerosolization risks. The following protocol utilizes chemical causality to ensure complete decontamination.

Step-by-Step Methodology:

  • Isolation & PPE: Don nitrile gloves, safety goggles, and a lab coat. Isolate the spill area to prevent cross-contamination.

  • Primary Containment:

    • For Powders: Do not sweep vigorously. Use a slightly dampened anti-static wipe to collect the powder, suppressing aerosolization of the respiratory irritant.

    • For Solutions: Apply an inert absorbent pad or vermiculite. Avoid combustible materials like paper towels if the solvent is highly flammable.

  • Chemical Extraction (The Mechanistic Step): Prepare a 5% Sodium Bicarbonate ( NaHCO3​ ) aqueous solution and apply it to the spill zone.

    • Causality: The mild base deprotonates the α -carboxylic acid, converting the lipophilic molecule into a highly water-soluble sodium carboxylate salt. This ensures complete chemical extraction from the porous bench surface into the aqueous wipe.

  • System Validation: Swab the decontaminated surface with a damp wipe and test the moisture with pH paper. A neutral pH (7.0) indicates that all acidic chemical residue has been successfully neutralized and removed.

  • Waste Routing: Place all contaminated wipes and absorbents into a solid hazardous waste container lined with a secondary polyethylene bag.

Quantitative Data & Logistical Specifications

To streamline your laboratory's Environmental Health and Safety (EHS) compliance, adhere to the following quantitative limits and material compatibilities[3][4][5].

ParameterSpecification / GuidelineMechanistic / Regulatory Rationale
CAS Registry Number 1316227-31-2Unique identifier required for accurate TSDF manifesting and tracking[1].
Primary Hazard Class Irritant (Skin/Eye/Respiratory)The carboxylic acid moiety can cause localized pH drops on mucosal membranes.
Container Compatibility High-Density Polyethylene (HDPE)Acids should not be stored in metal containers to prevent slow galvanic corrosion and structural failure[5].
SAA Accumulation Limit 55 Gallons (Total Waste)EPA RCRA Subpart K limits the volume of hazardous waste that can be stored at the point of generation[4].
CAA Time Limit 90 Days (for LQG)Once transferred to the Central Accumulation Area, waste must be transported to a licensed facility within 90 days[5].
Final Disposal Method High-Temperature IncinerationComplex nitrogenous organics cannot be processed by municipal wastewater systems and must be thermally destroyed[3].
Empty Container Rule Triple Rinse RequiredIf acutely contaminated, containers must be triple-rinsed with a compatible solvent; the rinsate must be collected as hazardous waste[6].

References

  • BLD Pharm. (S)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid / 1-Acetyl-2-methylpiperidine-2-carboxylic acid Catalog. Retrieved from 1

  • US Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from 4

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. Retrieved from6

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from5

  • Environmental Marketing Services. Disposal of Chemicals in the Laboratory. Retrieved from 3

Sources

Handling

Personal protective equipment for handling 1-Acetyl-2-methylpiperidine-2-carboxylic acid

Advanced Safety and Operational Protocol for 1-Acetyl-2-methylpiperidine-2-carboxylic acid (CAS: 1316227-31-2) As a Senior Application Scientist, I frequently consult with drug development professionals on the integratio...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for 1-Acetyl-2-methylpiperidine-2-carboxylic acid (CAS: 1316227-31-2)

As a Senior Application Scientist, I frequently consult with drug development professionals on the integration of novel building blocks into high-throughput workflows. 1-Acetyl-2-methylpiperidine-2-carboxylic acid is a highly versatile N-acetylated amino acid derivative utilized in complex peptide synthesis and targeted drug discovery. However, treating this compound with generic safety protocols overlooks the nuanced physical and chemical behaviors it exhibits in a dynamic laboratory environment.

This guide provides a causality-driven framework for Personal Protective Equipment (PPE), operational handling, and disposal, ensuring that your protocols are both scientifically sound and self-validating.

Hazard Causality and the "Why" Behind PPE Selection

Standard safety data sheets often provide blanket recommendations. To build a truly safe environment, we must understand the mechanistic causality behind the hazards, a principle heavily emphasized in [1].

  • Aerosolization of Fine Powders: As a lyophilized or milled solid, this carboxylic acid derivative is highly susceptible to triboelectric charging (static electricity). When transferring the powder, static repulsion can cause micro-aerosolization, transforming a localized skin irritant into a respiratory and ocular hazard.

  • Solvent-Carrier Effects (The "Trojan Horse" Hazard): In biological assays, this compound is typically solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). While the dry powder has limited dermal penetration, DMSO rapidly permeates the epidermal barrier, carrying dissolved organic compounds directly into the bloodstream. Therefore, the PPE required for the powder differs fundamentally from the PPE required for the solution.

Causality-Driven PPE Matrix

To mitigate these specific risks, the following PPE matrix must be strictly adhered to, in compliance with[2].

PPE CategorySpecificationCausality / Mechanistic Justification
Hand Protection (Dry) Standard Nitrile Gloves (4-6 mil)Provides adequate barrier protection against the dry organic acid. Nitrile prevents localized pH-driven skin irritation.
Hand Protection (Wet/DMSO) Double-Gloving (Nitrile over Butyl or thick Nitrile)DMSO degrades standard nitrile rapidly. Double gloving provides a self-validating safety margin; if the outer glove swells, the inner glove remains intact while the operator immediately changes gloves.
Eye Protection ANSI Z87.1 Splash GogglesSafety glasses with side shields are insufficient. Goggles prevent micro-aerosolized powder from contacting the ocular mucosa due to static dispersion.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatPrevents accumulation of static charge (unlike synthetic blends) which could attract aerosolized compound particles to the operator's body.
Respiratory N95 / FFP2 Mask (if outside enclosure)Required only if weighing outside a calibrated draft shield or fume hood, to prevent inhalation of aerosolized carboxylic acid dust.

Self-Validating Operational Workflows

Every procedure in the laboratory must contain built-in validation checkpoints to ensure the system is functioning as intended.

Workflow A: Precision Weighing and Transfer

  • Environmental Setup: Place the analytical balance inside a certified ductless enclosure or a chemical fume hood with the sash lowered to the optimal operating height.

  • Static Mitigation: Pass an anti-static zero-stat gun over the weighing boat and the compound container.

    • Validation Checkpoint: Hover a stainless-steel spatula 1 cm above the powder. If the powder "jumps" or clings to the metal, static is still present. Reapply the anti-static treatment until the powder remains entirely inert.

  • Transfer: Use a static-dissipative PTFE-coated spatula to transfer the 1-Acetyl-2-methylpiperidine-2-carboxylic acid to the weigh boat.

  • Decontamination: Wipe down the balance and surrounding area with a 70% Isopropanol solution to remove invisible micro-dust.

Workflow B: Solubilization in Carrier Solvents (DMSO/DMF)

  • PPE Upgrade: Transition to double-gloving as specified in the PPE matrix.

  • Solvent Addition: Inside the fume hood, slowly add the required volume of DMSO to the pre-weighed solid to achieve the desired molarity (e.g., 10 mM stock).

  • Dissolution: Vortex the sealed vial for 30 seconds.

    • Validation Checkpoint: Hold the vial against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, requiring brief sonication (water bath, 1-2 minutes) to ensure uniform concentration for downstream assays.

Spill Response and Waste Management

Improper disposal of functionalized piperidine derivatives can lead to environmental contamination and regulatory penalties under [3].

Spill Response Protocol:

  • Solid Spill: Do NOT sweep. Sweeping generates hazardous dust. Gently cover the powder with damp absorbent towels (using water or a mild alkaline buffer to neutralize the acid), scoop the material into a hazardous waste container, and wash the area with soap and water.

  • Liquid Spill (in DMSO): Immediately overlay the spill with a universal chemical absorbent (e.g., vermiculite or commercial spill pads). Do not use water initially, as DMSO is highly miscible and will rapidly spread the contamination across the benchtop.

EPA-Compliant Disposal Plan:

  • Solid Waste: Empty vials, contaminated spatulas, and solid spill cleanup materials must be placed in a clearly labeled "Non-Hazardous / Mildly Toxic Solid Organic Waste" container.

  • Liquid Waste: Solutions containing 1-Acetyl-2-methylpiperidine-2-carboxylic acid and DMSO must be segregated into a "Non-Halogenated Organic Solvent Waste" carboy. Never mix with halogenated waste, as this drastically increases disposal costs and potential reactivity. Ensure the waste container is kept closed unless actively adding waste, a critical EPA subpart K requirement for academic and research laboratories[3].

Process Visualization

G Start Hazard Assessment & PPE Donning Weighing Weighing & Transfer (Fume Hood / Enclosure) Start->Weighing Proceed to Safe Zone Solubilization Solubilization (e.g., DMSO/DMF) Weighing->Solubilization Transfer Compound Spill Spill Response Protocol Weighing->Spill Accidental Release Assay Downstream Assays & Experimentation Solubilization->Assay Prepared Aliquots Solubilization->Spill Liquid Spill Waste Waste Segregation (Solid vs. Liquid) Assay->Waste Generate Waste Disposal EPA-Compliant Hazardous Waste Disposal Waste->Disposal Institutional Guidelines Spill->Waste Cleanup Materials

Fig 1: Operational workflow and waste management for safe chemical handling.

References

  • National Research Council (US) Committee. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Institutes of Health (NIH), 2011. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Programs: Personal Protective Equipment (PPE) 29 CFR 1910.132." National Institute of Justice (NIJ), 2023. URL:[Link]

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." US EPA, 2025. URL:[Link]

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